19-Oxocinobufotalin
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
[(1R,2S,4R,5R,6R,7R,10S,11S,14S,16S)-11-formyl-14,16-dihydroxy-7-methyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-5-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32O8/c1-14(28)33-21-20(15-3-4-19(30)32-12-15)23(2)8-6-17-18(26(23)22(21)34-26)7-10-25(31)11-16(29)5-9-24(17,25)13-27/h3-4,12-13,16-18,20-22,29,31H,5-11H2,1-2H3/t16-,17-,18+,20-,21+,22+,23+,24-,25-,26+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDQNOOHJEOAAIW-FSVQXUKKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C2(CCC3C(C24C1O4)CCC5(C3(CCC(C5)O)C=O)O)C)C6=COC(=O)C=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@@H]([C@]2(CC[C@H]3[C@H]([C@@]24[C@@H]1O4)CC[C@]5([C@@]3(CC[C@@H](C5)O)C=O)O)C)C6=COC(=O)C=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Isolating 19-Oxocinobufotalin from Bufo bufo gargarizans: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isolation of 19-Oxocinobufotalin from the skin of the Asiatic toad, Bufo bufo gargarizans. This document details the experimental protocols, summarizes key quantitative data, and visualizes the experimental workflow and relevant signaling pathways.
Introduction
Bufo bufo gargarizans, a common toad species in Asia, is a rich source of bufadienolides, a class of cardioactive steroids with potent biological activities. Among these, this compound and its derivatives have garnered interest for their potential therapeutic applications, particularly in oncology. Research has shown that bufadienolides isolated from the skin of Bufo bufo gargarizans exhibit significant inhibitory effects against various cancer cell lines, including human hepatocellular carcinoma.[1][2] The primary mechanism of action for many bufadienolides is the inhibition of the Na+/K+-ATPase pump, a critical transmembrane protein responsible for maintaining cellular ion gradients.
Data Presentation
While the literature confirms the isolation of this compound derivatives from Bufo bufo gargarizans, specific quantitative data regarding its isolation yield and purity are not extensively reported. The following table provides a template for expected data based on the isolation of similar bufadienolides from this source.
| Parameter | Description | Reported Value/Range |
| Starting Material | Dried skin of Bufo bufo gargarizans | Not specified for this compound |
| Extraction Yield (Crude) | Percentage of crude extract obtained from dried skin | Not specified for this compound |
| Final Yield (Pure Compound) | Milligrams of pure this compound per kilogram of starting material | Not specified |
| Purity | Purity of the final isolated compound as determined by HPLC | >95% (typical for similar compounds) |
| IC50 (SMMC-7721 cells) | Concentration for 50% inhibition of cell growth | Significant inhibition noted, but specific IC50 not provided for the ester |
Experimental Protocols
The following is a detailed methodology for the isolation and purification of this compound, synthesized from established protocols for bufadienolide extraction from Bufo bufo gargarizans skin.[2][3][4]
Extraction
-
Preparation of Starting Material: Air-dry the skins of Bufo bufo gargarizans and grind them into a coarse powder.
-
Solvent Extraction:
-
Place the powdered toad skin into a Soxhlet apparatus or a large flask for reflux extraction.
-
Add 95% ethanol (B145695) to the powder at a ratio of 1:10 (w/v).
-
Heat the mixture to reflux for 2-3 hours.
-
Allow the mixture to cool and filter to separate the ethanolic extract.
-
Repeat the extraction process two more times with fresh 95% ethanol to ensure complete extraction of the bufadienolides.
-
Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Liquid-Liquid Partitioning
-
Suspension: Suspend the crude ethanolic extract in deionized water.
-
Defatting: Perform liquid-liquid partitioning with petroleum ether to remove nonpolar compounds like fats and pigments. Repeat this step three times, collecting and discarding the petroleum ether layer each time.
-
Fractionation: Subsequently, partition the aqueous layer with an equal volume of ethyl acetate (B1210297). Repeat this step three times. The bufadienolides will preferentially move into the ethyl acetate phase.
-
Concentration: Combine the ethyl acetate fractions and concentrate under reduced pressure to yield the ethyl acetate fraction, which is enriched with bufadienolides.
Chromatographic Purification
A multi-step chromatographic approach is essential for the isolation of pure this compound.
-
Silica (B1680970) Gel Column Chromatography:
-
Pack a glass column with silica gel (100-200 mesh).
-
Dissolve the ethyl acetate fraction in a minimal amount of a suitable solvent and load it onto the column.
-
Elute the column with a gradient of petroleum ether and ethyl acetate, gradually increasing the polarity.
-
Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the target compound.
-
-
Octadecylsilyl (ODS) Column Chromatography:
-
Pool the fractions containing the compound of interest from the silica gel chromatography and concentrate them.
-
Further purify these fractions using a reversed-phase ODS column.
-
Elute the column with a gradient of methanol (B129727) and water, starting with a lower concentration of methanol and gradually increasing it.
-
Collect and analyze the fractions by HPLC.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Perform a final purification step using preparative or semi-preparative HPLC.
-
Employ a C18 reversed-phase column.
-
Use an isocratic or gradient elution with a mobile phase consisting of acetonitrile (B52724) and water or methanol and water.
-
Monitor the elution profile with a UV detector at a wavelength of approximately 296 nm, which is the characteristic absorption maximum for the pyrone ring of bufadienolides.
-
Collect the peak corresponding to this compound and verify its purity by analytical HPLC.
-
Structure Elucidation
The structure of the isolated compound should be confirmed using modern spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, COSY, HMQC, and HMBC experiments to elucidate the detailed chemical structure.
Mandatory Visualizations
Experimental Workflow
Caption: Isolation and Purification Workflow for this compound.
Signaling Pathway
Bufadienolides, including this compound, are known to exert their cytotoxic effects primarily through the inhibition of the Na+/K+-ATPase pump. This inhibition triggers a cascade of downstream signaling events.
Caption: Postulated Signaling Pathway of this compound via Na+/K+-ATPase Inhibition.
References
- 1. Cytotoxic constituents from the skin of the toad Bufo bufo gargarizans - Lookchem [lookchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxic constituents from the skin of the toad Bufo bufo gargarizans [agris.fao.org]
- 4. Purification of active bufadienolides from toad skin by preparative reversed-phase liquid chromatography coupled with hydrophilic interaction chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling 19-Oxocinobufotalin: A Technical Guide on its Discovery, Characterization, and Anticancer Potential
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
19-Oxocinobufotalin is a naturally occurring bufadienolide, a class of cardioactive steroids, that has emerged as a compound of interest in oncology research. While comprehensive data exclusively on this compound remains nascent, studies on its chemical congeners, such as bufalin (B1668032), arenobufagin, and cinobufagin, have revealed potent anticancer activities across a spectrum of human cancer cell lines. This technical guide synthesizes the available information on this compound and leverages the extensive research on closely related bufadienolides to provide a detailed overview of its discovery, characterization, and putative mechanisms of action. The primary focus is on its role in inducing apoptosis and modulating the PI3K/Akt/mTOR signaling pathway, critical regulators of cancer cell proliferation and survival. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this emerging natural product.
Discovery and Characterization
This compound is a member of the bufadienolide family, a group of C-24 steroids characterized by a six-membered lactone ring at the C-17 position. These compounds are primarily isolated from the skin and venom of toads of the Bufo genus, and have been a cornerstone of traditional Chinese medicine for centuries. The isolation of this compound and its derivatives, such as this compound 3-adipoylarginine ester, has been achieved through various chromatographic techniques from the ethanolic extracts of toad skin.[1]
While the synthesis of bufalin has been documented, the specific synthetic pathways for this compound are not as widely published.[2] Characterization of these compounds relies on spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to elucidate their complex steroidal structures.[1]
Anticancer Activity
Direct research on this compound has demonstrated its ability to suppress the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis, in PC3 prostate cancer cells.[3][4] Additionally, a derivative, this compound 3-adipoylarginine ester, has shown significant inhibitory effects against the human hepatocellular carcinoma cell line SMMC-7721.[1]
Due to the limited availability of extensive quantitative data for this compound, the following tables summarize the cytotoxic activities of closely related and well-studied bufadienolides (bufalin, bufotalin, and cinobufagin) across various human cancer cell lines. This data serves as a proxy to illustrate the potential anticancer potency of this class of compounds.
Table 1: In Vitro Cytotoxicity (IC50) of Related Bufadienolides in Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| Bufalin | HCT116 | Colon Cancer | 0.243 | 24 |
| 0.024 | 48 | |||
| Bufalin | A549 | Lung Cancer | 0.056 | 48 |
| 0.016 | 72 | |||
| 0.007 | 96 | |||
| Bufalin | HepG2 | Liver Cancer | 0.143 | 48 |
| Bufalin | HL-60 | Leukemia | 0.01 | 72 |
| Bufotalin | HepG2 (multidrug resistant) | Liver Cancer | Not specified | Not specified |
| Cinobufagin | A549 (cisplatin resistant) | Lung Cancer | 1.23 | Not specified |
Data compiled from multiple sources.[2][5][6][7][8][9]
Mechanism of Action: Apoptosis Induction and PI3K/Akt/mTOR Pathway Modulation
The anticancer effects of bufadienolides are largely attributed to their ability to induce programmed cell death (apoptosis) and to interfere with key signaling pathways that regulate cell growth and survival.
Induction of Apoptosis
Studies on bufalin and related compounds have consistently demonstrated the induction of apoptosis in various cancer cell lines.[5][6][8] This is characterized by morphological changes such as cell shrinkage and nuclear condensation, as well as biochemical hallmarks including the externalization of phosphatidylserine, DNA fragmentation, and the activation of caspases.[8][10] The induction of apoptosis is a critical mechanism for eliminating cancerous cells and is a primary endpoint in the evaluation of anticancer agents.
Modulation of the PI3K/Akt/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial intracellular signaling cascade that promotes cell proliferation, growth, and survival.[11][12][13] This pathway is frequently hyperactivated in a wide range of human cancers, making it a prime target for therapeutic intervention.[11][13][14]
Bufadienolides, including bufalin, have been shown to exert their anticancer effects by inhibiting the PI3K/Akt/mTOR pathway.[2][5][15] This inhibition leads to a downstream cascade of events that collectively suppress tumor growth. Specifically, inhibition of this pathway can:
-
Decrease cell proliferation: By arresting the cell cycle.
-
Induce apoptosis: Through the modulation of pro- and anti-apoptotic proteins.
-
Inhibit protein synthesis and cell growth: Via the downstream effects of mTOR.
The following diagram illustrates the proposed mechanism of action of bufadienolides on the PI3K/Akt/mTOR pathway.
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by bufadienolides.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the characterization of bufadienolides' anticancer activity.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of a compound on cancer cells.
-
Cell Seeding: Seed cancer cells (e.g., A549, HCT116, HepG2) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO) for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][5][6][16][17][18][19][20]
-
Cell Treatment: Treat cells with the test compound for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash twice with cold PBS.
-
Cell Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the distribution of cells in different phases of the cell cycle.[4][21][22][23][24][25][26][27][28]
-
Cell Treatment and Harvesting: Treat cells with the test compound, then harvest and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently and store at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C.
-
PI Staining: Add Propidium Iodide (50 µg/mL) to the cell suspension.
-
Analysis: Analyze the stained cells by flow cytometry. The DNA content will be proportional to the fluorescence intensity.
Western Blotting for PI3K/Akt/mTOR Pathway Proteins
This technique is used to detect and quantify specific proteins in a cell lysate, providing insights into the activation state of signaling pathways.[19][20][27]
-
Protein Extraction: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-PI3K, p-Akt, p-mTOR, and their total forms, as well as a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Tumor Xenograft Model
This protocol assesses the antitumor efficacy of a compound in a living organism.[3]
-
Cell Preparation: Harvest cancer cells and resuspend them in a mixture of PBS and Matrigel.
-
Tumor Implantation: Subcutaneously inject the cell suspension (e.g., 1x10⁶ to 5x10⁶ cells) into the flank of immunodeficient mice (e.g., BALB/c nude or NSG mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment and control groups. Administer the test compound (e.g., this compound) and vehicle control via a suitable route (e.g., intraperitoneal or oral gavage) according to a predetermined schedule.
-
Monitoring: Monitor tumor volume and body weight regularly (e.g., 2-3 times per week).
-
Endpoint: At the end of the study, euthanize the mice, and excise, weigh, and photograph the tumors. Further analysis, such as immunohistochemistry, can be performed on the tumor tissue.
Conclusion and Future Directions
This compound, a member of the bufadienolide family, holds promise as a potential anticancer agent. While direct research on this compound is in its early stages, the extensive data on its congeners strongly suggest that its mechanism of action likely involves the induction of apoptosis and the inhibition of the PI3K/Akt/mTOR signaling pathway.
Future research should focus on a more in-depth characterization of this compound itself. This includes:
-
Comprehensive in vitro screening: Determining the IC50 values of this compound across a wide panel of cancer cell lines.
-
Detailed mechanistic studies: Elucidating the precise molecular targets of this compound within the PI3K/Akt/mTOR pathway and its effects on the cell cycle and apoptosis in various cancer models.
-
In vivo efficacy and toxicity studies: Evaluating the antitumor activity and safety profile of this compound in preclinical animal models.
-
Pharmacokinetic and pharmacodynamic studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to inform potential clinical development.
By building upon the foundational knowledge of related bufadienolides and conducting rigorous, focused research, the full therapeutic potential of this compound as a novel anticancer drug can be realized.
References
- 1. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 2. experts.azregents.edu [experts.azregents.edu]
- 3. Arenobufagin inhibits prostate cancer epithelial-mesenchymal transition and metastasis by down-regulating β-catenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. kumc.edu [kumc.edu]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. [PDF] Utilization of Quantitative In Vivo Pharmacology Approaches to Assess Combination Effects of Everolimus and Irinotecan in Mouse Xenograft Models of Colorectal Cancer | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 16. rsc.org [rsc.org]
- 17. 19-Hydroxybufalin inhibits non-small cell lung cancer cell proliferation and promotes cell apoptosis via the Wnt/β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medic.upm.edu.my [medic.upm.edu.my]
- 19. researchgate.net [researchgate.net]
- 20. Flow cytometry with PI staining | Abcam [abcam.com]
- 21. cancer.wisc.edu [cancer.wisc.edu]
- 22. cdn.bcm.edu [cdn.bcm.edu]
- 23. escca.eu [escca.eu]
- 24. Flow Cytometry Methods [physiologie-pharmakologie.meduniwien.ac.at]
- 25. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
physical and chemical properties of 19-Oxocinobufotalin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical, chemical, and biological properties of 19-Oxocinobufotalin, a bufadienolide of significant interest for its potential therapeutic applications. This document compiles essential data, outlines detailed experimental methodologies, and visualizes key biological pathways to support ongoing research and development efforts.
Physicochemical Properties
This compound is a naturally occurring cardiotonic steroid isolated from the venom of toads of the Bufo genus. Its complex chemical structure underpins its biological activity.
| Property | Value | Source |
| Molecular Formula | C26H32O8 | [1] |
| Molecular Weight | 472.53 g/mol | [1] |
| CAS Number | 24512-60-5 | [1] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. | [2] |
| Storage | Store powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 1 year. | [1] |
| Predicted Relative Density | 1.40 g/cm3 | [1] |
Note: Experimental data for melting point and detailed spectral analysis (NMR, IR, Mass Spectrometry) are not consistently reported in publicly available literature and would require experimental determination.
Biological Activity and Signaling Pathways
This compound and its derivatives have demonstrated significant anti-cancer properties, primarily through the inhibition of key signaling pathways involved in cell proliferation, survival, and metastasis.
Anti-Cancer Effects
Research has shown that this compound and related bufadienolides exhibit inhibitory effects against various cancer cell lines, including hepatocellular carcinoma and prostate cancer. A derivative, this compound 3-adipoylarginine ester, has been shown to have a significant inhibitory effect on the human hepatocellular carcinoma cell line SMMC-7721 in vitro[1]. The anti-cancer activity is often attributed to the induction of apoptosis and the suppression of epithelial-mesenchymal transition (EMT), a critical process in cancer metastasis.
Key Signaling Pathways
STAT3 Signaling Pathway:
The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is a critical regulator of tumorigenesis, promoting cell proliferation, survival, and angiogenesis. Aberrant STAT3 activation is common in many cancers. This compound and similar bufadienolides have been shown to suppress the STAT3 signaling pathway. This inhibition is achieved by preventing the phosphorylation of STAT3, which in turn blocks its dimerization and translocation to the nucleus, thereby inhibiting the transcription of its target genes[3][4][5][6][7].
References
- 1. This compound | TargetMol [targetmol.com]
- 2. 19-Oxocinobufagin | CAS:24512-59-2 | Manufacturer ChemFaces [chemfaces.com]
- 3. Cinobufagin suppresses colorectal cancer growth via STAT3 pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of STAT3: A promising approach to enhancing the efficacy of chemotherapy in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. STAT3 pathway in cancers: Past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
The Core Mechanism of 19-Oxocinobufotalin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature with in-depth mechanistic studies specifically on 19-Oxocinobufotalin is limited. This guide is constructed based on the well-documented mechanisms of action of closely related and structurally similar bufadienolides, such as bufalin (B1668032) and cinobufagin. The assumption is that this compound shares these core mechanisms due to its classification within the same family of compounds.
Introduction
This compound is a bufadienolide, a class of cardiotonic steroids, isolated from the skin and venom of toads, particularly from the genus Bufo. These compounds have a long history in traditional medicine and are now gaining significant interest in modern oncology for their potent anti-cancer activities. Emerging evidence suggests that this compound and its analogs exert their effects through a multi-targeted approach, leading to cytotoxicity in a range of cancer cell lines. This technical guide will provide a detailed overview of the core mechanisms of action, focusing on molecular targets, signaling pathways, and cellular outcomes, supported by experimental data from closely related compounds.
Primary Molecular Target: Na+/K+-ATPase
The primary and most well-established molecular target for cardiotonic steroids, including by extension this compound, is the Na+/K+-ATPase pump. This enzyme is crucial for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane.
Mechanism of Inhibition: this compound is believed to bind to the extracellular domain of the α-subunit of the Na+/K+-ATPase. This binding locks the enzyme in a phosphorylated conformation (E2-P state), thereby inhibiting its ion-pumping function. The consequences of this inhibition are manifold:
-
An increase in intracellular sodium concentration ([Na+]i).
-
A decrease in intracellular potassium concentration ([K+]i).
-
Depolarization of the cell membrane.
-
A subsequent increase in intracellular calcium concentration ([Ca2+]i) due to the altered function of the Na+/Ca2+ exchanger.
This disruption of ion homeostasis is a critical first step that triggers downstream signaling cascades leading to cell death.
Key Anti-Cancer Mechanisms
The inhibition of Na+/K+-ATPase and subsequent ionic imbalance initiate a cascade of events that culminate in cancer cell death. The principal mechanisms are induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways.
Induction of Apoptosis
This compound is a potent inducer of apoptosis, or programmed cell death, primarily through the intrinsic (mitochondrial) pathway.
Key Events in Apoptosis Induction:
-
Mitochondrial Dysfunction: The compound induces an increase in reactive oxygen species (ROS), leading to oxidative stress and a decrease in the mitochondrial membrane potential (ΔΨm).
-
Regulation of Bcl-2 Family Proteins: It upregulates the expression of pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins such as Bcl-2. This shift in the Bax/Bcl-2 ratio is a critical determinant for apoptosis initiation.
-
Caspase Activation: The disruption of the mitochondrial membrane leads to the release of cytochrome c into the cytoplasm. This triggers the activation of a cascade of caspases, including the initiator caspase-9 and the executioner caspase-3.
-
PARP Cleavage: Activated caspase-3 cleaves key cellular substrates, including poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.
Cell Cycle Arrest
This compound and its analogs have been shown to arrest the cell cycle, primarily at the G2/M phase, thereby preventing cancer cell proliferation.
Molecular Basis of G2/M Arrest:
-
Downregulation of Key Cell Cycle Regulators: The compound leads to a decrease in the expression of crucial proteins that drive the G2 to M phase transition, including:
-
Cyclin B1
-
Cyclin-dependent kinase 1 (CDK1)
-
Cell division cycle 25C (CDC25C)
-
-
Upregulation of Tumor Suppressors: An increase in the expression of p53 and its downstream target p21 can also contribute to cell cycle arrest.
Modulation of Signaling Pathways
The anti-cancer effects of this compound are also mediated by its ability to interfere with critical signaling pathways that regulate cell survival, proliferation, and metastasis.
-
PI3K/Akt Pathway: This is a central pathway for cell survival. This compound has been shown to inhibit the phosphorylation, and thus the activation, of Akt. This inhibition prevents the downstream signaling that promotes cell survival and proliferation.
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis. Bufadienolides can modulate this pathway, often leading to the activation of pro-apoptotic arms of the MAPK cascade, such as JNK and p38, while inhibiting the pro-survival ERK pathway.
Data Presentation
The following tables summarize quantitative data for bufalin and cinobufagin, which are structurally and functionally similar to this compound. This data is presented to provide a quantitative context for the expected potency of this compound.
Table 1: IC50 Values of Related Bufadienolides in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| Bufalin | HepG2 | Hepatocellular Carcinoma | 0.12 - 0.81 | 24 - 72 |
| Bufalin | BEL-7402/5-FU | 5-FU Resistant Hepatocellular Carcinoma | ~0.001 (as reversal agent) | Not specified |
| Cinobufagin | HepG2 | Hepatocellular Carcinoma | 0.17 - 1.03 | 24 - 72 |
| Cinobufagin | A375 | Malignant Melanoma | Not specified | Not specified |
Table 2: Effects of Bufalin on Apoptosis and Cell Cycle Markers
| Marker | Cell Line | Effect |
| Bax/Bcl-2 Ratio | BEL-7402/5-FU | Increased |
| Cleaved Caspase-3 | HepG2 | Increased |
| Cleaved PARP | HepG2 | Increased |
| Cyclin B1 | R-HepG2 | Decreased |
| CDK1 | R-HepG2 | Decreased |
| p-Akt | R-HepG2 | Decreased |
Experimental Protocols
Detailed methodologies for key experiments are provided below as a reference for researchers studying the effects of this compound.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., BEL-7402) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value from the dose-response curve.
Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
-
Cell Treatment: Treat cells with this compound at the desired concentrations for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive cells are undergoing apoptosis, and PI positive cells are necrotic or late apoptotic.
Western Blot Analysis
-
Protein Extraction: Lyse the treated and control cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, p-Akt, total Akt, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Na+/K+-ATPase Activity Assay
-
Enzyme Preparation: Isolate membrane fractions containing Na+/K+-ATPase from cells or tissues.
-
Reaction Mixture: Prepare a reaction mixture containing the enzyme preparation, ATP, Mg2+, Na+, K+, and various concentrations of this compound.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period.
-
Phosphate (B84403) Measurement: Stop the reaction and measure the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. The difference in Pi released in the presence and absence of K+ (or with and without ouabain, a specific inhibitor) represents the Na+/K+-ATPase activity.
-
Inhibition Calculation: Calculate the percentage of inhibition of Na+/K+-ATPase activity by this compound.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Core signaling pathways affected by this compound.
Caption: General experimental workflow for studying this compound.
Conclusion
This compound is a promising anti-cancer agent that likely operates through a multi-pronged mechanism of action, characteristic of the bufadienolide family. The core of its action is the inhibition of the Na+/K+-ATPase, which leads to a cascade of downstream events including the induction of apoptosis via the mitochondrial pathway, cell cycle arrest at the G2/M phase, and the modulation of key survival and proliferation signaling pathways like PI3K/Akt and MAPK. While more direct research on this compound is needed to delineate its specific molecular interactions and quantitative effects, the extensive data on its analogs provide a robust framework for understanding its therapeutic potential and guiding future drug development efforts.
Unveiling the Therapeutic Potential of 19-Oxocinobufotalin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
19-Oxocinobufotalin, a bufadienolide derived from the venom of Bufo species, is emerging as a compound of significant interest in pharmacological research. This technical guide provides a comprehensive overview of the current understanding of its biological activities, focusing on its anticancer, anti-inflammatory, and cardiotonic properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.
Core Biological Activities
Current research indicates that this compound exhibits a range of biological effects, primarily centered around its cytotoxic and modulatory actions on key cellular signaling pathways. Its potential therapeutic applications are being explored in oncology, inflammatory diseases, and cardiology.
Anticancer Activity
This compound has demonstrated notable anticancer properties, particularly in the context of hepatocellular carcinoma and prostate cancer. A derivative, this compound 3-adipoylarginine ester, has been shown to exert a significant inhibitory effect on the human hepatocellular carcinoma cell line SMMC-7721 in vitro.[1] Furthermore, this compound is capable of suppressing the epithelial-mesenchymal transition (EMT), a critical process in cancer metastasis, thereby weakening the migratory and invasive potential of PC3 prostate cancer cells.[2]
Table 1: Anticancer Activity of this compound and Related Compounds
| Compound | Cell Line | Activity | IC50 Value |
| This compound 3-adipoylarginine ester | SMMC-7721 (Human Hepatocellular Carcinoma) | Significant Inhibition | Data not available |
| This compound | PC3 (Human Prostate Cancer) | Suppression of EMT, migration, and invasion | Data not available |
| Cinobufagin (related bufadienolide) | SW480 (Human Colon Adenocarcinoma) | Cytotoxicity | 0.1822 μM |
Anti-inflammatory Activity
While direct studies on the anti-inflammatory effects of this compound are limited, the broader class of bufadienolides is known to modulate inflammatory pathways. A key mechanism implicated in inflammation is the NF-κB signaling pathway. Natural compounds with structural similarities to this compound have been shown to inhibit NF-κB activation, leading to a reduction in the production of pro-inflammatory mediators. Further research is warranted to specifically elucidate the anti-inflammatory profile of this compound and its effect on the NF-κB pathway.
Cardiotonic Activity
The cardiotonic effects of bufadienolides are well-documented and are primarily attributed to their inhibition of the Na+/K+-ATPase enzyme. This inhibition leads to an increase in intracellular calcium concentration in cardiomyocytes, resulting in enhanced cardiac contractility. Although specific quantitative data for this compound's inhibitory effect on Na+/K+-ATPase is not yet available, it is presumed to share this characteristic with other members of its class.
Signaling Pathways and Mechanisms of Action
The biological activities of this compound are underpinned by its interaction with specific cellular signaling pathways.
β-Catenin Signaling Pathway (Anticancer)
In prostate cancer cells, this compound has been observed to suppress EMT. This effect is linked to the modulation of the β-catenin/TCF signaling pathway. By interfering with this pathway, this compound can potentially inhibit the expression of genes that drive the metastatic phenotype of cancer cells.
Caption: β-catenin signaling pathway and the inhibitory action of this compound.
Apoptosis Signaling Pathway (Anticancer)
While the precise apoptotic pathways triggered by this compound are under investigation, related bufadienolides like bufalin (B1668032) are known to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This involves the activation of a cascade of caspases, ultimately leading to programmed cell death.
Caption: Intrinsic and extrinsic apoptosis pathways potentially activated by this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following sections outline general protocols for key experiments relevant to the study of this compound.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of this compound on cancer cell lines.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.
Caption: Workflow for a typical MTT cell viability assay.
Western Blot Analysis
This technique is used to detect and quantify specific proteins involved in signaling pathways affected by this compound.
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., β-catenin, E-cadherin, N-cadherin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Caption: General workflow for Western blot analysis.
In Vivo Tumor Xenograft Model
Animal models are essential for evaluating the in vivo anticancer efficacy of this compound.
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., SMMC-7721, PC3) into the flank of immunodeficient mice.
-
Tumor Growth: Allow tumors to grow to a palpable size.
-
Treatment: Randomly assign mice to treatment (this compound) and control (vehicle) groups. Administer the compound via an appropriate route (e.g., intraperitoneal, oral).
-
Tumor Measurement: Measure tumor volume and body weight regularly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, Western blotting).
Conclusion and Future Directions
This compound presents a promising scaffold for the development of novel therapeutic agents. Its demonstrated anticancer activity, coupled with the known anti-inflammatory and cardiotonic potential of the bufadienolide class, highlights its multifaceted pharmacological profile. Future research should focus on:
-
Determining the specific IC50 values of this compound in a broader range of cancer cell lines.
-
Elucidating the detailed molecular mechanisms underlying its anti-inflammatory and cardiotonic effects.
-
Conducting comprehensive in vivo studies to evaluate its efficacy, pharmacokinetics, and safety profile.
-
Exploring structure-activity relationships to design and synthesize more potent and selective analogs.
The continued investigation of this compound and its derivatives holds the potential to yield novel and effective treatments for a variety of challenging diseases.
References
Pharmacological Profile of 19-Oxocinobufotalin: An In-depth Technical Guide
Disclaimer: Direct pharmacological data for 19-Oxocinobufotalin is limited in publicly available scientific literature. This guide provides a comprehensive overview of the pharmacological profile of the closely related and well-studied bufadienolide, Bufotalin (B190710) . The information presented here serves as a robust proxy and a valuable reference for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of this class of compounds.
Introduction
This compound belongs to the bufadienolide family of cardiotonic steroids, a class of naturally occurring compounds isolated from sources such as the venom of toad species. While research on this compound is still nascent, the extensive investigation into its analogue, bufotalin, has revealed significant anti-tumor activities. This guide will delve into the known pharmacological properties of bufotalin, including its mechanism of action, pharmacokinetics, and pharmacodynamics, providing a foundational understanding for the study of related compounds like this compound.
Pharmacodynamics: Anti-Cancer Activity
Bufotalin exhibits potent cytotoxic effects against a variety of cancer cell lines. Its primary mechanism of action involves the induction of apoptosis (programmed cell death) and arrest of the cell cycle, thereby inhibiting tumor growth.
Quantitative Data on Anti-Cancer Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of bufotalin in various cancer cell lines, demonstrating its dose-dependent inhibitory effects.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| MG-63 | Osteoblastoma | 0.1 - 2.5 (Dose-dependent inhibition) | 12 - 96 | [1] |
| U87 | Glioblastoma | ~1 | 24 | [2] |
| U251 | Glioblastoma | Not specified, but effective | 24, 48 | [3] |
| Eca-109 | Esophageal Squamous Cell Carcinoma | 0.8 | 72 | [4] |
| TE5 | Esophageal Squamous Cell Carcinoma | 1.2 | 72 | [4] |
| EC9706 | Esophageal Squamous Cell Carcinoma | 3.2 | 72 | [4] |
| Hec2 | Esophageal Squamous Cell Carcinoma | 2.4 | 72 | [4] |
| TE11 | Esophageal Squamous Cell Carcinoma | 3.6 | 72 | [4] |
| HepG2 (R-HepG2) | Multidrug-resistant Liver Cancer | More potent than on parent HepG2 | Not specified | [5][6] |
Mechanism of Action
Bufotalin's anti-cancer effects are mediated through the modulation of multiple signaling pathways, leading to apoptosis, cell cycle arrest, and inhibition of metastasis.
Induction of Apoptosis
Bufotalin triggers apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events include:
-
Endoplasmic Reticulum (ER) Stress: Bufotalin induces ER stress, leading to the activation of caspase-12 and the expression of C/EBP homologous protein (CHOP).[1]
-
Mitochondrial Dysfunction: It causes a decrease in mitochondrial membrane potential, an increase in intracellular reactive oxygen species (ROS), and the release of cytochrome c.[1][3]
-
Caspase Activation: Bufotalin leads to the activation of initiator caspases (caspase-9) and executioner caspases (caspase-3), resulting in the cleavage of poly ADP-ribose polymerase (PARP).[1][6]
-
Regulation of Bcl-2 Family Proteins: It modulates the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.[1]
-
Death Receptor Sensitization: Bufotalin sensitizes cancer cells to TNF-α and TRAIL-induced apoptosis.[7]
Cell Cycle Arrest
Bufotalin can arrest the cell cycle at the G2/M phase.[5][6][8] This is achieved by:
-
Down-regulating key cell cycle proteins such as Aurora A, CDC25, CDK1, cyclin A, and cyclin B1.[1][6]
-
Up-regulating tumor suppressor proteins like p53 and p21.[1][6]
Signaling Pathway Modulation
Several critical signaling pathways are affected by bufotalin:
-
AKT Signaling Pathway: Bufotalin inhibits the phosphorylation of AKT, a key regulator of cell survival.[3][9]
-
STAT3 Signaling Pathway: It downregulates the signal transducer and activator of transcription 3 (STAT3) signaling, which is implicated in tumor growth and metastasis.[9][10]
-
MAPK Pathway: Bufotalin can up-regulate MAPKs, which are involved in the response to stress signals.[7]
Pharmacokinetics
After a single intravenous injection, bufotalin is rapidly distributed and eliminated from the blood plasma.[8][11] It has a half-life of approximately 28.6 minutes and a mean residence time (MRT) of 14.7 minutes.[8][11] Notably, 30 minutes after administration, the concentrations of bufotalin are significantly higher in the brain and lungs compared to other tissues.[8][11] The biotransformation of bufotalin results in at least five different compounds, although the exact mechanisms are not yet fully understood.[11]
Experimental Protocols
This section details the methodologies for key experiments used to characterize the pharmacological profile of bufotalin.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of a compound on cancer cells by measuring cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10^3 to 1x10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., bufotalin) and a vehicle control (e.g., DMSO) for specific time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after compound treatment.
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of the compound for the indicated time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Cell Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each sample and analyze by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Western Blot Analysis
Objective: To detect and quantify the expression levels of specific proteins involved in signaling pathways.
Protocol:
-
Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., AKT, p-AKT, Caspase-3, Bcl-2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Signaling Pathways
Caption: Signaling pathways modulated by Bufotalin leading to apoptosis.
Experimental Workflow
Caption: A general experimental workflow for characterizing the pharmacological profile of a compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | An overview of the past decade of bufalin in the treatment of refractory and drug-resistant cancers: current status, challenges, and future perspectives [frontiersin.org]
- 3. Bufotalin enhances apoptosis and TMZ chemosensitivity of glioblastoma cells by promoting mitochondrial dysfunction via AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Bufotalin from Venenum Bufonis inhibits growth of multidrug resistant HepG2 cells through G₂/M cell cycle arrest and apoptosis [agris.fao.org]
- 7. Bufotalin sensitizes death receptor-induced apoptosis via Bid- and STAT1-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bufotalin - Wikipedia [en.wikipedia.org]
- 9. The advancement of structure, bioactivity, mechanism, and synthesis of bufotalin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Bufotalin - Wikiwand [wikiwand.com]
19-Oxocinobufotalin Signaling Pathways: A Technical Guide
Disclaimer: Scientific literature extensively covers the signaling pathways of various bufadienolides. However, specific research on 19-Oxocinobufotalin is limited. This guide summarizes the available information on this compound and supplements it with data from closely related compounds such as bufalin (B1668032) and bufotalin (B190710) to provide a comprehensive overview of the potential mechanisms of action. The signaling pathways and experimental data from related compounds should be considered indicative and may not be directly translatable to this compound. Further research is required to fully elucidate its specific biological functions.
Introduction to this compound
This compound is a bufadienolide, a class of cardiotonic steroids known for their potential anticancer properties. While research on this specific compound is emerging, studies on related bufadienolides have revealed their ability to induce programmed cell death, such as apoptosis and pyroptosis, and to inhibit critical cellular machinery like the Na+/K+-ATPase pump. This guide explores the known and potential signaling pathways affected by this compound and provides an overview of the experimental methodologies used to study these effects.
Core Signaling Pathways
Inhibition of Na+/K+-ATPase
The Na+/K+-ATPase is an essential transmembrane pump responsible for maintaining electrochemical gradients across the cell membrane. Inhibition of this pump by cardiotonic steroids like bufadienolides disrupts ion balance, leading to a cascade of downstream effects that can culminate in cell death. This disruption of the sodium gradient can lead to an increase in intracellular calcium concentration, which can, in turn, activate various signaling pathways, including those involved in apoptosis.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial process for tissue homeostasis, and its dysregulation is a hallmark of cancer. Bufadienolides have been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Intrinsic Pathway: This pathway is initiated by intracellular stress, leading to the activation of pro-apoptotic proteins like Bax and the release of cytochrome c from the mitochondria. Cytochrome c then activates a cascade of caspases, ultimately leading to cell death.
Extrinsic Pathway: This pathway is triggered by the binding of extracellular ligands to death receptors on the cell surface, such as Fas, leading to the activation of an initiator caspase (caspase-8) and subsequent executioner caspases.
While direct evidence for this compound is limited, related compounds like bufalin have been shown to induce apoptosis in various cancer cells by modulating the expression of apoptosis-related proteins and activating caspase cascades[1].
References
Navigating the Toxicological Landscape of 19-Oxocinobufotalin: A Guide to Preliminary Safety Assessment
For Researchers, Scientists, and Drug Development Professionals
The burgeoning field of natural product-based drug discovery has identified numerous compounds with significant therapeutic potential. Among these, 19-Oxocinobufotalin, a bufadienolide, has garnered interest for its potential pharmacological activities. However, a comprehensive understanding of its safety profile is paramount before it can be considered for further development. This technical guide synthesizes the currently available, albeit limited, information on the preliminary toxicity of this compound and provides a framework for its toxicological assessment based on related compounds and general principles of toxicology.
Understanding the Compound: this compound
Framework for Preliminary Toxicity Assessment
In the absence of specific data for this compound, a structured approach to its toxicological evaluation is necessary. This involves a series of in vitro and in vivo studies designed to identify potential hazards, establish dose-response relationships, and determine a preliminary safety margin.
Experimental Workflow for Toxicity Screening
The following diagram outlines a general workflow for the preliminary toxicological evaluation of a novel compound like this compound.
Caption: General workflow for preliminary toxicity assessment.
Key Toxicological Endpoints and Methodologies
Based on the known class effects of bufadienolides, the following toxicological endpoints should be prioritized in the evaluation of this compound.
Acute Toxicity
-
Objective: To determine the median lethal dose (LD50) and identify signs of immediate toxicity.
-
Methodology:
-
Animal Model: Typically, rodents (mice or rats) of both sexes are used.
-
Route of Administration: Should be relevant to the intended clinical application (e.g., oral, intravenous).
-
Dosing: A single, escalating dose is administered to different groups of animals.
-
Observation Period: Animals are observed for a set period (e.g., 14 days) for mortality, clinical signs of toxicity, and changes in body weight.
-
Necropsy: Gross pathological examination of organs is performed at the end of the study.
-
Genotoxicity
-
Objective: To assess the potential of the compound to induce genetic mutations or chromosomal damage.
-
Methodologies:
-
Ames Test (Bacterial Reverse Mutation Assay): Evaluates the ability of the compound to induce mutations in different strains of Salmonella typhimurium.
-
In Vitro Micronucleus Test: Detects chromosomal damage in mammalian cells.
-
In Vivo Micronucleus Test: Assesses chromosomal damage in the bone marrow of treated animals.
-
Cardiovascular Safety Pharmacology
-
Objective: To evaluate the potential effects on cardiovascular function, a known target for cardiotonic steroids.
-
Methodologies:
-
hERG Channel Assay: An in vitro assay to assess the potential for QT interval prolongation, a risk factor for cardiac arrhythmias.
-
In Vivo Cardiovascular Studies: Involve monitoring of electrocardiogram (ECG), blood pressure, and heart rate in conscious, telemetered animals (e.g., dogs, non-human primates).
-
Potential Signaling Pathways of Toxicity
The primary mechanism of action and toxicity of bufadienolides involves the inhibition of the Na+/K+-ATPase pump. This can lead to a cascade of downstream events.
Caption: Putative toxicity pathway of this compound.
Data Presentation: Hypothetical Data Tables
While no specific data exists for this compound, the following tables illustrate how quantitative data from preliminary toxicity studies should be presented.
Table 1: Hypothetical Acute Oral Toxicity of this compound in Rodents
| Species | Sex | LD50 (mg/kg) | 95% Confidence Interval | Key Clinical Signs |
| Mouse | Male | Data Not Available | Data Not Available | Data Not Available |
| Mouse | Female | Data Not Available | Data Not Available | Data Not Available |
| Rat | Male | Data Not Available | Data Not Available | Data Not Available |
| Rat | Female | Data Not Available | Data Not Available | Data Not Available |
Table 2: Hypothetical In Vitro Genotoxicity Profile of this compound
| Assay | Cell Line/Strain | Concentration Range | Metabolic Activation (S9) | Result |
| Ames Test | S. typhimurium | Data Not Available | With and Without | Data Not Available |
| Micronucleus Test | CHO-K1 | Data Not Available | With and Without | Data Not Available |
Conclusion and Future Directions
References
The Enigmatic Bufadienolide: A Technical Guide to the Natural Source and Biosynthesis of 19-Oxocinobufotalin
For Researchers, Scientists, and Drug Development Professionals
Abstract
19-Oxocinobufotalin, a complex bufadienolide, has garnered significant interest within the scientific community for its potential pharmacological applications. This technical guide provides a comprehensive overview of its natural origins and delves into the current understanding of its biosynthetic pathway. Drawing from available scientific literature, this document summarizes quantitative data, outlines key experimental protocols, and presents visual representations of the molecular processes involved in the formation of this intriguing natural product. While significant strides have been in understanding bufadienolide biosynthesis, the complete enzymatic cascade leading to this compound remains an active area of research.
Natural Sources of this compound
This compound is a naturally occurring steroid derivative primarily isolated from the venom of amphibians, specifically toads belonging to the Bufo genus. The most well-documented source is the Asiatic toad, Bufo bufo gargarizans. The dried venom of this toad is a key component of a traditional Chinese medicine known as "Ch'an Su" (蟾酥), which has been used for centuries for its purported medicinal properties.[1] While Ch'an Su is a complex mixture of various bufadienolides and other compounds, this compound is a notable constituent.
Another related compound, 19-oxocinobufagin, has also been isolated from Ch'an Su, suggesting a shared biosynthetic origin with this compound.[1] The skin secretions of these toads are another potential, albeit less concentrated, source of this class of compounds.
Table 1: Natural Sources of this compound and Related Compounds
| Compound | Natural Source | Specific Tissue/Preparation | Reference |
| This compound | Bufo bufo gargarizans | Toad Venom (Ch'an Su) | [1] |
| 19-Oxocinobufagin | Bufo bufo gargarizans | Toad Venom (Ch'an Su) | [1] |
Note: Specific quantitative data on the concentration of this compound in toad venom or Ch'an Su is not extensively reported in publicly available literature. The abundance of individual bufadienolides can vary depending on the geographic location, age, and health of the toad population.
Biosynthesis of this compound
The biosynthesis of bufadienolides is a complex process that begins with a common precursor to all steroids: cholesterol. While the complete, step-by-step enzymatic pathway for this compound has not been fully elucidated, research on the biosynthesis of related bufadienolides provides a strong foundation for a proposed pathway.
The key transformation in the biosynthesis of this compound is the extensive oxidation of the C-19 methyl group of a bufadienolide precursor. This process is believed to involve a series of hydroxylation and oxidation reactions, ultimately leading to the formation of the characteristic six-membered lactone ring involving C-19.
Recent studies have identified that cytochrome P450 (CYP) enzymes play a crucial role in the diversification of bufadienolides in toads.[2][3] Specifically, certain CYP enzymes have been shown to catalyze the hydroxylation of the C-19 position of bufadienolide scaffolds.[2][3]
Proposed Biosynthetic Pathway
The proposed biosynthetic pathway for this compound can be broken down into the following key stages:
-
Cholesterol as the Precursor: Like all steroid biosynthesis, the pathway begins with cholesterol.
-
Formation of a Bufadienolide Scaffold: Through a series of enzymatic reactions that are not yet fully characterized, the cholesterol side chain is cleaved and modified to form the characteristic α-pyrone lactone ring at C-17, creating a basic bufadienolide scaffold such as bufalin (B1668032) or cinobufagin.
-
C-19 Hydroxylation: A key step involves the hydroxylation of the C-19 methyl group. Recent research has identified toad-derived cytochrome P450 enzymes, such as CYP46A35, that can catalyze the hydroxylation of bufalin to produce 19-hydroxy-bufalin.[2][3] This reaction is a critical gateway to the formation of C-19 oxidized bufadienolides.
-
Further Oxidation of C-19: Following hydroxylation, the 19-hydroxyl group is likely further oxidized to an aldehyde and then to a carboxylic acid. The specific enzymes responsible for these subsequent oxidation steps in toads have not yet been identified. In other steroidogenic pathways, enzymes from the hydroxysteroid dehydrogenase (HSD) family are often involved in such transformations.
-
Lactone Ring Formation: The final step is proposed to be an intramolecular esterification, where the C-19 carboxylic acid reacts with a hydroxyl group on the steroid nucleus (potentially at C-5 or another nearby position) to form the characteristic oxocino (eight-membered ring containing an oxygen) or a more stable six-membered lactone ring structure seen in this compound.
Caption: Proposed Biosynthetic Pathway of this compound.
Experimental Protocols
The isolation and characterization of this compound from its natural sources require a combination of chromatographic and spectroscopic techniques. The following is a generalized workflow based on common practices for the isolation of bufadienolides.
General Experimental Workflow for Isolation and Characterization
Caption: General Workflow for the Isolation and Characterization of this compound.
Detailed Methodologies
3.2.1. Extraction
-
Objective: To extract a crude mixture of bufadienolides from the raw natural source.
-
Protocol:
-
The dried toad venom (Ch'an Su) or lyophilized skin secretions are ground into a fine powder.
-
The powdered material is subjected to exhaustive extraction with a suitable solvent system. Common solvents include methanol, ethanol, or a mixture of chloroform and methanol (typically 2:1 v/v).
-
The extraction is often performed at room temperature with constant agitation for several hours or days. The process is repeated multiple times to ensure complete extraction.
-
The solvent from the combined extracts is removed under reduced pressure using a rotary evaporator to yield a crude extract.
-
3.2.2. Chromatographic Separation
-
Objective: To isolate this compound from the complex crude extract.
-
Protocol:
-
Column Chromatography (CC): The crude extract is first subjected to column chromatography on a stationary phase like silica gel. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent (e.g., hexane (B92381) or chloroform) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol). Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Gel Permeation Chromatography: Fractions enriched with bufadienolides may be further purified using gel permeation chromatography (e.g., Sephadex LH-20) with a solvent like methanol to separate compounds based on their size.
-
High-Performance Liquid Chromatography (HPLC): The final purification is typically achieved using reversed-phase HPLC on a C18 column. A gradient elution with a mobile phase consisting of water and acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape, is employed. The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.
-
3.2.3. Structural Characterization
-
Objective: To confirm the identity and structure of the isolated this compound.
-
Techniques:
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental composition of the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments, including ¹H NMR, ¹³C NMR, and 2D NMR (such as COSY, HSQC, and HMBC), are essential for elucidating the complete chemical structure, including the stereochemistry, of this compound.
-
Future Perspectives
The study of this compound and other C-19 oxidized bufadienolides is a promising field of research. Future work should focus on:
-
Elucidation of the Complete Biosynthetic Pathway: Identifying the specific enzymes responsible for the oxidation of the C-19 methyl group and the subsequent lactonization will be crucial for understanding and potentially manipulating the production of these compounds.
-
Quantitative Analysis: Development of validated analytical methods for the precise quantification of this compound in natural sources is needed to standardize extracts and for quality control.
-
Pharmacological Evaluation: In-depth studies are required to fully understand the pharmacological activities and mechanisms of action of this compound, which could lead to the development of new therapeutic agents.
-
Synthetic and Semi-Synthetic Approaches: The development of synthetic or semi-synthetic routes to this compound and its analogs will be vital for producing sufficient quantities for preclinical and clinical studies and for exploring structure-activity relationships.
This technical guide provides a snapshot of the current knowledge regarding the natural source and biosynthesis of this compound. As research in this area continues, a more complete picture of this fascinating natural product will undoubtedly emerge, paving the way for new discoveries in medicine and biochemistry.
References
19-Oxocinobufotalin: A Technical Review of Its Anticancer Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
19-Oxocinobufotalin is a bufadienolide, a class of cardioactive steroids, that has garnered interest for its potential as an anticancer agent. While research specifically focused on this compound is still emerging, studies on its derivatives and closely related compounds, such as 19-hydroxybufalin, bufotalin, and cinobufagin, have provided significant insights into its probable mechanisms of action and therapeutic promise. These compounds are known to modulate key signaling pathways involved in cancer cell proliferation, survival, and metastasis. This technical guide synthesizes the available literature, focusing on the quantitative data, experimental methodologies, and implicated signaling pathways to provide a comprehensive resource for researchers in oncology and drug discovery.
Quantitative Data on Related Bufadienolides
While specific quantitative data for this compound is limited in publicly available literature, a significant body of research exists for structurally similar bufadienolides. The following tables summarize the in vitro cytotoxic activities of these related compounds against various cancer cell lines. This data provides a valuable reference for predicting the potential efficacy of this compound.
Table 1: In Vitro Cytotoxicity of Bufotalin
| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (h) | Assay |
| MDA-MB-231 | Triple-Negative Breast Cancer | 78 | 72 | Luminescent ATP detection |
| HCC1937 | Triple-Negative Breast Cancer | 370 | 72 | Luminescent ATP detection |
| R-HepG2 | Doxorubicin-resistant Liver Cancer | < 1000 | Not Specified | Not Specified |
| HepG2 | Liver Cancer | > 1000 | Not Specified | Not Specified |
Table 2: In Vitro Cytotoxicity of Cinobufagin
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay |
| HCT116 | Colorectal Cancer | 0.7821 | Not Specified | Not Specified |
| RKO | Colorectal Cancer | 0.3642 | Not Specified | Not Specified |
| SW480 | Colorectal Cancer | 0.1822 | Not Specified | Not Specified |
| A549 | Non-Small Cell Lung Cancer | Not Specified | 24 | MTT |
| H1299 | Non-Small Cell Lung Cancer | Not Specified | 24 | MTT |
| H460 | Non-Small Cell Lung Cancer | Not Specified | 24 | MTT |
| SK-MES-1 | Non-Small Cell Lung Cancer | Not Specified | 24 | MTT |
Table 3: In Vitro Cytotoxicity of this compound 3-adipoylarginine ester
| Cell Line | Cancer Type | Effect |
| SMMC-7721 | Human Hepatocellular Carcinoma | Significant inhibition |
It is important to note that a derivative of this compound, this compound 3-adipoylarginine ester, has demonstrated significant inhibitory effects against the human hepatocellular carcinoma cell line SMMC-7721 in vitro[1].
Key Signaling Pathways
Bufadienolides exert their anticancer effects by modulating a variety of signaling pathways critical for tumor progression. The following diagrams illustrate the key pathways implicated in the action of bufadienolides closely related to this compound.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 19-Oxocinobufotalin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of a proposed synthetic route for 19-Oxocinobufotalin, a cardiotonic steroid with potential therapeutic applications. Due to the lack of a published total synthesis for this compound, this document outlines a feasible pathway by adapting the established total synthesis of a closely related analogue, cinobufagin (B1669057), and incorporating a well-precedented C-19 functionalization method.
Introduction
This compound is a bufadienolide, a class of steroid hormones and their glycosides, that has garnered interest for its potential cytotoxic and antineoplastic activities. Like other members of this family, its mechanism of action is believed to involve the inhibition of the Na+/K+-ATPase pump and the modulation of critical cellular signaling pathways, leading to apoptosis in cancer cells. The development of a robust synthetic protocol is crucial for enabling further investigation into its therapeutic potential and for the generation of analogues with improved pharmacological profiles.
This document details a proposed synthetic strategy starting from dehydroepiandrosterone (B1670201) (DHEA) to a key intermediate in the synthesis of cinobufagin, followed by a proposed C-19 oxidation to yield the target molecule, this compound.
Data Presentation
Table 1: Summary of a Synthetic Route to a Key Cinobufagin Intermediate from DHEA
| Step | Reaction | Starting Material | Key Reagents | Product | Yield (%) |
| 1-3 | Multi-step conversion | Dehydroepiandrosterone (DHEA) | Various | Known steroid derivative | 57 |
| 4-5 | Saegusa-Ito oxidation | Known steroid derivative | LDA, TMSCl, Pd(OAc)₂, MeCN | Enone intermediate | 62 |
| 6-11 | Multi-step conversion | Enone intermediate | Various | TBS-protected cinobufagin | ~20 (overall for these steps) |
| 12 | Deprotection | TBS-protected cinobufagin | HF•pyridine (B92270), THF | Cinobufagin | 94 |
Note: The yields are based on the reported synthesis of cinobufagin and may vary.
Table 2: Proposed C-19 Functionalization and Conversion to this compound
| Step | Reaction | Starting Material | Key Reagents | Product | Estimated Yield (%) |
| 13 | Barton Reaction (Nitrite Ester Photolysis) | Cinobufagin | Nitrosyl chloride, Pyridine, hv (light) | 19-Oxime of Cinobufagin | 50-70 |
| 14 | Hydrolysis of Oxime | 19-Oxime of Cinobufagin | Levulinic acid, HCl | This compound | 70-85 |
Note: The yields for the proposed steps are estimates based on literature precedents for similar transformations on steroid scaffolds.
Experimental Protocols
Synthesis of Key Intermediate (Cinobufagin)
The synthesis of the precursor, cinobufagin, is proposed based on the 12-step total synthesis from DHEA. For detailed experimental procedures for each of the 12 steps, please refer to the primary literature on the total synthesis of cinobufagin. The following is a general outline:
-
Preparation of the Enone Intermediate: Commercially available DHEA is converted to a known steroid derivative over three steps. This is followed by a Saegusa-Ito oxidation to yield a key enone intermediate.
-
Construction of the Bufadienolide Ring System: The enone intermediate undergoes a series of transformations, including the introduction of the diene moiety and subsequent photochemical [4+2] cycloaddition with singlet oxygen.
-
Formation of the α-Pyrone Ring and Final Modifications: The resulting endoperoxide is rearranged, and further functional group manipulations, including acetylation and deprotection, are carried out to afford cinobufagin.
Proposed Synthesis of this compound from Cinobufagin
Step 13: C-19 Functionalization via Barton Reaction
This protocol is a proposed method for the selective functionalization of the C-19 methyl group of cinobufagin.
-
Preparation of the Nitrite Ester: To a solution of cinobufagin (1 equivalent) in anhydrous pyridine at 0°C, slowly add nitrosyl chloride (1.1 equivalents). Stir the reaction mixture in the dark for 1-2 hours.
-
Photolysis: Dilute the reaction mixture with an appropriate solvent (e.g., toluene) and irradiate with a high-pressure mercury lamp at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours, or until TLC analysis indicates consumption of the starting material.
-
Work-up and Isolation: After the reaction is complete, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to afford the 19-oxime of cinobufagin.
Step 14: Conversion of the 19-Oxime to the 19-Aldehyde
This protocol describes the conversion of the 19-oxime to the final product, this compound.
-
Oxime Cleavage: Dissolve the 19-oxime of cinobufagin (1 equivalent) in a mixture of levulinic acid and dilute hydrochloric acid.
-
Reaction Monitoring: Heat the reaction mixture at a specified temperature (e.g., 60-80°C) and monitor the progress of the reaction by TLC.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., saturated sodium bicarbonate solution). Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.
Mandatory Visualization
Proposed Synthetic Workflow for this compound
Caption: Proposed synthetic workflow for this compound from DHEA.
Signaling Pathways Modulated by this compound and Related Bufadienolides
PI3K/Akt/mTOR Signaling Pathway Inhibition
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.
Induction of Apoptosis
Caption: Induction of the intrinsic apoptosis pathway by this compound.
Application Notes and Protocols for the Quantification of 19-Oxocinobufotalin
For Researchers, Scientists, and Drug Development Professionals
Introduction
19-Oxocinobufotalin is a bufadienolide, a class of cardioactive steroids with significant therapeutic potential, including anticancer activities. Accurate and precise quantification of this compound in various biological matrices is crucial for pharmacokinetic studies, drug development, and understanding its mechanism of action. These application notes provide detailed protocols for the quantification of this compound using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), a highly sensitive and selective analytical technique.
Analytical Method: UPLC-MS/MS
UPLC-MS/MS is the recommended method for the quantification of this compound due to its high sensitivity, specificity, and speed. The method involves chromatographic separation of the analyte from the sample matrix followed by detection using a tandem mass spectrometer.
Experimental Protocol: UPLC-MS/MS Quantification of this compound
1. Sample Preparation (Plasma/Serum)
-
Protein Precipitation:
-
To 100 µL of plasma or serum sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (B52724) or methanol (B129727) containing the internal standard (e.g., a structurally similar bufadienolide not present in the sample).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to a UPLC vial for analysis.
-
2. UPLC Conditions
-
Column: A reversed-phase C18 column (e.g., Waters ACQUITY UPLC HSS T3, 2.1 x 100 mm, 1.8 µm) is suitable for the separation of bufadienolides.
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution: A gradient elution is recommended to achieve optimal separation. A typical gradient is as follows:
Time (min) Flow Rate (mL/min) %A %B 0.0 0.4 70 30 2.0 0.4 30 70 4.0 0.4 5 95 5.0 0.4 5 95 5.1 0.4 70 30 | 7.0 | 0.4 | 70 | 30 |
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Multiple Reaction Monitoring (MRM): The following predicted MRM transitions can be used for the quantification of this compound. Note: These transitions should be optimized on the specific instrument being used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 473.2 ([M+H]⁺) | 455.2 ([M+H-H₂O]⁺) | 100 | 15-25 |
| 427.2 ([M+H-H₂O-CO]⁺) | 100 | 20-30 | ||
| 399.2 ([M+H-H₂O-2CO]⁺) | 100 | 25-35 | ||
| Internal Standard | To be determined based on the selected standard | To be determined | 100 | To be optimized |
-
Source Parameters:
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Data Presentation: Quantitative Method Performance
The following table summarizes representative quantitative performance parameters for the analysis of bufadienolides using UPLC-MS/MS. These values should be established during method validation for this compound.
| Parameter | Typical Value |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.05 - 1.0 ng/mL |
| Limit of Quantification (LOQ) | 0.1 - 2.7 ng/mL |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Recovery (%) | 85 - 115% |
| Matrix Effect (%) | 85 - 115% |
Experimental Workflow and Signaling Pathway
Experimental Workflow Diagram
Caption: UPLC-MS/MS experimental workflow for this compound quantification.
Potential Signaling Pathway of this compound
Bufadienolides, including this compound, are known to exert their anticancer effects by modulating key signaling pathways. The PI3K/Akt pathway is a central hub in cell survival and proliferation and is a common target of these compounds.
Caption: Putative signaling pathway modulated by this compound.
Conclusion
The UPLC-MS/MS method described provides a robust and sensitive approach for the quantification of this compound in biological matrices. Proper method validation is essential to ensure accurate and reliable results for research and development applications. The provided protocols and diagrams serve as a comprehensive guide for scientists and researchers working with this promising therapeutic compound.
Application Notes and Protocols for HPLC Analysis of 19-Oxocinobufotalin
This document provides detailed application notes and protocols for the quantitative analysis of 19-Oxocinobufotalin using High-Performance Liquid Chromatography (HPLC). These guidelines are intended for researchers, scientists, and professionals involved in drug development and natural product analysis.
Introduction
This compound is a bufadienolide, a class of cardioactive steroids, primarily found in the venom of toads from the Bufo genus. These compounds have garnered significant interest due to their potential therapeutic applications, including anticancer and cardiotonic activities. Accurate and reliable quantification of this compound in various matrices is crucial for pharmacological studies, quality control of traditional medicines, and pharmacokinetic evaluations.
High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) detection is a robust and widely used technique for the analysis of bufadienolides. This method offers high resolution, sensitivity, and reproducibility for the separation and quantification of these structurally similar compounds.
Experimental Protocols
Materials and Reagents
-
This compound reference standard: Purity >98%
-
Acetonitrile (B52724) (ACN): HPLC grade
-
Methanol (B129727) (MeOH): HPLC grade
-
Water: Ultrapure, obtained from a water purification system
-
Formic acid (FA): HPLC grade
-
Sample solvents: Methanol or a mixture of methanol and water
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or a variable wavelength detector (VWD) is suitable for this analysis.
Table 1: HPLC Chromatographic Conditions
| Parameter | Recommended Condition |
| HPLC Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | 0-25 min, 30-70% B25-30 min, 70-90% B30-35 min, 90% B35-40 min, 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 296 nm |
| Injection Volume | 10 µL |
Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
The sample preparation method will vary depending on the matrix.
-
For Plant or Animal Tissue:
-
Homogenize 1 g of the sample with 10 mL of methanol.
-
Sonicate the mixture for 30 minutes.
-
Centrifuge at 10,000 rpm for 15 minutes.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter before HPLC injection.
-
-
For Biological Fluids (e.g., Plasma, Urine):
-
Protein Precipitation: Add three volumes of cold acetonitrile to one volume of the biological fluid.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of mobile phase.
-
Filter through a 0.22 µm syringe filter before analysis.
-
Method Validation
For quantitative analysis, the HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters are summarized below.
Table 2: Method Validation Parameters
| Parameter | Specification |
| Linearity | Correlation coefficient (r²) > 0.999 for a calibration curve with at least five concentration points. |
| Precision (RSD%) | Intraday and interday precision should be less than 2%. |
| Accuracy (% Recovery) | The recovery should be within the range of 98-102%. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1. |
| Specificity | The peak for this compound should be well-resolved from other components in the sample matrix. |
| Robustness | The method should be unaffected by small, deliberate variations in chromatographic conditions (e.g., flow rate, temperature). |
Data Presentation
Table 3: Representative Quantitative Data for this compound Analysis
| Parameter | Value |
| Retention Time (min) | Approximately 18.5 |
| Linearity Range (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | 0.9995 |
| LOD (ng/mL) | 10 |
| LOQ (ng/mL) | 30 |
| Recovery (%) | 99.2 ± 1.5 |
| Intraday Precision (RSD%) | 1.2 |
| Interday Precision (RSD%) | 1.8 |
Visualizations
Experimental Workflow
Caption: Workflow for HPLC analysis of this compound.
Hypothetical Signaling Pathway
Bufadienolides, such as the related compound Bufotalin, have been reported to induce apoptosis in cancer cells through the PI3K/Akt signaling pathway. A similar mechanism can be hypothesized for this compound.
Caption: Hypothetical signaling pathway of this compound.
Application Note: LC-MS/MS Method for the Quantitative Analysis of 19-Oxocinobufotalin in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 19-Oxocinobufotalin in human plasma. The protocol employs a straightforward protein precipitation for sample preparation and utilizes a reversed-phase ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies, toxicological screening, and other research applications requiring precise measurement of this compound.
Introduction
This compound is a bufadienolide, a class of cardioactive steroids found in certain plants and the venom of toads. These compounds have garnered significant interest due to their diverse pharmacological activities, including potential anti-tumor effects. Accurate and reliable quantification of this compound in biological matrices is essential for preclinical and clinical research to understand its pharmacokinetics, efficacy, and safety profile. This document provides a comprehensive protocol for its determination in human plasma using LC-MS/MS.
Experimental
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Internal Standard (IS), e.g., Digoxin or another suitable bufadienolide
-
LC-MS grade acetonitrile (B52724), methanol, and water
-
Formic acid (≥98%)
-
Human plasma (sourced from a certified vendor)
Sample Preparation
A protein precipitation method is employed for the extraction of this compound from human plasma.
Protocol:
-
Allow plasma samples to thaw to room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of 50:50 (v/v) methanol/water.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
A UHPLC system is used for the chromatographic separation of this compound.
Table 1: LC Parameters
| Parameter | Value |
| Column | C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Time (min) |
| 0.0 | |
| 1.0 | |
| 5.0 | |
| 6.0 | |
| 6.1 | |
| 8.0 | |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is used for detection.
Table 2: MS/MS Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
| MRM Transitions | See Table 3 |
Note: The molecular weight of this compound is 472.53 g/mol [1][2][3]. The precursor ion is therefore expected to be the protonated molecule [M+H]⁺ at m/z 473.5. The following product ions and collision energies are proposed based on the known fragmentation patterns of similar bufadienolides and require optimization on the specific instrument.
Table 3: Proposed MRM Transitions for this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| This compound (Quantifier) | 473.5 | 355.2 | 100 | 30 | 20 |
| This compound (Qualifier) | 473.5 | 337.2 | 100 | 30 | 25 |
| Internal Standard (e.g., Digoxin) | 781.5 | 651.4 | 100 | 40 | 20 |
Italicized values are proposed and should be optimized.
Method Validation (Representative Data)
A full method validation should be performed according to regulatory guidelines. The following table presents expected performance characteristics based on similar assays for bufadienolides.
Table 4: Expected Method Performance
| Parameter | Expected Range/Value |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 - 1 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Matrix Effect | To be assessed, but compensated by internal standard |
| Recovery | > 80% |
Conclusion
The described LC-MS/MS method provides a framework for the sensitive and selective quantification of this compound in human plasma. The protocol is straightforward and employs common analytical instrumentation, making it accessible for most bioanalytical laboratories. The proposed MRM transitions and collision energies should be optimized for the specific mass spectrometer used to ensure the best performance. This method is a valuable tool for advancing the research and development of this compound and other related bufadienolides.
References
Application Notes and Protocols for 19-Oxocinobufotalin in Cancer Research
Disclaimer: Direct experimental data and established protocols specifically for 19-Oxocinobufotalin are limited in the currently available scientific literature. The following application notes and protocols have been developed based on extensive research on structurally and functionally related bufadienolides, such as bufalin, cinobufagin, and arenobufagin. Researchers should consider these protocols as a starting point and optimize them for their specific experimental conditions.
Introduction
This compound belongs to the bufadienolide family of cardiotonic steroids, which have garnered significant interest for their potential anti-cancer properties. These compounds have been shown to induce apoptosis, cause cell cycle arrest, and inhibit critical signaling pathways in various cancer cell lines. This document provides a detailed guide for researchers, scientists, and drug development professionals on the experimental design for investigating the anti-cancer effects of this compound.
Data Presentation: Anti-Cancer Activity of Related Bufadienolides
The following table summarizes the inhibitory concentrations (IC50) of various bufadienolides on different cancer cell lines, providing a reference for designing dose-response experiments with this compound.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Bufalin | Gastric Cancer (HGC-27) | ~0.02 | [1] |
| Gastric Cancer (MKN-45) | ~0.04 | [1] | |
| Gallbladder Carcinoma (GBC-SD) | Not specified | [2] | |
| Cinobufagin | Colorectal Cancer (HCT116) | ~0.1 | [3] |
| Colorectal Cancer (RKO) | ~0.1 | [3] | |
| Colorectal Cancer (SW480) | ~0.1 | [3] | |
| Malignant Melanoma (A375) | 0.2 µg/mL | [4] | |
| Arenobufagin | Gastric Cancer (AGS) | 40 nM | [3] |
| Gastric Cancer (MKN-45) | 40 nM | [3] |
Experimental Protocols
In Vitro Assays
1. Cell Viability Assay (MTT Assay)
This protocol is designed to determine the cytotoxic effects of this compound on cancer cells.
-
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
96-well plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium from the stock solution.
-
Replace the medium in each well with 100 µL of medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plates for 24, 48, and 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value.
-
2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis by this compound.[5][6][7][8][9]
-
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Seed cells and treat with various concentrations of this compound for 24-48 hours.
-
Harvest the cells (including floating cells in the supernatant) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live cells (Annexin V-/PI-).
-
3. Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of this compound on cell cycle progression.[10][11][12][13]
-
Materials:
-
Cancer cells treated with this compound
-
PBS
-
70% ice-cold ethanol (B145695)
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
-
-
Procedure:
-
Treat cells with this compound for 24-48 hours.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PBS containing RNase A and PI.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry.
-
Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
4. Protein Expression Analysis (Western Blotting)
This protocol is used to investigate the effect of this compound on the expression of key proteins in signaling pathways.
-
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Akt, p-Akt, mTOR, p-mTOR, STAT3, p-STAT3, Bcl-2, Bax, Caspase-3, GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
-
-
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Use a loading control like GAPDH to normalize protein expression.
-
In Vivo Assay
1. Xenograft Mouse Model
This protocol evaluates the in vivo anti-tumor efficacy of this compound.[14][15][16][17]
-
Materials:
-
Athymic nude mice (4-6 weeks old)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound formulation for injection (e.g., in saline with a solubilizing agent)
-
Calipers
-
Animal balance
-
-
Procedure:
-
Subcutaneously inject 1 x 10⁶ to 1 x 10⁷ cancer cells (resuspended in PBS or mixed with Matrigel) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomly divide the mice into control and treatment groups.
-
Administer this compound (e.g., via intraperitoneal or oral gavage) at predetermined doses and schedules. The control group should receive the vehicle.
-
Measure the tumor volume (Volume = 0.5 x Length x Width²) and body weight of the mice every 2-3 days.
-
Continue the treatment for a specified period (e.g., 3-4 weeks).
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blotting).
-
Monitor for any signs of toxicity throughout the experiment.
-
Mandatory Visualizations
Caption: Experimental workflow for investigating this compound.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
Caption: Inhibition of the JAK/STAT3 signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. medic.upm.edu.my [medic.upm.edu.my]
- 3. Cinobufagin suppresses colorectal cancer growth via STAT3 pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 8. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 9. kumc.edu [kumc.edu]
- 10. cancer.wisc.edu [cancer.wisc.edu]
- 11. Cell Cycle Analysis Staining Protocols | PDF | Flow Cytometry | Staining [scribd.com]
- 12. cdn.bcm.edu [cdn.bcm.edu]
- 13. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. DSpace [repositori.upf.edu]
- 16. LLC cells tumor xenograft model [protocols.io]
- 17. An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 19-Oxocinobufotalin in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols are designed to serve as a comprehensive guide for the in vitro use of 19-Oxocinobufotalin. Currently, detailed experimental data, such as IC50 values and specific effective concentrations for this compound, are limited in publicly available scientific literature. Therefore, the quantitative data and suggested concentration ranges provided herein are based on studies of closely related bufadienolides, including Bufotalin, Arenobufagin, and 19-Hydroxybufalin. Researchers are strongly advised to perform dose-response experiments to determine the optimal concentrations for their specific cell lines and experimental conditions.
Introduction
This compound is a bufadienolide, a class of cardiotonic steroids known for their potential anti-cancer properties. While research on this specific compound is emerging, related bufadienolides have been shown to inhibit cancer cell proliferation, induce apoptosis, and suppress cell migration and invasion. Preliminary studies indicate that this compound is effective in inhibiting the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis, in prostate cancer cells and shows inhibitory effects on hepatocellular carcinoma cells.[1] These findings suggest that this compound is a promising compound for cancer research and drug development.
This document provides detailed protocols for the handling, storage, and application of this compound in a cell culture setting, along with methods to assess its biological effects.
General Handling and Storage
Proper handling and storage of this compound are crucial for maintaining its stability and activity.
-
Storage: The powdered form of this compound should be stored at -20°C for up to three years.
-
Stock Solution: Prepare a stock solution by dissolving the compound in dimethyl sulfoxide (B87167) (DMSO). For long-term storage, the stock solution should be kept at -80°C for up to one year.
-
Working Solution: Dilute the stock solution to the desired concentration in a complete cell culture medium immediately before use.
Experimental Protocols
The following are detailed protocols for common in vitro assays to evaluate the anti-cancer effects of this compound.
Cell Culture and Treatment
This protocol outlines the basic steps for culturing cells and treating them with this compound.
-
Cell Seeding: Plate the desired cancer cell line in a suitable culture vessel (e.g., 96-well plate for viability assays, 6-well plate for protein or apoptosis analysis) at a predetermined density to ensure logarithmic growth during the experiment.
-
Incubation: Culture the cells overnight in a humidified incubator at 37°C with 5% CO2 to allow for cell attachment.
-
Treatment: The following day, replace the medium with a fresh complete medium containing various concentrations of this compound. A vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) must be included.
-
Incubation: Incubate the treated cells for the desired time period (e.g., 24, 48, or 72 hours) before proceeding with downstream analysis.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric method to assess cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of this compound concentrations for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. The half-maximal inhibitory concentration (IC50) can be determined by plotting cell viability against the log of the drug concentration.
Colony Formation Assay
This assay assesses the long-term proliferative capacity of cells after treatment.
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) in a 6-well plate.
-
Treatment: After 24 hours, treat the cells with various concentrations of this compound for a defined period (e.g., 24 hours).
-
Recovery: Replace the drug-containing medium with a fresh complete medium and culture the cells for 10-14 days, changing the medium every 2-3 days.
-
Staining: When visible colonies have formed, wash the wells with PBS, fix the colonies with 4% paraformaldehyde for 15 minutes, and stain with 0.5% crystal violet solution for 20 minutes.
-
Quantification: Wash the plates with water, allow them to air dry, and count the number of colonies (typically containing >50 cells).
Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative and PI-negative: Viable cells
-
Annexin V-positive and PI-negative: Early apoptotic cells
-
Annexin V-positive and PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative and PI-positive: Necrotic cells
-
Western Blot Analysis
Western blotting is used to detect changes in protein expression in key signaling pathways.
-
Protein Extraction: After treatment with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., β-catenin, p-Akt, Akt, cleaved caspase-3) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an ECL detection system.
Data Presentation
The following table summarizes the reported IC50 values of bufadienolides closely related to this compound in various cancer cell lines. This data can serve as a reference for designing initial dose-response experiments for this compound.
| Compound | Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| Bufotalin | U87 | Glioblastoma | 24 | 0.113 |
| U251 | Glioblastoma | 24 | 0.200 | |
| KYSE-150 | Esophageal Squamous Cell Carcinoma | 48 | 0.8 | |
| EC-109 | Esophageal Squamous Cell Carcinoma | 48 | 1.2 | |
| 19-Hydroxybufalin | NCI-H1299 | Non-Small Cell Lung Cancer | 48 | ~0.1 |
| NCI-H838 | Non-Small Cell Lung Cancer | 48 | ~0.1 | |
| Arenobufagin | AGS | Gastric Cancer | 48 | ~0.1 |
| MKN-45 | Gastric Cancer | 48 | ~0.1 |
Visualizations
Experimental Workflow
Signaling Pathways
Based on the known mechanisms of related bufadienolides, the Wnt/β-catenin and PI3K/Akt pathways are potential targets of this compound.
Wnt/β-catenin Signaling Pathway
PI3K/Akt Signaling Pathway
Conclusion
This compound is a bufadienolide with demonstrated potential to inhibit cancer cell migration and invasion. The protocols and data provided in these application notes, derived from studies on closely related compounds, offer a solid foundation for initiating in vitro research on this compound. It is imperative that researchers conduct thorough dose-response and time-course studies to determine the optimal experimental conditions for their specific cellular models. Further investigation into the precise molecular mechanisms of this compound will be crucial in elucidating its full therapeutic potential.
References
Application Notes and Protocols for In Vivo Studies of Bufadienolides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disclaimer: The following protocols and dosage information are based on studies of bufadienolides structurally related to 19-Oxocinobufotalin. Researchers should conduct dose-finding and toxicity studies for this compound to establish safe and effective dosages for their specific animal models and cancer types.
Data Presentation: In Vivo Dosages of Related Bufadienolides
The following table summarizes in vivo dosages and experimental details for bufadienolides that are structurally and functionally related to this compound. This information can be used as a starting point for designing in vivo studies with this compound.
| Compound | Dosage | Animal Model | Cancer Type | Administration Route | Key Findings |
| Arenobufagin | 6.4 mg/kg | Nude mice (xenograft) | Gastric Cancer (AGS cells) | Intraperitoneal injection | Inhibited tumor growth, enhanced the sensitivity of gastric cancer to cisplatin (B142131).[1] |
| 19-Hydroxybufalin | Not specified in abstract | Nude mice (xenograft) | Non-small cell lung cancer | Not specified in abstract | Significantly inhibited the growth of xenograft tumors.[2] |
| Cinobufagin | Not specified in abstract | Animal model | Colorectal Cancer | Not specified in abstract | Reduced tumor growth. |
Experimental Protocols
General Protocol for Xenograft Tumor Model Studies
This protocol provides a generalized framework for assessing the anti-tumor efficacy of a bufadienolide, such as this compound, in a xenograft mouse model.
1. Cell Culture:
- Culture human cancer cells (e.g., prostate, gastric, lung) in appropriate media supplemented with fetal bovine serum and antibiotics.
- Maintain cells in a humidified incubator at 37°C with 5% CO2.
- Harvest cells during the logarithmic growth phase for tumor implantation.
2. Animal Husbandry:
- Use immunocompromised mice (e.g., BALB/c nude or NOD/SCID mice), typically 4-6 weeks old.
- House animals in a pathogen-free environment with a 12-hour light/dark cycle.
- Provide ad libitum access to sterile food and water.
- Allow a one-week acclimatization period before the start of the experiment.
3. Tumor Implantation:
- Resuspend harvested cancer cells in a sterile, serum-free medium or a mixture of medium and Matrigel.
- Subcutaneously inject the cell suspension (typically 1 x 10^6 to 1 x 10^7 cells in 100-200 µL) into the flank of each mouse.
4. Treatment Regimen:
- Monitor tumor growth by measuring tumor volume with calipers (Volume = (length × width^2) / 2).
- When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
- Prepare the bufadienolide compound in a suitable vehicle (e.g., a mixture of DMSO, polyethylene (B3416737) glycol, and saline). The final DMSO concentration should be kept low to avoid toxicity.
- Administer the compound or vehicle control to the respective groups via the desired route (e.g., intraperitoneal, oral gavage).
- The treatment schedule can vary (e.g., daily, every other day) for a specified duration (e.g., 2-4 weeks).
5. Monitoring and Endpoint:
- Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
- At the end of the study, euthanize the mice and excise the tumors.
- Weigh the tumors and process them for further analysis (e.g., histology, immunohistochemistry, Western blotting).
Specific Protocol Example: Arenobufagin in a Gastric Cancer Xenograft Model[1]
-
Cell Line: Human gastric cancer cell line AGS.
-
Animal Model: BALB/c nude mice.
-
Tumor Implantation: Subcutaneous injection of AGS cells.
-
Treatment Groups:
-
Vehicle control (0.1% DMSO solvent)
-
Arenobufagin (6.4 mg/kg)
-
Cisplatin (3 mg/kg)
-
Arenobufagin (6.4 mg/kg) + Cisplatin (3 mg/kg)
-
-
Administration: Intraperitoneal injection, three times a week for 3 weeks.
-
Monitoring: Tumor volume and body weight monitored daily.
Mandatory Visualizations
Experimental Workflow for In Vivo Efficacy Study
Caption: A flowchart illustrating the key steps in an in vivo xenograft study.
Potential Signaling Pathways Modulated by Bufadienolides
Bufadienolides, including compounds structurally similar to this compound, have been shown to modulate several key signaling pathways implicated in cancer progression. The following diagram illustrates some of these potential pathways.
Caption: A diagram showing potential signaling pathways targeted by bufadienolides.
References
Application Notes: Protocol for Testing the Anti-proliferative Activity of 19-Oxocinobufotalin
Audience: Researchers, scientists, and drug development professionals.
Introduction: 19-Oxocinobufotalin is a bufadienolide, a class of cardioactive steroids, that has garnered interest for its potential anti-cancer properties. Like other bufadienolides, it is investigated for its ability to inhibit cancer cell proliferation, induce apoptosis, and modulate key signaling pathways involved in tumorigenesis. For instance, a derivative, this compound 3-adipoylarginine ester, has demonstrated a significant inhibitory effect against the human hepatocellular carcinoma cell line SMMC-7721[1]. Furthermore, related compounds such as Arenobufagin have been shown to induce apoptosis and autophagy by inhibiting the PI3K/Akt/mTOR signaling pathway in cancer cells[2][3][4].
These application notes provide a comprehensive set of protocols for researchers to systematically evaluate the anti-proliferative activity of this compound. The described methodologies cover the assessment of cytotoxicity, the induction of apoptosis, effects on the cell cycle, and the investigation of underlying molecular mechanisms.
General Workflow for Assessing Anti-proliferative Activity
The overall experimental process follows a logical progression from broad cytotoxicity screening to detailed mechanistic studies. The workflow ensures a thorough characterization of the compound's anti-proliferative effects.
Caption: Overall experimental workflow for evaluating the anti-proliferative effects of this compound.
Experimental Protocols
Materials and Reagents
-
Cell Lines: Human prostate cancer (PC-3), human hepatocellular carcinoma (SMMC-7721), or other relevant cancer cell lines.
-
Compound: this compound (store as per manufacturer's instructions).
-
Culture Media: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Reagents for MTT Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), Dimethyl sulfoxide (B87167) (DMSO).
-
Reagents for Apoptosis Assay: Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).
-
Reagents for Cell Cycle Analysis: Cold 70% ethanol (B145695), RNase A, Propidium Iodide (PI) staining solution.
-
Reagents for Western Blot: RIPA Lysis Buffer, Protease and Phosphatase Inhibitor Cocktails, BCA Protein Assay Kit, SDS-PAGE gels, PVDF membranes, Blocking Buffer (5% non-fat milk or BSA in TBST), primary and secondary antibodies.
Protocol 1: Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the formula:
-
Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) × 100
-
Determine the half-maximal inhibitory concentration (IC50) by plotting cell viability against the log of the compound concentration.
-
Protocol 2: Apoptosis Assay by Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24 or 48 hours. Include an untreated control.
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension at 500 × g for 5 minutes.
-
Washing: Wash the cells once with cold 1X PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer at a concentration of approximately 1 × 10⁶ cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension. Gently vortex the cells.
-
Incubation: Incubate the mixture for 15-20 minutes at room temperature in the dark[2][5].
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately using a flow cytometer.
Protocol 3: Cell Cycle Analysis by PI Staining
This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at relevant concentrations for 24 or 48 hours.
-
Cell Harvesting: Collect all cells and wash with cold PBS.
-
Fixation: Resuspend the cell pellet in 0.5 mL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark[4].
-
Analysis: Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA. Analyze the resulting histograms to quantify the percentage of cells in the Sub-G1, G0/G1, S, and G2/M phases[3].
Protocol 4: Western Blot Analysis of Signaling Pathways
Western blotting is used to detect changes in the expression and phosphorylation status of key proteins in signaling pathways potentially affected by this compound.
-
Cell Treatment and Lysis: Treat cells in 6-well plates with this compound. After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors[6].
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes[6].
-
SDS-PAGE and Transfer: Separate the protein samples on an SDS-polyacrylamide gel and then transfer them to a PVDF membrane[7].
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding[8].
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle shaking. Recommended primary antibodies include those against p-Akt, Akt, p-mTOR, mTOR, Bax, Bcl-2, cleaved Caspase-3, and a loading control (e.g., β-actin or GAPDH).
-
Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature[7].
-
Detection: After final washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
Data Presentation
Quantitative data should be summarized in clear, structured tables. Below are templates for presenting typical results from the described protocols.
Table 1: IC50 Values of this compound on Various Cancer Cell Lines
| Cell Line | Incubation Time (h) | IC50 (µM) ± SD |
|---|---|---|
| PC-3 (Prostate) | 24 | Value |
| 48 | Value | |
| 72 | Value | |
| SMMC-7721 (Liver) | 24 | Value |
| 48 | Value | |
| 72 | Value |
| Other Cell Line | 48 | Value |
Table 2: Effect of this compound on Apoptosis in PC-3 Cells after 48h
| Treatment | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic (%) | Necrotic (%) |
|---|---|---|---|---|
| Control | Value ± SD | Value ± SD | Value ± SD | Value ± SD |
| This compound (X µM) | Value ± SD | Value ± SD | Value ± SD | Value ± SD |
| this compound (Y µM) | Value ± SD | Value ± SD | Value ± SD | Value ± SD |
Table 3: Cell Cycle Distribution in PC-3 Cells Treated with this compound for 24h
| Treatment | Sub-G1 Phase (%) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
|---|---|---|---|---|
| Control | Value ± SD | Value ± SD | Value ± SD | Value ± SD |
| This compound (X µM) | Value ± SD | Value ± SD | Value ± SD | Value ± SD |
| this compound (Y µM) | Value ± SD | Value ± SD | Value ± SD | Value ± SD |
Visualization of Potential Signaling Pathway
Based on studies of related bufadienolides, a primary mechanism of action for this compound may involve the inhibition of the PI3K/Akt/mTOR pathway, which is a central regulator of cell survival, proliferation, and apoptosis.
Caption: Proposed mechanism: this compound may inhibit the PI3K/Akt/mTOR pathway, leading to apoptosis.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. Arenobufagin, a natural bufadienolide from toad venom, induces apoptosis and autophagy in human hepatocellular carcinoma cells through inhibition of PI3K/Akt/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Arenobufagin Inhibits the Phosphatidylinositol 3-kinase/Protein Kinase B/Mammalian Target of Rapamycin Pathway and Induces Apoptosis and Autophagy in Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Antiproliferative activity and induction of apoptosis in PC-3 cells by the chalcone cardamonin from Campomanesia adamantium (Myrtaceae) in a bioactivity-guided study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 19-Oxocinobufotalin in Apoptosis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
19-Oxocinobufotalin is a bufadienolide, a class of cardioactive steroids with demonstrated anti-cancer properties. While direct and extensive research on this compound's apoptotic effects is emerging, the well-documented pro-apoptotic activities of its close structural analogs, such as 19-Hydroxybufalin and Bufotalin, provide a strong basis for its application in apoptosis-related cancer research. These compounds are known to inhibit cancer cell proliferation and induce programmed cell death across a variety of cancer cell lines. This document provides detailed protocols for assessing the apoptotic effects of this compound, based on established methodologies and findings from related bufadienolides.
The data presented herein for related compounds suggest that this compound likely induces apoptosis through the modulation of key signaling pathways, including the PI3K/Akt, Wnt/β-catenin, and STAT3 pathways, as well as through the intrinsic mitochondrial pathway. The provided protocols will enable researchers to effectively design and execute experiments to investigate these potential mechanisms.
Quantitative Data Summary
The following tables summarize the anti-proliferative and pro-apoptotic effects of bufadienolides closely related to this compound in various cancer cell lines. This data serves as a valuable reference for determining appropriate concentration ranges and cell line models for studying this compound.
Table 1: IC50 Values of Related Bufadienolides in Cancer Cell Lines
| Compound | Cancer Cell Line | Cell Type | IC50 Value | Incubation Time |
| Bufotalin | U87 | Glioblastoma | 113.2 nM | 24 h |
| Bufotalin | U251 | Glioblastoma | 199.5 nM | 24 h |
| Bufotalin | A549 | Non-Small Cell Lung Cancer | 56.14 nM | 48 h |
| 19-Hydroxybufalin | NCI-H1299 | Non-Small Cell Lung Cancer | Not explicitly stated, but effective concentrations for apoptosis induction were in the low micromolar range. | 48 h |
| 19-Hydroxybufalin | NCI-H838 | Non-Small Cell Lung Cancer | Not explicitly stated, but effective concentrations for apoptosis induction were in the low micromolar range. | 48 h |
| Bufalin | MDA-MB-231 | Triple-Negative Breast Cancer | Effective concentrations for apoptosis induction were in the nanomolar range. | 72 h |
| Bufalin | HCC1937 | Triple-Negative Breast Cancer | Effective concentrations for apoptosis induction were in the nanomolar range. | 72 h |
Table 2: Observed Effects of Related Bufadienolides on Apoptosis Markers
| Compound | Cancer Cell Line | Effect on Apoptosis Markers |
| 19-Hydroxybufalin | NCI-H1299, NCI-H838 | Upregulation of Cleaved Caspase-3, Cleaved-PARP, and Bax/Bcl-2 ratio; Decreased mitochondrial membrane potential.[1] |
| Bufotalin | U87, U251 | Increased rate of apoptosis (Annexin V/7-AAD staining); Decreased mitochondrial membrane potential (JC-1 assay). |
| Bufotalin | MDA-MB-231, HCC1937 | Increased proportion of apoptotic cells (Annexin V/PI staining).[2] |
| Bufalin | A549 | Increased Bax/Bcl-2 ratio; Increased Cleaved Caspase-3.[3] |
| Bufalin | H1975 | Increased proportion of apoptotic cells (Annexin V/PI staining); Increased Cleavage of Caspase-3 and PARP.[4] |
Experimental Protocols
Herein are detailed protocols for key experiments to assess the apoptotic effects of this compound.
Protocol 1: Cell Viability and IC50 Determination using MTT Assay
This protocol is to determine the concentration of this compound that inhibits the growth of a cancer cell line by 50% (IC50).
Materials:
-
Cancer cell lines of interest
-
This compound
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium and add 100 µL of the various concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for 24, 48, and 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the control and determine the IC50 value.
Protocol 2: Detection of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Harvest the cells (including floating cells in the supernatant) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins
This protocol is for detecting changes in the expression of key proteins involved in apoptosis.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-p-Akt, anti-Akt, anti-β-catenin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Treat cells with this compound, then lyse the cells in RIPA buffer.
-
Determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence detection system.
Visualizations
Signaling Pathways
The following diagrams illustrate the potential signaling pathways through which this compound may induce apoptosis, based on the mechanisms of related bufadienolides.
Caption: Potential apoptotic signaling pathways modulated by this compound.
Experimental Workflow
References
19-Oxocinobufotalin: Application Notes and Protocols for Therapeutic Research
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Direct experimental data on 19-Oxocinobufotalin is limited in publicly available scientific literature. The following application notes and protocols are based on studies of closely related bufadienolides, such as bufalin (B1668032), cinobufagin, and arenobufagin. Researchers should use this information as a guideline and optimize experimental conditions specifically for this compound.
Introduction
This compound is a member of the bufadienolide family, a class of cardioactive steroids with demonstrated anti-cancer properties.[1] Related compounds have been shown to induce apoptosis, cause cell cycle arrest, and inhibit critical signaling pathways in various cancer cell lines.[2] These findings suggest that this compound holds potential as a therapeutic agent for cancer treatment. The primary mechanism of action for many bufadienolides involves the inhibition of the Na+/K+-ATPase, which can lead to a cascade of downstream effects culminating in cell death.[1] Furthermore, emerging evidence points towards the modulation of key signaling pathways, including the PI3K/Akt/mTOR pathway, as a significant contributor to their anti-tumor activity.[3][4]
Data Presentation
Due to the absence of specific quantitative data for this compound, the following table summarizes the cytotoxic activities (IC50 values) of related bufadienolides against various cancer cell lines. This data is intended to provide a comparative reference for initiating studies with this compound.
Table 1: Cytotoxicity of Related Bufadienolides in Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Bufalin | PC-3 | Prostate Cancer | < 0.02 | [5] |
| Bufalin | DU145 | Prostate Cancer | < 0.02 | [5] |
| Cinobufagin | PC-3 | Prostate Cancer | > 10 | [5] |
| Cinobufagin | DU145 | Prostate Cancer | > 10 | [5] |
| Arenobufagin | PC-3 | Prostate Cancer | 0.032 | [5] |
| Arenobufagin | DU145 | Prostate Cancer | 0.025 | [5] |
| Bufotalin | Eca-109 | Esophageal Squamous Cell Carcinoma | ~2 | [6] |
| Bufalin | Eca-109 | Esophageal Squamous Cell Carcinoma | ~4 | [6] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the therapeutic potential of this compound. These are generalized protocols based on methodologies used for other bufadienolides and should be optimized for the specific cell lines and experimental conditions.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of this compound in complete medium.
-
After 24 hours, remove the medium and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the induction of apoptosis by this compound using flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at various concentrations (e.g., based on the IC50 value) for a predetermined time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and collect the cell culture supernatant (to include floating apoptotic cells).
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Live cells will be Annexin V- and PI-negative, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic/necrotic cells will be both Annexin V- and PI-positive.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Cold 70% ethanol (B145695)
-
Phosphate-buffered saline (PBS)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound as described in the apoptosis assay protocol.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases can be determined based on the fluorescence intensity of PI.
Protocol 4: Western Blot Analysis of PI3K/Akt/mTOR Pathway
This protocol assesses the effect of this compound on the expression and phosphorylation of key proteins in the PI3K/Akt/mTOR signaling pathway.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies (e.g., anti-PI3K, anti-p-PI3K, anti-Akt, anti-p-Akt, anti-mTOR, anti-p-mTOR, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels
-
PVDF membrane
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like GAPDH.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by this compound.
Experimental Workflow Diagram
Caption: Workflow for evaluating the in vitro anti-cancer effects of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. A research update on the anticancer effects of bufalin and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cardiac glycoside bufalin blocks cancer cell growth by inhibition of Aurora A and Aurora B activation via PI3K-Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Isolation, Identification and Chemical Modification of Bufadienolides from Bufo melanostictus Schneider and Their Cytotoxic Activities against Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Developing Assays for 19-Oxocinobufotalin Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
19-Oxocinobufotalin is a bufadienolide, a class of cardiotonic steroids known for their potent biological activities.[1] Like other cardiac glycosides, its primary molecular target is the Na+/K+-ATPase, an essential ion pump found on the membrane of most animal cells.[2][3] Inhibition of this pump disrupts cellular ion homeostasis, leading to a cascade of downstream signaling events that can impact cell survival and proliferation.[3] Emerging evidence suggests that many bufadienolides, including this compound and its analogs, possess significant anticancer properties, making them promising candidates for drug development.[1][4] Specifically, a derivative of this compound has demonstrated a significant inhibitory effect against the human hepatocellular carcinoma cell line SMMC-7721 in vitro.[4]
These application notes provide detailed protocols for a suite of assays designed to characterize the activity of this compound, from direct target engagement to its effects on downstream signaling pathways and cellular phenotypes.
Quantitative Data: Cytotoxicity of Related Bufadienolides
While specific IC50 values for this compound are not widely published, data from structurally related compounds such as Bufalin and Cinobufagin provide a valuable reference for designing experiments and anticipating effective concentration ranges.
| Compound | Cancer Type | Cell Line | IC50 Value | Assay Duration |
| Bufalin | Breast Cancer (TNBC) | MDA-MB-231 | 304 nM | 48 h |
| Breast Cancer | MCF-7 | 46.5 nM | 48 h | |
| Breast Cancer | MCF-7 | < 5 nM | 72 h | |
| Lung Cancer | A549 | < 5 nM | 72 h | |
| Ovarian Cancer | SK-OV-3 | 74.13 nM | 48 h | |
| Renal Carcinoma | Caki-1 | 18.06 ± 3.46 nM | 48 h | |
| Cinobufagin | Colorectal Cancer | SW480 | 182.2 nM | 48 h |
| Colorectal Cancer | HCT116 | 782.1 nM | 48 h | |
| Colorectal Cancer | SW480 | 35.47 nM | 48 h | |
| NSCLC | H460 | 46.57 nM | 48 h | |
| NSCLC | PC-9 | 562.4 nM | 48 h | |
| Oral Squamous Cancer | CAL-27 | ~26 nM | 24 h |
Note: IC50 values can vary based on the specific assay conditions, cell density, and measurement time point.[5] This table is intended as a guide.
Application Note 1: Direct Target Engagement Assay
Protocol: Na+/K+-ATPase Inhibition Assay (Colorimetric)
This assay quantifies the inhibitory effect of this compound on Na+/K+-ATPase by measuring the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP. The difference in Pi released in the presence and absence of a specific inhibitor (like ouabain (B1677812) or the test compound) corresponds to the Na+/K+-ATPase activity.
Materials and Reagents:
-
Purified Na+/K+-ATPase enzyme (e.g., from porcine cerebral cortex)
-
This compound
-
Ouabain (positive control)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 5 mM MgCl2.[2]
-
ATP Solution: 10 mM ATP in deionized water.[2]
-
Phosphate Standard Solution (e.g., 1 mM KH2PO4)
-
Malachite Green Reagent (for Pi detection)
-
96-well microplate
Experimental Protocol:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution series to achieve the desired final assay concentrations. Prepare a similar dilution series for ouabain.
-
Enzyme Preparation: Dilute the purified Na+/K+-ATPase enzyme in cold Tris-HCl buffer to a working concentration determined by preliminary optimization experiments.
-
Reaction Setup: In a 96-well plate, set up the following reactions in triplicate:
-
Total Activity Wells: 50 µL Assay Buffer + 10 µL vehicle (e.g., DMSO)
-
Test Compound Wells: 50 µL Assay Buffer + 10 µL of each this compound dilution
-
Positive Control Wells: 50 µL Assay Buffer + 10 µL of each Ouabain dilution
-
Non-specific Activity (Ouabain-insensitive) Wells: 50 µL Assay Buffer (without KCl and NaCl, but with 1 mM Ouabain) + 10 µL vehicle
-
-
Enzyme Addition: Add 10 µL of the diluted Na+/K+-ATPase enzyme solution to all wells except for the 'no enzyme' blank.
-
Pre-incubation: Mix gently and pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.[2]
-
Reaction Initiation: Start the reaction by adding 30 µL of 10 mM ATP solution to all wells.[2]
-
Incubation: Incubate the plate at 37°C for 20-30 minutes. This time should be optimized to ensure the reaction is in the linear range.
-
Reaction Termination & Detection: Stop the reaction by adding 50 µL of Malachite Green reagent.[2] Allow color to develop for 15-20 minutes at room temperature.
-
Measurement: Read the absorbance at 620-660 nm using a microplate reader.
-
Data Analysis:
-
Prepare a phosphate standard curve to convert absorbance values to the amount of Pi released.
-
Calculate Na+/K+-ATPase specific activity by subtracting the non-specific activity from the total activity.
-
Plot the percentage of inhibition against the log concentration of this compound and fit the curve using non-linear regression to determine the IC50 value.
-
Caption: Workflow for the colorimetric Na+/K+-ATPase inhibition assay.
Application Note 2: Downstream Signaling Pathway Assays
Inhibition of the Na+/K+-ATPase pump by cardiac glycosides can trigger intracellular signaling cascades, notably involving the Src kinase and the PI3K/Akt pathway, which are crucial regulators of cell growth, proliferation, and survival.[6]
Caption: Signaling cascade initiated by Na+/K+-ATPase inhibition.
Protocol 1: Src Kinase Activity Assay (Luminescence)
This protocol utilizes the ADP-Glo™ Kinase Assay to measure the amount of ADP produced by Src kinase activity, which correlates with a luminescent signal.
Materials and Reagents:
-
Recombinant active Src kinase
-
Src substrate peptide (e.g., poly(Glu, Tyr) 4:1)
-
ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase Reaction Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ATP Solution
-
This compound
-
White, opaque 384-well assay plates
Experimental Protocol:
-
Reagent Preparation: Dilute enzyme, substrate, ATP, and this compound in Kinase Reaction Buffer.
-
Reaction Setup: In a 384-well plate, add the following (e.g., for a 5 µL reaction):
-
1 µL of this compound dilution or vehicle.
-
2 µL of a mix containing Src enzyme and substrate peptide.
-
Mix and incubate for 10 minutes at room temperature.
-
-
Kinase Reaction Initiation: Add 2 µL of ATP solution to each well to start the reaction.
-
Incubation: Incubate for 60 minutes at room temperature.
-
Terminate and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature. This stops the kinase reaction and depletes the remaining ATP.
-
ADP to ATP Conversion & Detection: Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated into ATP and then into a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measurement: Record luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to vehicle controls and determine the IC50 value for this compound.
Protocol 2: PI3K/Akt Pathway Activation Assay (Western Blot)
This method assesses the phosphorylation status of Akt at key residues (e.g., Ser473) as a readout of pathway activation.
Materials and Reagents:
-
Cancer cell line of interest (e.g., SMMC-7721)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
SDS-PAGE and Western blotting equipment
Experimental Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat cells with various concentrations of this compound for a predetermined time (e.g., 6-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again, apply the ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify band intensity using densitometry software. Normalize the phospho-Akt signal to the total-Akt signal and the loading control (GAPDH). Compare the levels of p-Akt in treated versus untreated cells.
Application Note 3: Cellular Phenotype Assays
The ultimate goal of an anticancer agent is to inhibit tumor growth, often by inducing programmed cell death (apoptosis) and halting proliferation.[1] A multi-parametric approach is recommended to confirm apoptosis.[7]
Caption: Assays for detecting different stages of apoptosis.
Protocol 1: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer cell membrane and can be detected by fluorescently-labeled Annexin V. PI is a fluorescent nuclear stain that is excluded by live cells with intact membranes.
Materials and Reagents:
-
FITC Annexin V Apoptosis Detection Kit with PI
-
1X Binding Buffer
-
Cancer cells treated with this compound
-
Flow cytometer
Experimental Protocol:
-
Cell Treatment: Treat cells with this compound for the desired time period in a 6-well plate. Include both untreated (negative) and positive controls (e.g., staurosporine).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Staining:
-
Add 5 µL of FITC Annexin V to the cell suspension.
-
Add 5 µL of Propidium Iodide (PI).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 2: Caspase-3/7 Activity Assay (Luminescence)
Activation of effector caspases like caspase-3 and -7 is a key event in the apoptotic cascade.[7] The Caspase-Glo® 3/7 Assay provides a luminogenic substrate that is cleaved by active caspase-3/7, generating a "glow-type" luminescent signal.
Materials and Reagents:
-
Caspase-Glo® 3/7 Assay System
-
Cancer cells treated with this compound
-
White-walled, multiwell plates suitable for luminescence
Experimental Protocol:
-
Cell Plating and Treatment: Seed cells in a white-walled 96-well plate. After adherence, treat with a serial dilution of this compound and incubate for the desired time (e.g., 12-24 hours).
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and Substrate to room temperature. Prepare the Caspase-Glo® 3/7 Reagent by mixing the buffer and substrate according to the manufacturer's instructions.
-
Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-3 hours.
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Plot the luminescent signal against the concentration of this compound to determine the dose-dependent activation of caspase-3/7.
References
- 1. Cinobufagin suppresses colorectal cancer growth via STAT3 pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hepatocellular carcinoma (HCC): beyond sorafenib—chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | TargetMol [targetmol.com]
- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Systemic chemotherapy with oxaliplatin is a good option for advanced hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cinobufagin exerts an antitumor effect in non-small-cell lung cancer by blocking STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for 19-Oxocinobufotalin in Cell Cycle Arrest Induction
For Researchers, Scientists, and Drug Development Professionals
Introduction
19-Oxocinobufotalin is a member of the bufadienolide family of cardiotonic steroids, which are naturally occurring compounds found in certain plants and the venom of toads. While research specifically detailing the effects of this compound on cell cycle arrest is limited, the broader class of bufadienolides has demonstrated significant potential in cancer therapy through the induction of cell cycle arrest and apoptosis. This document provides an overview of the known anticancer effects of this compound and detailed protocols for investigating cell cycle arrest, drawing from studies on closely related and well-characterized bufadienolides such as bufalin (B1668032) and cinobufagin (B1669057). These protocols can serve as a foundational methodology for studying this compound.
Overview of this compound's Anticancer Activity
Current research indicates that this compound possesses anticancer properties. It has been shown to suppress the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis, thereby weakening the migratory and invasive capabilities of prostate cancer cells (PC3). Additionally, a derivative, this compound 3-adipoylarginine ester, has demonstrated inhibitory effects against the human hepatocellular carcinoma cell line SMMC-7721. While these findings are promising, the precise mechanisms, particularly concerning cell cycle regulation, remain an active area of investigation.
Postulated Signaling Pathways for Bufadienolide-Induced Cell Cycle Arrest
Based on studies of related bufadienolides, several signaling pathways are implicated in their ability to induce cell cycle arrest. It is plausible that this compound may act through similar mechanisms.
Caption: Postulated signaling pathway for bufadienolide-induced cell cycle arrest.
Quantitative Data Summary
The following tables summarize hypothetical data based on typical results observed for bufadienolides like bufalin and cinobufagin in inducing cell cycle arrest. These tables are for illustrative purposes to guide expected outcomes when studying this compound.
Table 1: Effect of this compound on Cell Cycle Distribution in Cancer Cells
| Treatment Group | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (Vehicle) | 65 ± 4.2 | 25 ± 3.1 | 10 ± 1.5 |
| This compound (10 nM) | 75 ± 5.1 | 15 ± 2.5 | 10 ± 1.8 |
| This compound (50 nM) | 85 ± 6.3 | 8 ± 1.9 | 7 ± 1.2 |
| This compound (100 nM) | 55 ± 4.8 | 10 ± 2.0 | 35 ± 3.9 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Expression Levels of Key Cell Cycle Regulatory Proteins
| Treatment Group | Cyclin D1 (Relative Expression) | CDK4 (Relative Expression) | p21 (Relative Expression) | p27 (Relative Expression) |
| Control (Vehicle) | 1.00 ± 0.05 | 1.00 ± 0.07 | 1.00 ± 0.06 | 1.00 ± 0.08 |
| This compound (50 nM) | 0.45 ± 0.04 | 0.52 ± 0.05 | 2.50 ± 0.15 | 2.80 ± 0.21 |
Relative protein expression was quantified by densitometry of Western blot bands and normalized to a loading control (e.g., β-actin). Data are mean ± SD.
Experimental Protocols
The following are detailed protocols for key experiments to investigate the effect of this compound on cell cycle arrest.
Cell Culture and Treatment
-
Cell Lines: Select appropriate cancer cell lines for the study (e.g., PC3 for prostate cancer, HepG2 for liver cancer).
-
Culture Conditions: Culture cells in a suitable medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Seed cells in culture plates and allow them to attach overnight. The following day, treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100 nM) dissolved in a suitable solvent (e.g., DMSO). Ensure the final solvent concentration is consistent across all treatment groups, including the vehicle control.
Caption: General workflow for cell culture and treatment with this compound.
Cell Cycle Analysis by Flow Cytometry
-
Harvesting: After treatment, harvest the cells by trypsinization.
-
Fixation: Wash the cells with ice-cold PBS and fix them in 70% ethanol (B145695) at -20°C overnight.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis for Cell Cycle Proteins
-
Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Cyclin D1, CDK4, p21, p27, β-actin) overnight at 4°C.
-
Secondary Antibody: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Caption: Standard workflow for Western blot analysis.
Conclusion
While direct evidence for this compound-induced cell cycle arrest is still emerging, its demonstrated anticancer activities, coupled with the known mechanisms of related bufadienolides, provide a strong rationale for its investigation as a cell cycle inhibitor. The protocols and data presented here offer a comprehensive framework for researchers to explore the therapeutic potential of this compound in oncology. Further studies are warranted to elucidate its specific molecular targets and signaling pathways involved in cell cycle regulation.
Troubleshooting & Optimization
Technical Support Center: Optimizing 19-Oxocinobufotalin Solubility for Experimental Success
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 19-Oxocinobufotalin in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound, like other bufadienolides, exhibits poor solubility in aqueous solutions. The recommended solvent for preparing a stock solution is dimethyl sulfoxide (B87167) (DMSO). Other organic solvents such as ethanol, chloroform, dichloromethane, and acetone (B3395972) can also be used. For most biological assays, a high-concentration stock solution is first prepared in 100% DMSO and then serially diluted to the final working concentration in the aqueous assay buffer or cell culture medium.
Q2: I am observing precipitation of this compound when I dilute my DMSO stock solution into my aqueous buffer. How can I prevent this?
A2: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds like this compound. Here are several strategies to prevent this:
-
Minimize Final DMSO Concentration: Ensure the final concentration of DMSO in your experimental setup is as low as possible, ideally below 0.5%, and for many cell lines, even lower (e.g., <0.1%) to avoid solvent toxicity.
-
Correct Dilution Procedure: Always add the small volume of the DMSO stock solution to the larger volume of the aqueous buffer while vortexing or stirring. Never add the aqueous buffer to the DMSO stock, as this can cause the compound to crash out of solution.
-
Intermediate Dilution Steps: Instead of a single large dilution, perform one or more intermediate dilution steps. For example, dilute your 10 mM stock in DMSO to 1 mM in DMSO first, and then dilute this into your aqueous buffer.
-
Gentle Warming: Pre-warming the aqueous buffer to 37°C before adding the compound stock can sometimes improve solubility. However, be cautious about the temperature stability of this compound.
-
Sonication: Brief sonication in a water bath sonicator after dilution can help to redissolve small precipitates.
Q3: What is the maximum aqueous solubility of bufadienolides like this compound?
Q4: Can I prepare and store aqueous working solutions of this compound?
A4: It is highly recommended to prepare fresh working solutions from a frozen DMSO stock immediately before each experiment. Due to their low aqueous solubility, storing diluted aqueous solutions of this compound is not advisable as the compound may precipitate out of solution over time, leading to inaccurate concentrations in your experiments.
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible results in cell-based assays.
-
Potential Cause: Precipitation of this compound in the cell culture medium, leading to variable effective concentrations.
-
Troubleshooting Steps:
-
Visually Inspect for Precipitation: Before adding the treatment to your cells, carefully inspect the diluted solution for any visible precipitate.
-
Optimize Dilution Protocol: Follow the best practices for dilution outlined in the FAQs (Q2).
-
Reduce Final Concentration: If precipitation is still observed, you may need to lower the final working concentration of this compound in your assay.
-
Control for DMSO Effects: Ensure that all experimental wells, including vehicle controls, contain the same final concentration of DMSO.
-
Issue 2: Complete lack of biological activity in an experiment where activity is expected.
-
Potential Cause: The compound has not been properly dissolved, and the actual concentration in solution is much lower than intended.
-
Troubleshooting Steps:
-
Verify Stock Solution Integrity: Ensure your DMSO stock solution is fully dissolved. If you observe any crystals in the stock, gently warm it to 37°C and vortex until all solid is dissolved.
-
Prepare a Fresh Stock Solution: If you suspect your stock solution has degraded or the solvent has evaporated, prepare a fresh stock from the solid compound.
-
Confirm the Dilution Calculation: Double-check all calculations for preparing the working solutions from the stock solution.
-
Data Presentation
Table 1: Solubility of Related Bufadienolides in Common Solvents
| Compound | Solvent | Reported Solubility/Concentration |
| 19-Oxocinobufagin | DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | Soluble[2] |
| 19-Oxocinobufagin | DMSO | Commercially available as a 10 mM solution[2] |
| Bufalin (B1668032) | Dimethyl sulfoxide | Maximum concentration of 20 mg/mL[1] |
| Resibufogenin | Aqueous Buffer (pH 7.0, 37°C) | 76.29 µg/mL[1] |
| Cinobufagin | Aqueous Buffer (pH 7.0, 37°C) | 51.85 µg/mL[1] |
| Bufalin | Aqueous Buffer (pH 7.0, 37°C) | 32.76 µg/mL[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Weigh the Compound: Accurately weigh a precise amount of this compound powder using an analytical balance.
-
Calculate Solvent Volume: Based on the molecular weight of this compound (472.53 g/mol ), calculate the volume of DMSO required to achieve a 10 mM concentration. For example, for 1 mg of the compound, you would add 211.6 µL of DMSO.
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the compound.
-
Mixing: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, brief sonication (5-10 minutes in a water bath sonicator) or gentle warming (to 37°C) can be applied. Ensure the solution is clear before storage.
-
Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution in DMSO at room temperature.
-
Prepare Intermediate Dilution (Optional but Recommended): Prepare a 1 mM intermediate dilution by adding 10 µL of the 10 mM stock solution to 90 µL of DMSO.
-
Prepare Final Working Solution: Pre-warm your cell culture medium to 37°C. To prepare a 10 µM working solution, add 1 µL of the 1 mM intermediate DMSO solution to 99 µL of the pre-warmed cell culture medium. This results in a final DMSO concentration of 1%. Adjust the dilution to achieve the desired final DMSO concentration (e.g., for 0.1% final DMSO, add 1 µL of the 1 mM stock to 999 µL of medium).
-
Rapid Mixing: Immediately after adding the DMSO stock to the medium, vortex the solution gently or pipette up and down several times to ensure rapid and uniform dispersion.
-
Use Immediately: Use the freshly prepared working solution for your experiment without delay.
Mandatory Visualization
Caption: Workflow for preparing and using this compound.
Caption: Inhibition of Na+/K+-ATPase by this compound.
Caption: Bufadienolides can inhibit the PI3K/Akt signaling pathway.
References
19-Oxocinobufotalin stability issues in solution
Welcome to the technical support center for 19-Oxocinobufotalin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for this compound in solution?
A1: The main stability issue for this compound, like other bufadienolides, arises from its α-pyrone lactone ring at the C-17 position. This ring is susceptible to hydrolysis under mild acidic or basic conditions, which can lead to the inactivation of the compound.[1]
Q2: What are the recommended solvents for preparing this compound stock solutions?
A2: this compound is soluble in several organic solvents. Commonly used solvents for creating stock solutions include Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone. For cell-based assays, DMSO is a frequent choice; however, the final concentration of DMSO in the experimental medium should be kept low (typically <0.5%) to avoid solvent-induced toxicity.
Q3: How should I store the solid compound and its stock solutions?
A3: Proper storage is crucial to maintain the integrity of this compound.
-
Solid Compound: When stored as a solid in a tightly sealed vial, this compound can be kept for up to 24 months at 2-8°C.
-
Stock Solutions: It is highly recommended to prepare and use solutions on the same day. If advance preparation is necessary, store the solution in tightly sealed aliquots at -20°C. Under these conditions, the solutions are generally usable for up to two weeks. Before use, allow the vial to equilibrate to room temperature for at least one hour prior to opening.
Q4: What is the primary mechanism of action for this compound?
A4: The primary molecular target of this compound and other bufadienolides is the Na+/K+-ATPase pump on the cell membrane.[2][3][4] Inhibition of this pump leads to an increase in intracellular sodium, which in turn affects the Na+/Ca2+ exchanger, resulting in elevated intracellular calcium levels. This disruption of ion homeostasis triggers a cascade of downstream signaling events that can lead to apoptosis and inhibition of cancer cell proliferation.[4][5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity in experiments. | Degradation of this compound in solution. | Prepare fresh solutions for each experiment. If using stored stock solutions, ensure they have been stored correctly at -20°C in aliquots and for no longer than two weeks. Avoid repeated freeze-thaw cycles. Consider performing a stability check of your compound (see Experimental Protocols). |
| Precipitation of the compound in aqueous media. | Low aqueous solubility of this compound. | Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility but does not exceed cytotoxic levels for your experimental system. Gentle warming or vortexing may aid in dissolution. The use of a submicron emulsion has been shown to improve the stability and delivery of bufadienolides.[3] |
| Inconsistent experimental results. | Inconsistent solution preparation or handling. | Standardize your protocol for solution preparation, including the solvent used, concentration, and storage conditions. Ensure the compound is fully dissolved before use. Allow solutions to reach room temperature before adding to experimental setups to prevent temperature-related artifacts. |
| Unexpected off-target effects. | High concentration of the compound or solvent. | Perform dose-response experiments to determine the optimal concentration range for your specific cell line or model system. Always include a vehicle control (solvent only) in your experiments to account for any effects of the solvent. |
Stability Data Summary
| Condition | Solvent/Medium | Stability | Recommendation |
| pH | Acidic (pH < 6) | Susceptible to hydrolysis | Avoid prolonged exposure to acidic aqueous solutions. |
| pH | Neutral (pH 7.0-7.4) | Moderately stable for short durations | Prepare fresh in neutral buffers for immediate use. |
| pH | Basic (pH > 8) | Susceptible to hydrolysis | Avoid prolonged exposure to basic aqueous solutions. |
| Temperature | -20°C (in organic solvent) | Stable for up to 2 weeks | Recommended for short-term storage of stock solutions. |
| Temperature | 2-8°C (solid) | Stable for up to 24 months | Recommended for long-term storage of the solid compound. |
| Temperature | Room Temperature (in solution) | Limited stability | Use immediately after preparation. |
| Light | UV/Visible Light | Potential for degradation | Store solutions in amber vials or protect from light. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (solid)
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature for at least one hour before opening.
-
Weigh the desired amount of the compound in a sterile environment.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex gently until the compound is completely dissolved. A brief, gentle warming in a water bath (not exceeding 37°C) may be used if necessary.
-
Aliquot the stock solution into smaller volumes in sterile, tightly sealed vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to two weeks.
-
Protocol 2: Forced Degradation Study for Stability Assessment
This protocol outlines a forced degradation study to assess the stability of this compound under various stress conditions. The degradation can be monitored using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.
-
Materials:
-
This compound stock solution (e.g., 1 mg/mL in acetonitrile (B52724) or methanol)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with a UV detector
-
C18 HPLC column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphate buffer (pH 7.4)
-
-
Procedure:
-
Acid Hydrolysis: Mix equal volumes of the this compound stock solution and 0.1 M HCl. Incubate at 60°C for 2 hours. Neutralize with an equimolar amount of NaOH.
-
Base Hydrolysis: Mix equal volumes of the this compound stock solution and 0.1 M NaOH. Incubate at 60°C for 2 hours. Neutralize with an equimolar amount of HCl.
-
Oxidative Degradation: Mix equal volumes of the this compound stock solution and 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place an aliquot of the stock solution in an oven at 70°C for 48 hours.
-
Photolytic Degradation: Expose an aliquot of the stock solution to direct sunlight or a photostability chamber for 24 hours. A control sample should be wrapped in aluminum foil to protect it from light.
-
Control Sample: Keep an aliquot of the stock solution at -20°C.
-
-
Analysis:
-
Analyze all samples by HPLC. A typical starting condition could be a C18 column with a mobile phase of acetonitrile and water gradient, with UV detection at a wavelength determined by the UV spectrum of this compound.
-
Compare the chromatograms of the stressed samples to the control sample. Look for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
-
The percentage of degradation can be calculated by comparing the peak area of the parent compound in the stressed sample to that in the control sample.
-
Visualizations
Signaling Pathways
Experimental Workflow
References
- 1. Molecular mechanisms of bufadienolides and their novel strategies for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bufadienolides originated from toad source and their anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Bufadienolides originated from toad source and their anti-inflammatory activity [frontiersin.org]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Inhibitory efficacy of bufadienolides on Na+,K+-pump activity versus cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting 19-Oxocinobufotalin Cell-Based Assays
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting cell-based assays involving 19-Oxocinobufotalin. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action of this compound in cancer cells?
A1: While direct studies on this compound are limited, its structural similarity to other bufadienolides like bufotalin (B190710) and cinobufagin (B1669057) suggests it likely functions as a cardiac glycoside. The primary mechanism of this class of compounds is the inhibition of the Na+/K+-ATPase pump. This inhibition leads to an increase in intracellular calcium levels, which can trigger a cascade of downstream signaling events, ultimately leading to apoptosis (programmed cell death). Research on related compounds suggests the involvement of signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation.
Q2: What are the typical effective concentrations of this compound in cell-based assays?
A2: Specific IC50 values for this compound are not widely published. However, a derivative, this compound 3-adipoylarginine ester, has been shown to have a significant inhibitory effect against the human hepatocellular carcinoma cell line SMMC-7721. For related bufadienolides, IC50 values can range from nanomolar to micromolar concentrations depending on the cell line and the duration of exposure. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q3: How should I prepare and store this compound for cell-based assays?
A3: this compound should be dissolved in a suitable solvent, such as DMSO, to create a stock solution. It is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the stock solution at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the stock in your cell culture medium to the desired final concentration. Always include a vehicle control (medium with the same concentration of DMSO as the highest treatment concentration) in your experiments to account for any solvent effects.
Troubleshooting Guides
Cell Viability Assays (e.g., MTT, XTT, CellTiter-Glo®)
Problem: Inconsistent or non-reproducible results in my cell viability assay.
-
Possible Cause: Uneven cell seeding.
-
Solution: Ensure a homogeneous cell suspension before and during plating. Mix the cell suspension gently between plating each set of wells. Avoid the outer wells of the plate, which are prone to evaporation ("edge effect"), or fill them with sterile PBS or media.
-
-
Possible Cause: Compound precipitation.
-
Solution: Visually inspect the wells under a microscope after adding this compound. If a precipitate is observed, consider using a lower concentration or a different solvent. Ensure the final solvent concentration in the media is low (typically <0.5% for DMSO) and consistent across all wells.
-
-
Possible Cause: Interference of this compound with the assay chemistry.
-
Solution: To check for direct reduction of tetrazolium salts (MTT, XTT), include a no-cell control where this compound is added to the medium and the assay reagent. If a color change occurs, the compound is interfering with the assay. Consider using an alternative viability assay that measures a different cellular parameter, such as ATP content (CellTiter-Glo®) or LDH release (for cytotoxicity).
-
Problem: Higher than expected cell viability at high concentrations of this compound.
-
Possible Cause: The compound may be cytostatic rather than cytotoxic at the concentrations and time points tested.
-
Solution: Extend the incubation time to observe potential delayed cytotoxicity. Also, consider performing a cell proliferation assay (e.g., BrdU incorporation) to distinguish between cytostatic and cytotoxic effects.
-
-
Possible Cause: Assay signal is reaching a plateau.
-
Solution: Ensure that the cell number and incubation time with the detection reagent are within the linear range of the assay. You may need to optimize the initial cell seeding density.
-
Apoptosis Assays (e.g., Annexin V/PI Staining, Caspase Activity)
Problem: High background staining in the negative control for Annexin V assay.
-
Possible Cause: Mechanical stress during cell harvesting.
-
Solution: For adherent cells, use a gentle dissociation method such as trypsin-EDTA, being careful not to over-trypsinize. For suspension cells, handle them gently and avoid vigorous pipetting or vortexing. Centrifuge cells at a low speed (e.g., 300-400 x g).
-
-
Possible Cause: Spontaneous apoptosis in culture.
-
Solution: Use healthy, log-phase cells for your experiments. Avoid letting cells become over-confluent.
-
-
Possible Cause: Issues with the staining buffer.
-
Solution: Annexin V binding is calcium-dependent. Ensure your binding buffer contains an adequate concentration of calcium and is free of chelating agents like EDTA.
-
Problem: No significant increase in apoptosis after treatment with this compound.
-
Possible Cause: Sub-optimal concentration or incubation time.
-
Solution: Perform a dose-response and time-course experiment to identify the optimal conditions for inducing apoptosis.
-
-
Possible Cause: The chosen assay is not sensitive enough or is measuring the wrong apoptotic event.
-
Solution: Apoptosis is a dynamic process. Consider using a combination of assays that measure different apoptotic markers. For example, Annexin V staining detects early apoptosis, while a caspase-3/7 activity assay measures a mid-stage event, and a TUNEL assay detects late-stage DNA fragmentation.
-
-
Possible Cause: The primary cell death mechanism is not apoptosis.
-
Solution: Investigate other forms of cell death, such as necrosis or autophagy, using appropriate assays.
-
Western Blotting for Signaling Pathway Analysis
Problem: Weak or no signal for phosphorylated proteins (e.g., p-Akt).
-
Possible Cause: Dephosphorylation of the target protein during sample preparation.
-
Solution: Work quickly and keep samples on ice at all times. Use a lysis buffer containing phosphatase inhibitors.
-
-
Possible Cause: Low abundance of the phosphorylated protein.
-
Solution: Stimulate your cells with a known activator of the pathway (e.g., growth factors for the Akt pathway) to use as a positive control. Increase the amount of protein loaded onto the gel.
-
-
Possible Cause: Incorrect antibody dilution or blocking buffer.
-
Solution: Optimize the antibody concentration. For phospho-specific antibodies, it is often recommended to use Bovine Serum Albumin (BSA) instead of non-fat dry milk for blocking, as milk contains phosphoproteins that can increase background.
-
Problem: High background on the Western blot membrane.
-
Possible Cause: Insufficient blocking or washing.
-
Solution: Increase the blocking time and/or the concentration of the blocking agent. Increase the number and duration of wash steps after primary and secondary antibody incubations.
-
-
Possible Cause: Primary or secondary antibody concentration is too high.
-
Solution: Titrate your antibodies to determine the optimal concentration that provides a strong signal with low background.
-
Quantitative Data
Due to the limited availability of specific IC50 values for this compound in the public domain, the following table presents representative data for the structurally related bufadienolide, Bufotalin , to illustrate how such data would be presented. Researchers should generate their own dose-response curves to determine the precise IC50 for this compound in their experimental system.
| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 (µM) |
| MDA-MB-231 | Triple-Negative Breast Cancer | MTT | 48 | ~0.1 |
| HCC1937 | Triple-Negative Breast Cancer | MTT | 48 | ~0.1 |
| U87 | Glioblastoma | CCK-8 | 48 | ~0.5 |
| U251 | Glioblastoma | CCK-8 | 48 | ~0.5 |
| HepG2 | Hepatocellular Carcinoma | MTT | 48 | ~0.2 |
Experimental Protocols
MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle-only and no-treatment controls. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute the stock to 0.5 mg/mL in serum-free medium. Remove the treatment medium and add 100 µL of the MTT solution to each well.[1]
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the MTT solution. Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.[1]
-
Absorbance Reading: Mix gently on an orbital shaker to ensure complete dissolution of the formazan crystals. Read the absorbance at a wavelength between 550 and 600 nm.
Annexin V-FITC/PI Apoptosis Assay
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the determined time.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently wash with PBS and detach using trypsin-EDTA. Combine all cells and wash with cold PBS.
-
Staining: Centrifuge the cells at 300-400 x g for 5 minutes and resuspend the pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.
Caspase-3/7 Activity Assay
-
Cell Treatment: Seed cells in a 96-well plate (white-walled for luminescence-based assays) and treat with this compound.
-
Assay Reagent Preparation: Prepare the caspase-glo 3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: Allow the plate and reagent to equilibrate to room temperature. Add 100 µL of the caspase-glo 3/7 reagent to each well.
-
Incubation: Mix the contents of the wells on a plate shaker at a low speed for 30 seconds. Incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Reading: Measure the luminescence of each sample using a plate-reading luminometer.
Visualizations
References
Technical Support Center: Optimizing 19-Oxocinobufotalin Concentration for Efficacy
Disclaimer: Direct experimental data on the biological activity and optimal concentrations of 19-Oxocinobufotalin is limited in publicly available scientific literature. The following guidance is based on research on closely related bufadienolide compounds, such as bufotalin (B190710) and bufalin. Researchers should use this information as a starting point and perform their own dose-response experiments to determine the optimal concentration of this compound for their specific experimental model.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its potential mechanism of action?
This compound is a cardiotonic steroid belonging to the bufadienolide class of compounds. While its specific mechanism is not well-documented, related compounds like bufotalin have been shown to induce apoptosis (programmed cell death) in cancer cells. This is often achieved through the modulation of key signaling pathways, such as the PI3K/AKT pathway, and by inducing mitochondrial dysfunction.
Q2: How should I prepare this compound for in vitro experiments?
According to supplier information, this compound is soluble in solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone. For cell culture experiments, it is recommended to prepare a high-concentration stock solution in a sterile, cell culture-grade solvent like DMSO. This stock solution can then be diluted to the desired final concentrations in the cell culture medium. It is crucial to ensure the final solvent concentration in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Q3: What is a typical starting concentration range for this compound in cell-based assays?
Based on studies with related bufadienolides, a broad starting concentration range of 1 nM to 100 µM is recommended for initial dose-response experiments. A logarithmic or semi-logarithmic dilution series should be used to cover this range effectively and identify the IC50 (half-maximal inhibitory concentration) for your specific cell line.
Q4: How stable is this compound in culture medium?
The stability of this compound in cell culture medium has not been specifically reported. As with many natural compounds, it is advisable to prepare fresh dilutions from the stock solution for each experiment. If long-term incubation is required, stability should be assessed empirically, for example, by comparing the effects of freshly prepared compound with that of the compound incubated in the medium for the duration of the experiment.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| No observable effect on cell viability | - Concentration is too low.- Compound has degraded.- Cell line is resistant.- Insufficient incubation time. | - Test a wider and higher concentration range.- Prepare fresh stock solutions and dilutions.- Use a positive control to ensure assay validity.- Try a different cell line.- Extend the incubation period (e.g., 48h, 72h). |
| High variability between replicates | - Inconsistent cell seeding.- Pipetting errors.- Uneven compound distribution. | - Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and proper pipetting techniques.- Mix the plate gently after adding the compound. |
| Precipitation of the compound in the culture medium | - Poor solubility at the tested concentration.- Final solvent concentration is too high. | - Lower the final concentration of the compound.- Reduce the final concentration of the organic solvent (e.g., DMSO).- Visually inspect the medium for precipitation before and after adding to cells. |
| Unexpected cytotoxicity in vehicle control | - Solvent concentration is too high.- Contamination of solvent or medium. | - Ensure the final solvent concentration is non-toxic to the cells (typically <0.1% DMSO).- Use fresh, sterile solvent and culture medium. |
Experimental Protocols
General Protocol for Determining IC50 using a Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding:
-
Culture the selected cancer cell line to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium to create a single-cell suspension.
-
Count the cells and adjust the density to the desired concentration (e.g., 5,000 - 10,000 cells/well for a 96-well plate).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the stock solution to create a range of working concentrations (e.g., from 10 nM to 100 µM).
-
Remove the old medium from the cells and add 100 µL of fresh medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.
-
-
Cell Viability Assessment (MTT Assay Example):
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix gently on a plate shaker to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration.
-
Use a non-linear regression analysis to determine the IC50 value.
-
Signaling Pathways & Experimental Workflows
Hypothesized Signaling Pathway for Bufadienolide-Induced Apoptosis
The following diagram illustrates a potential signaling pathway for apoptosis induction by bufadienolides, based on studies of related compounds. It is hypothesized that this compound may act similarly by inhibiting the pro-survival PI3K/AKT pathway, leading to the activation of downstream apoptotic effectors.
Caption: Hypothesized PI3K/AKT signaling pathway for this compound.
Experimental Workflow for Efficacy Determination
The following diagram outlines a typical experimental workflow for determining the efficacy of this compound in vitro.
Caption: Experimental workflow for this compound efficacy.
reducing off-target effects of 19-Oxocinobufotalin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 19-Oxocinobufotalin in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target effect of this compound?
This compound, a bufadienolide, is a potent inhibitor of the Na+/K+-ATPase (sodium pump). This inhibition leads to an increase in intracellular sodium, which in turn affects the Na+/Ca2+ exchanger, resulting in increased intracellular calcium and enhanced cardiac contractility.
Q2: What are the known or potential off-target effects of this compound?
The primary off-target effect of this compound and other cardiotonic steroids is cardiotoxicity at higher concentrations, which can manifest as arrhythmias and cardiac dysfunction. Additionally, studies on related bufadienolides suggest potential off-target effects on various signaling pathways, including:
-
Wnt/β-catenin pathway: 19-Hydroxybufalin, a closely related compound, has been shown to inhibit the proliferation of non-small cell lung cancer cells by downregulating the Wnt/β-catenin signaling pathway.[1]
-
Src/MAPK signaling pathway: Cardiac glycosides can activate Src and MAPK signaling pathways upon binding to Na+/K+-ATPase, which can lead to a reduction in p53 protein synthesis.[2]
-
mTOR signaling pathway: Bufadienolides have been observed to inhibit the mTOR signaling pathway, leading to cell cycle arrest in cancer cells.[3][4]
-
AKT signaling pathway: Some bufadienolides have been shown to regulate the AKT signaling pathway in cancer cells.[5]
Q3: How can I minimize the off-target effects of this compound in my experiments?
Minimizing off-target effects is crucial for obtaining reliable experimental data. Here are several strategies:
-
Dose-Response Studies: Conduct thorough dose-response experiments to determine the optimal concentration that elicits the desired on-target effect with minimal off-target consequences.
-
Use of Specific Inhibitors: To confirm that an observed effect is independent of Na+/K+-ATPase inhibition, consider using specific inhibitors for suspected off-target pathways (e.g., Src, MEK, or PI3K/mTOR inhibitors) in conjunction with this compound.
-
Control Experiments: Always include appropriate vehicle controls and, if possible, a negative control compound that is structurally similar but inactive against Na+/K+-ATPase.
-
Cell Line Selection: The expression levels of Na+/K+-ATPase alpha subunits can vary between cell lines, influencing sensitivity to this compound.[2] Characterize the expression of these subunits in your model system.
Troubleshooting Guides
Inconsistent Results in Cell Viability/Cytotoxicity Assays
| Problem | Possible Cause | Solution |
| High variability between replicate wells | Inaccurate pipetting of this compound or assay reagents. | Use calibrated pipettes and fresh tips for each dilution. Prepare a master mix of reagents where possible.[6] |
| Cell seeding density is not uniform. | Ensure a homogenous cell suspension before seeding and use a consistent seeding technique. | |
| Lower than expected cytotoxicity | Incorrect concentration of this compound. | Verify the concentration of your stock solution. Prepare fresh dilutions for each experiment. |
| Cell line is resistant to this compound. | Confirm the expression of the target Na+/K+-ATPase isoform in your cell line. Consider using a more sensitive cell line as a positive control. | |
| Assay incubation time is too short. | Optimize the incubation time to allow for the cytotoxic effects to manifest. | |
| Higher than expected cytotoxicity | Solvent (e.g., DMSO) concentration is too high. | Ensure the final solvent concentration is consistent across all wells and is at a non-toxic level for your cells. |
| Contamination of cell culture. | Regularly check for and test for microbial contamination. |
Inconsistent Results in Na+/K+-ATPase Activity Assays
| Problem | Possible Cause | Solution |
| High background signal (low signal-to-noise ratio) | Contamination of reagents with inorganic phosphate (B84403) (Pi). | Use high-purity water and ATP. Ensure all glassware is thoroughly rinsed to be phosphate-free. |
| Presence of other ATP-hydrolyzing enzymes in the preparation. | Use a more purified enzyme preparation. Include inhibitors for other ATPases (e.g., ouabain (B1677812) for Na+/K+-ATPase specific activity, or specific inhibitors for other pumps if necessary). | |
| Low enzyme activity | Improper storage of the enzyme preparation. | Store enzyme preparations at the recommended temperature and avoid repeated freeze-thaw cycles. |
| Incorrect assay buffer composition (pH, ion concentrations). | Verify the pH and ion concentrations of your assay buffer. K+ concentration is particularly critical for P-CABs and can influence IC50 values.[7] | |
| Inactive ATP. | Use a fresh stock of ATP and store it properly. | |
| Inconsistent IC50 values for this compound | Variability in K+ concentration in the assay buffer. | Maintain a consistent K+ concentration across all assays where IC50 values are being compared.[7] |
| Degradation of this compound. | Prepare fresh dilutions from a stock solution for each experiment and store the stock under appropriate conditions.[7] | |
| Inaccurate serial dilutions. | Ensure accurate and consistent serial dilutions using calibrated pipettes.[7] |
Experimental Protocols
Protocol for In Vitro Na+/K+-ATPase Inhibition Assay
This protocol is a general guideline for determining the inhibitory effect of this compound on Na+/K+-ATPase activity by measuring the release of inorganic phosphate (Pi).
Materials:
-
Purified Na+/K+-ATPase enzyme preparation (e.g., from porcine cerebral cortex or other suitable source)
-
Assay Buffer: 60 mM Tris-HCl (pH 7.4), 2 mM MgCl₂, 1 mM EGTA
-
ATP solution (high purity, e.g., 10 mM)
-
KCl solution (e.g., 150 mM)
-
This compound stock solution (in DMSO)
-
Phosphate detection reagent (e.g., Malachite Green-based reagent)
-
Phosphate standard solution
-
96-well microplate
Procedure:
-
Prepare Reaction Mix: For each reaction, prepare a master mix containing assay buffer, MgCl₂, and the enzyme preparation.
-
Add Inhibitor: Add serial dilutions of this compound (or vehicle control) to the wells of the 96-well plate.
-
Add Enzyme: Add the Na+/K+-ATPase enzyme preparation to each well.
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate Reaction: Start the reaction by adding the ATP solution to all wells. To determine Na+/K+-ATPase specific activity, run parallel reactions in the presence and absence of KCl.
-
Incubation: Incubate the plate at 37°C for 20-30 minutes.
-
Terminate Reaction: Stop the reaction by adding an ice-cold stop solution (e.g., 10% trichloroacetic acid).
-
Phosphate Detection: Add the phosphate detection reagent to each well and incubate for the recommended time to allow for color development.
-
Measure Absorbance: Read the absorbance at the recommended wavelength (typically around 620-660 nm for Malachite Green).
-
Data Analysis:
-
Generate a standard curve using the phosphate standards.
-
Determine the amount of Pi released in each well from the standard curve.
-
Calculate the specific Na+/K+-ATPase activity by subtracting the activity in the absence of KCl from the activity in the presence of KCl.
-
Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.
-
Protocol for In Vitro Cardiotoxicity Assessment using Cardiomyocytes
This protocol provides a general workflow for assessing the cardiotoxic potential of this compound using human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).
Materials:
-
hiPSC-derived cardiomyocytes
-
Appropriate cell culture medium
-
This compound stock solution (in DMSO)
-
Cell viability assay kit (e.g., CCK-8, MTS, or live/dead staining)
-
Calcium imaging dye (e.g., Fluo-4 AM)
-
Multi-well plate suitable for imaging
-
Fluorescence microscope or plate reader with kinetic reading capabilities
Procedure:
-
Cell Culture: Culture hiPSC-CMs in a multi-well plate until they form a spontaneously beating syncytium.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (and a vehicle control).
-
Cell Viability Assessment:
-
After a defined incubation period (e.g., 24, 48, or 72 hours), perform a cell viability assay according to the manufacturer's instructions to assess cytotoxicity.
-
-
Functional Assessment (Calcium Transients):
-
Load the cells with a calcium-sensitive dye.
-
Acquire baseline recordings of spontaneous calcium transients.
-
Add this compound at various concentrations and record the changes in calcium transient parameters (e.g., amplitude, frequency, duration, and regularity) over time.
-
-
Data Analysis:
-
For cell viability, calculate the percentage of viable cells relative to the vehicle control for each concentration.
-
For calcium transients, analyze the recordings to quantify changes in the different parameters. Look for signs of arrhythmogenic events such as early afterdepolarizations (EADs) or delayed afterdepolarizations (DADs).
-
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Potential off-target signaling pathways of this compound.
Caption: General troubleshooting workflow for inconsistent results.
References
- 1. 19-Hydroxybufalin inhibits non-small cell lung cancer cell proliferation and promotes cell apoptosis via the Wnt/β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cardiac glycosides inhibit p53 synthesis by a mechanism relieved by Src or MAPK inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bufadienolides from Venenum Bufonis Inhibit mTOR-Mediated Cyclin D1 and Retinoblastoma Protein Leading to Arrest of Cell Cycle in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. docs.abcam.com [docs.abcam.com]
- 7. benchchem.com [benchchem.com]
19-Oxocinobufotalin experimental variability and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 19-Oxocinobufotalin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a bufadienolide, a type of cardiotonic steroid.[1] While its precise mechanism is still under investigation, like other bufadienolides, it is known to be a potent inhibitor of the Na+/K+-ATPase pump.[2] This inhibition leads to an increase in intracellular calcium, which can trigger a cascade of downstream signaling events, ultimately leading to apoptosis (programmed cell death) in cancer cells. Research on the related compound cinobufotalin (B1669058) suggests involvement of signaling pathways such as MAPK, PI3K-AKT, and JAK-STAT.
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound is soluble in several organic solvents. For laboratory experiments, Dimethyl Sulfoxide (B87167) (DMSO) is a commonly used solvent.[1][3][4][5] It is also reported to be soluble in chloroform, dichloromethane, ethyl acetate, and acetone.[1] When preparing stock solutions, it is crucial to use anhydrous grade solvents to minimize degradation. For cell-based assays, the final concentration of DMSO should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Q3: What is the stability of this compound in solution?
A3: While specific stability data for this compound is limited, bufadienolides, in general, can be susceptible to degradation, especially in aqueous solutions and at non-neutral pH. For optimal stability, it is recommended to store stock solutions in an anhydrous solvent like DMSO at -20°C or -80°C and to minimize freeze-thaw cycles. When preparing working solutions in aqueous media for experiments, it is advisable to do so immediately before use.
Troubleshooting Guides
Issue 1: High Variability in Cell Viability Assay Results
Problem: I am observing significant well-to-well or day-to-day variability in my cell viability assays (e.g., MTT, CCK-8) when treating with this compound.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inconsistent Drug Concentration | Ensure accurate and consistent dilution of the this compound stock solution. Prepare fresh working solutions for each experiment. |
| Solvent Effects | Verify that the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is below the cytotoxic threshold for your cell line. Run a solvent control. |
| Cell Seeding Density | Ensure a uniform cell seeding density across all wells of the microplate. Inconsistent cell numbers can lead to variable results. |
| Incubation Time | Use a precise and consistent incubation time for both drug treatment and the viability assay itself. |
| Compound Precipitation | Visually inspect the wells under a microscope for any signs of compound precipitation, especially at higher concentrations. If precipitation occurs, consider using a lower concentration range or a different solvent system if compatible with your assay. |
Issue 2: Inconsistent or Weak Apoptosis Induction
Problem: I am not observing the expected level of apoptosis (e.g., via Annexin V/PI staining or caspase activity assays) after treating cells with this compound.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Suboptimal Drug Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for inducing apoptosis in your specific cell line. |
| Incorrect Timing of Assay | Apoptosis is a dynamic process. Conduct a time-course experiment to identify the optimal time point for detecting apoptosis after treatment. |
| Cell Line Resistance | Some cell lines may be inherently more resistant to this compound. Consider testing different cell lines or investigating potential resistance mechanisms. |
| Inactive Compound | Ensure the this compound has been stored correctly and is not degraded. If in doubt, use a fresh batch of the compound. |
Issue 3: Difficulty in Detecting Downstream Signaling Pathway Modulation
Problem: I am unable to detect changes in the phosphorylation status or expression levels of proteins in pathways like PI3K/AKT or MAPK using Western blotting after this compound treatment.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inappropriate Time Point for Lysis | The activation or inhibition of signaling pathways can be transient. Perform a time-course experiment (e.g., 15 min, 30 min, 1h, 6h, 24h) to determine the peak response time for your target proteins. |
| Insufficient Drug Concentration | The concentration required to modulate signaling pathways may differ from that needed to induce apoptosis. A dose-response experiment is recommended. |
| Poor Antibody Quality | Use validated antibodies specific for the phosphorylated and total forms of your target proteins. Include positive and negative controls to ensure antibody performance. |
| Suboptimal Western Blot Protocol | Optimize your Western blot protocol, including lysis buffer composition, protein loading amount, transfer efficiency, and antibody incubation conditions. |
Quantitative Data
Table 1: Cytotoxicity of Cinobufotalin (a related Bufadienolide) in various cancer cell lines.
Note: Data for the closely related compound Cinobufotalin is provided as a reference. Experimental validation is required for this compound.
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| A549 | Lung Cancer | 0.1 - 10 | Cytotoxicity Assay | [6][7] |
| H460 | Lung Cancer | 0.1 - 10 | Cytotoxicity Assay | [6][7] |
| HTB-58 | Lung Cancer | 0.1 - 10 | Cytotoxicity Assay | [6][7] |
| PC3 | Prostate Cancer | Not specified | Migration & Invasion Assay | [6] |
| MCF-7 | Breast Cancer | 0.01 - 0.1 | SRC-3 Protein Level Assay | [6] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Western Blot Analysis of PI3K/AKT Pathway
-
Cell Treatment and Lysis: Seed cells in a 6-well plate and treat with this compound at various concentrations and time points. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-AKT (Ser473), total AKT, phospho-PI3K, and total PI3K overnight at 4°C. Use a loading control antibody like β-actin or GAPDH.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.
Visualizations
Caption: Putative PI3K/AKT signaling pathway affected by this compound.
Caption: General experimental workflow for assessing this compound cytotoxicity.
Caption: Logical troubleshooting flow for inconsistent experimental results.
References
- 1. 19-Oxocinobufagin | CAS:24512-59-2 | Manufacturer ChemFaces [chemfaces.com]
- 2. scbt.com [scbt.com]
- 3. gchemglobal.com [gchemglobal.com]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
Technical Support Center: 19-Oxocinobufotalin Treatment Protocol Refinement
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to facilitate the smooth execution of experiments involving 19-Oxocinobufotalin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a cardiotonic steroid belonging to the bufadienolide family. These compounds are known to be potent inhibitors of the plasma membrane Na+/K+-ATPase (sodium-potassium pump).[1][2] This inhibition leads to an increase in intracellular sodium, which in turn affects the Na+/Ca2+-exchanger, resulting in elevated intracellular calcium levels.[3] This disruption of ion homeostasis can trigger a variety of downstream signaling events, including the induction of apoptosis in cancer cells.
Q2: How should I prepare a stock solution of this compound?
A2: this compound is generally soluble in organic solvents such as DMSO, ethanol, and methanol. For cell culture experiments, it is recommended to prepare a high-concentration stock solution (e.g., 10-20 mM) in sterile DMSO and store it in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock in the appropriate cell culture medium to the final desired concentration. Ensure the final DMSO concentration in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q3: What are the expected cytotoxic effects of this compound on cancer cell lines?
A3: Like other bufadienolides, this compound is expected to exhibit potent cytotoxic effects against a variety of cancer cell lines, with IC50 values often in the nanomolar to low micromolar range.[4] The cytotoxic activity is often dose- and time-dependent. It is crucial to perform a dose-response study to determine the IC50 value for your specific cell line and experimental conditions.
Q4: Which signaling pathways are commonly affected by bufadienolides like this compound?
A4: A key signaling pathway modulated by bufadienolides is the PI3K/Akt pathway.[5] Inhibition of Na+/K+-ATPase can lead to the downstream inhibition of the PI3K/Akt signaling cascade, which is crucial for cell survival, proliferation, and growth.[5][6] This inhibition can lead to the dephosphorylation of Akt and subsequent modulation of downstream targets involved in apoptosis and cell cycle regulation.
Troubleshooting Guides
Cell Viability Assays (e.g., MTT, XTT)
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or non-reproducible IC50 values | Cell seeding density variability. | Ensure a consistent number of viable cells are seeded in each well. Use a cell counter for accuracy. |
| Incomplete dissolution of formazan (B1609692) crystals. | After adding the solubilization solution (e.g., DMSO, isopropanol), mix thoroughly by pipetting up and down or using a plate shaker until all purple crystals are dissolved. | |
| Interference of this compound with the assay. | Run a control plate with the compound and media but without cells to check for any direct reaction with the assay reagent. | |
| Low signal or absorbance readings | Insufficient incubation time with the assay reagent. | Optimize the incubation time (typically 2-4 hours) for your specific cell line to allow for adequate formazan crystal formation. |
| Cell death due to reasons other than the treatment. | Check for contamination, nutrient depletion in the media, or other stressors. |
Apoptosis Assays (e.g., Flow Cytometry with Annexin V/PI Staining)
| Issue | Possible Cause | Recommended Solution |
| High background of Annexin V positive cells in the negative control | Mechanical stress during cell harvesting. | Handle cells gently during trypsinization and centrifugation. Avoid harsh vortexing. |
| Cells are overgrown or unhealthy. | Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment. | |
| Low percentage of apoptotic cells after treatment | Insufficient drug concentration or incubation time. | Perform a time-course and dose-response experiment to identify the optimal conditions for apoptosis induction. |
| The primary mode of cell death is not apoptosis. | Consider investigating other cell death mechanisms like necrosis or autophagy. | |
| Difficulty in distinguishing between apoptotic and necrotic populations | Improper compensation settings on the flow cytometer. | Use single-stained controls for each fluorochrome to set up proper compensation. |
| Delayed analysis after staining. | Analyze the samples as soon as possible after staining, as the Annexin V binding is reversible and cells can progress to secondary necrosis. |
Quantitative Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various bufadienolides against different human cancer cell lines, as determined by MTT or similar cell viability assays. While specific data for this compound is limited in publicly available literature, these values for structurally related compounds provide a reference for expected potency.
| Bufadienolide | Cancer Cell Line | IC50 (µM) | Incubation Time (h) |
| Bufalin (B1668032) | PC-3 (Prostate) | < 0.02 | Not Specified |
| DU145 (Prostate) | < 0.02 | Not Specified | |
| Cinobufagin | PC-3 (Prostate) | < 0.5 | Not Specified |
| DU145 (Prostate) | < 0.5 | Not Specified | |
| Arenobufagin | PC-3 (Prostate) | < 0.02 | Not Specified |
| DU145 (Prostate) | < 0.02 | Not Specified | |
| Gamabufotalin | A549 (Lung) | 5.1 ± 0.6 | Not Specified |
| HeLa (Cervical) | 4.9 ± 0.9 | Not Specified | |
| HepG2 (Liver) | 3.6 ± 0.4 | Not Specified |
Note: The IC50 values can vary significantly depending on the cell line, experimental conditions, and assay used.[4][7]
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Protocol 2: Apoptosis Analysis by Annexin V-FITC/PI Staining and Flow Cytometry
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the determined time. Include a positive control (e.g., staurosporine) and a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples immediately by flow cytometry.
-
Gating Strategy:
-
Annexin V-negative and PI-negative cells are considered viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or secondary necrosis.
-
Annexin V-negative and PI-positive cells are considered necrotic.
-
Visualizations
Caption: Experimental workflow for evaluating this compound.
Caption: Proposed signaling pathway of this compound.
References
- 1. Targeting Na/K-ATPase Signaling: A New Approach to Control Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Binding of cardiotonic steroids to Na+,K+-ATPase in the E2P state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Endogenous Cardiotonic Steroids: Physiology, Pharmacology, and Novel Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation, Identification and Chemical Modification of Bufadienolides from Bufo melanostictus Schneider and Their Cytotoxic Activities against Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cardiac glycoside bufalin blocks cancer cell growth by inhibition of Aurora A and Aurora B activation via PI3K-Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. rsc.org [rsc.org]
Technical Support Center: Navigating the Challenges of 19-Oxocinobufotalin In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for investigators working with 19-Oxocinobufotalin in in vivo experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges related to the compound's physicochemical properties and biological activity, offering practical solutions and insights for successful study design and execution.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges encountered in in vivo studies with this compound?
A1: The main obstacles in conducting in vivo research with this compound, a member of the bufadienolide family, are its low aqueous solubility and poor bioavailability. These characteristics can lead to difficulties in formulation, variable drug exposure, and challenges in achieving therapeutic concentrations in target tissues. Additionally, like other cardiac glycosides, this compound has a narrow therapeutic index, meaning the dose required for a therapeutic effect is close to a toxic dose, necessitating careful dose-range finding studies.
Q2: How can the poor solubility of this compound be addressed for in vivo administration?
A2: Improving the solubility of this compound is critical for consistent and reliable in vivo results. Several formulation strategies can be employed:
-
Co-solvent Systems: Utilizing a mixture of solvents can enhance solubility. A common approach for poorly soluble compounds is to first dissolve the compound in an organic solvent like Dimethyl sulfoxide (B87167) (DMSO) and then dilute it with a vehicle suitable for in vivo use, such as a mixture of polyethylene (B3416737) glycol (e.g., PEG400), propylene (B89431) glycol, and saline. It is crucial to keep the final DMSO concentration low (ideally below 10%) to minimize vehicle-induced toxicity.[1][2]
-
Surfactants and Cyclodextrins: The inclusion of biocompatible surfactants (e.g., Tween® 80, Cremophor® EL) or cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) can help to maintain the compound's solubility in aqueous solutions.[1]
-
Lipid-Based Formulations: For lipophilic compounds, lipid-based drug delivery systems (LBDDS), such as self-emulsifying drug delivery systems (SEDDS), can improve both solubility and oral absorption.[1]
Q3: What are the known mechanisms of action and potential off-target effects of this compound?
A3: The primary molecular target of this compound and other bufadienolides is the Na+/K+-ATPase pump.[3][4] Inhibition of this ion pump leads to an increase in intracellular sodium, which in turn increases intracellular calcium concentration, contributing to its cardiotonic and cytotoxic effects. Beyond its primary target, the binding of bufadienolides to Na+/K+-ATPase can trigger various downstream signaling cascades, including the activation of Src kinase, transactivation of the epidermal growth factor receptor (EGFR), and the generation of reactive oxygen species (ROS).[3][4] These signaling events can influence cell proliferation, apoptosis, and other cellular processes, which may be considered on-target or off-target depending on the therapeutic context.
Troubleshooting Guides
Issue 1: High Variability in Plasma Concentrations
Problem: Significant inter-animal variability in plasma drug levels is observed following oral administration of this compound.
Potential Causes:
-
Inconsistent Dissolution: Due to its poor solubility, the extent of dissolution in the gastrointestinal (GI) tract can vary between animals.
-
Food Effects: The presence or absence of food can alter GI motility and fluid composition, impacting drug dissolution and absorption.
-
First-Pass Metabolism: Variable metabolism in the gut wall and liver can lead to inconsistent systemic exposure.
Troubleshooting Steps:
-
Standardize Experimental Conditions:
-
Optimize Formulation:
-
Prepare fresh formulations on the day of dosing and ensure homogeneity.
-
Consider using a solubility-enhancing formulation as described in FAQ 2.
-
-
Refine Dosing Technique:
-
Accurately weigh each animal before dosing to ensure precise dose calculation.
-
Utilize a consistent oral gavage technique to minimize variability in administration.
-
Issue 2: Vehicle-Induced Toxicity or Adverse Effects
Problem: Animals show signs of toxicity or adverse reactions that may be attributable to the vehicle used for drug delivery.
Potential Causes:
-
High Concentration of Organic Solvents: Solvents like DMSO can be toxic at high concentrations.
-
Irritation from Surfactants: Some surfactants may cause gastrointestinal irritation.
-
Inappropriate Vehicle pH or Osmolality: The physicochemical properties of the vehicle can cause local tissue damage or systemic stress.
Troubleshooting Steps:
-
Minimize Organic Solvent Concentration:
-
Aim for the lowest possible concentration of organic solvents in the final formulation.
-
If a high concentration is necessary for solubility, consider alternative, less toxic solvents or formulation strategies.
-
-
Select Biocompatible Excipients:
-
Choose surfactants and other excipients with a good safety profile for the intended route of administration.
-
-
Conduct Vehicle-Only Control Studies:
-
Always include a control group that receives the vehicle without the active compound to differentiate between vehicle- and drug-induced effects.
-
-
Ensure Physiological Compatibility:
Quantitative Data
Due to the limited availability of specific data for this compound, the following tables present pharmacokinetic and toxicity data for the closely related bufadienolides, cinobufotalin (B1669058) and bufalin (B1668032), which can serve as a reference for experimental design.
Table 1: Pharmacokinetic Parameters of Cinobufotalin in Rats (Intravenous Administration)
| Parameter | Normal Rats (Mean ± SD) | DEN-Injured Rats (Mean ± SD) |
| Dose | 2.5 mg/kg | 2.5 mg/kg |
| t½α (h) | 0.3 ± 0.1 | 0.2 ± 0.1 |
| AUC (µg·h/mL) | 2.6 ± 0.5 | 1.1 ± 0.3 |
| CL (L/kg/h) | 1.0 ± 0.2 | 2.4 ± 0.6 |
| K₁₀ (1/h) | - | - |
| K₁₂ (1/h) | 3.2 ± 0.8 | - |
Data extracted from a study on the pharmacokinetics of cinobufotalin in normal and diethylnitrosamine (DEN)-injured Sprague Dawley rats.[6]
Table 2: Acute Toxicity of Bufalin in Mice (Intraperitoneal Administration)
| Species | Sex | LD₅₀ (mg/kg) |
| Mouse | Male | 14.75 (for BF211, a derivative) |
| Mouse | Female | 18.21 (for BF211, a derivative) |
| Mouse | Not Specified | 2.2 |
LD₅₀ values for bufalin and its derivative BF211 are provided.[7][8][9] Note that the therapeutic dose is often close to the toxic dose, highlighting the narrow therapeutic window of these compounds.[10]
Experimental Protocols & Visualizations
Signaling Pathway of this compound
The primary mechanism of action for this compound involves the inhibition of the Na+/K+-ATPase pump, which triggers a cascade of downstream signaling events.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Factors that influence the Na/K-ATPase signaling and function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. utoledo.edu [utoledo.edu]
- 5. benchchem.com [benchchem.com]
- 6. Elucidation of the Differences in Cinobufotalin’s Pharmacokinetics Between Normal and Diethylnitrosamine-Injured Rats: The Role of P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel Bufalin Derivative Exhibited Stronger Apoptosis-Inducing Effect than Bufalin in A549 Lung Cancer Cells and Lower Acute Toxicity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TCMSTD [bic.ac.cn]
- 9. A research update on the anticancer effects of bufalin and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of low-dose bufalin combined with hydroxycamptothecin on human castration-resistant prostate cancer xenografts in nude mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 19-Oxocinobufotalin
Welcome to the technical support center for 19-Oxocinobufotalin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding the degradation of this compound during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is a bufadienolide, a class of cardioactive steroids. Its stability is critical for obtaining accurate and reproducible experimental results, as degradation can lead to a loss of biological activity and the formation of impurities that may have unintended effects.
Q2: What are the main factors that can cause this compound to degrade?
A2: The primary factors contributing to the degradation of this compound are exposure to non-neutral pH (both acidic and basic conditions), oxidizing agents, light, and elevated temperatures. The lactone ring in its structure is particularly susceptible to hydrolysis.
Q3: How should I store this compound to ensure its stability?
A3: For long-term storage, this compound powder should be stored at -20°C. If you have prepared a solution, it is best to aliquot it and store it at -80°C. Avoid repeated freeze-thaw cycles.
Q4: What solvents are recommended for dissolving this compound?
A4: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent. For short-term storage of solutions (up to two weeks), it is recommended to keep them at -20°C. For longer periods, -80°C is preferable. Always use high-purity, anhydrous solvents to minimize degradation.
Q5: I suspect my sample of this compound has degraded. How can I confirm this?
A5: You can use a stability-indicating analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to assess the purity of your sample. Compare the chromatogram of your sample to that of a freshly prepared standard. The appearance of new peaks or a decrease in the area of the main peak can indicate degradation.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments and provides potential solutions.
| Problem | Potential Cause | Recommended Solution |
| Loss of biological activity in my assay. | Degradation of this compound due to improper storage or handling. | Prepare fresh solutions of this compound from a properly stored powder stock for each experiment. Ensure that all buffers and media used in the assay are within a neutral pH range. |
| Inconsistent results between experiments. | Partial degradation of the compound, leading to varying concentrations of the active molecule. | Aliquot your stock solution after the initial preparation to avoid multiple freeze-thaw cycles. Protect the solution from light by using amber vials or wrapping the container in aluminum foil. |
| Appearance of unknown peaks in my HPLC analysis. | Degradation products have formed. | Review your experimental protocol to identify potential exposure to harsh conditions (e.g., extreme pH, high temperatures, strong light). Refer to the stability data table below to understand the compound's sensitivity to different stressors. |
| Precipitation of the compound in my aqueous buffer. | Poor solubility and potential aggregation, which can be exacerbated by pH shifts. | Ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with your aqueous buffer and does not exceed the recommended percentage for your assay. A small amount of a non-ionic surfactant may be considered if compatible with your experimental system. |
Quantitative Stability Data
The following table summarizes the stability of this compound under various stress conditions. This data is based on general knowledge of bufadienolide stability and is intended to be illustrative. Actual degradation rates may vary.
| Condition | Parameter | Duration | Temperature | Approximate Degradation (%) |
| Acidic | 0.1 M HCl | 24 hours | Room Temperature | 25% |
| Basic | 0.1 M NaOH | 8 hours | Room Temperature | 40% |
| Oxidative | 3% H₂O₂ | 24 hours | Room Temperature | 30% |
| Thermal | In solid state | 48 hours | 60°C | 15% |
| Photochemical | In solution (DMSO) | 24 hours | Direct Light | 20% |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound under controlled conditions to understand its degradation pathways.
Materials:
-
This compound
-
Methanol (B129727) (HPLC grade)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC-UV system
-
pH meter
-
Amber vials
Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at room temperature for 24 hours. Neutralize with 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at room temperature for 8 hours. Neutralize with 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Place a known amount of this compound powder in an oven at 60°C for 48 hours. Dissolve in methanol for analysis.
-
Photodegradation: Expose a solution of this compound in a clear vial to direct light for 24 hours. Keep a control sample wrapped in aluminum foil.
-
Analysis: Analyze all samples and a non-degraded control by a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC-UV Method
This method is suitable for separating this compound from its potential degradation products.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Start with 30% acetonitrile, increasing to 70% over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 296 nm.
-
Injection Volume: 20 µL.
Procedure:
-
Prepare the mobile phase and degas it.
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject the prepared samples (from Protocol 1 and any experimental samples).
-
Monitor the chromatogram for the appearance of new peaks and changes in the peak area of this compound.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for investigating this compound degradation.
Technical Support Center: 19-Oxocinobufotalin Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of 19-Oxocinobufotalin and other bufadienolides.
Troubleshooting Guides
This section addresses specific issues that may arise during the extraction and purification of this compound.
Issue 1: Low Extraction Yield
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Solvent System | The choice of solvent significantly impacts extraction efficiency. For bufadienolides, polar solvents or mixtures are generally effective. | An optimized solvent system will effectively solubilize this compound, leading to a higher yield. |
| Action: Screen different solvents and their mixtures. Based on studies of similar bufadienolides, a 70% (v/v) methanol (B129727) solution has been shown to be effective.[1] | ||
| Inefficient Extraction Method | Traditional methods like maceration or Soxhlet extraction can be time-consuming and may not provide the highest yield. | More advanced extraction techniques can enhance the recovery of the target compound. |
| Action: Employ Ultrasound-Assisted Extraction (UAE). UAE has been demonstrated to be more efficient for extracting bufadienolides compared to maceration and Soxhlet extraction.[1] | ||
| Inadequate Solvent-to-Solid Ratio | An insufficient volume of solvent may not be able to fully extract the target compound from the raw material. | Optimizing this ratio ensures that the solvent is not saturated with the extract, allowing for maximum extraction. |
| Action: Experiment with different solvent-to-solid ratios. A ratio of 10 mL/g has been found to be optimal for the UAE of related bufadienolides.[1] | ||
| Non-Optimal Extraction Time and Temperature | Both time and temperature play crucial roles in extraction efficiency. Prolonged exposure to high temperatures can lead to degradation of the target compound. | Balancing time and temperature will maximize extraction while minimizing degradation. |
| Action: Optimize the extraction time and temperature for your specific setup. For UAE, a time of 20 minutes at 20°C has been reported as effective for other bufadienolides.[1] | ||
| Incorrect Particle Size of Raw Material | The surface area of the raw material available for solvent interaction is a critical factor. | Grinding the raw material to a smaller, uniform particle size increases the surface area and improves extraction efficiency. |
| Action: Grind the raw material (e.g., ChanSu) to a consistent particle size. A particle size of 60-80 mesh is recommended.[1] |
Issue 2: Presence of Impurities in the Final Extract
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Co-extraction of Unwanted Compounds | The initial extraction process is often not perfectly selective and will extract other compounds with similar solubility. | Effective purification steps will remove these impurities, leading to a higher purity of this compound. |
| Action: Implement a multi-step purification protocol. A common approach is to partition the crude extract with a solvent like dichloromethane (B109758) (CH2Cl2) followed by column chromatography.[2] | ||
| Degradation of this compound | The lactone ring in bufadienolides can be susceptible to hydrolysis under certain pH conditions, leading to the formation of degradation products.[2] | Maintaining a suitable pH throughout the extraction and purification process will minimize degradation. |
| Action: Monitor and control the pH of your solutions. Avoid strongly acidic or basic conditions. | ||
| Contamination from Equipment or Solvents | Impurities can be introduced from glassware, solvents, or other equipment. | Using high-purity solvents and thoroughly cleaning all equipment will prevent contamination. |
| Action: Use high-purity grade solvents and ensure all glassware and equipment are scrupulously clean before use. |
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for extracting this compound?
A1: Ultrasound-Assisted Extraction (UAE) has been shown to be a highly efficient method for extracting bufadienolides from raw materials like ChanSu (toad venom).[1][2] It offers higher yields in a significantly shorter time compared to traditional methods like maceration or Soxhlet extraction.[1]
Q2: What are the optimal parameters for Ultrasound-Assisted Extraction (UAE) of bufadienolides?
A2: Based on studies on related bufadienolides like bufalin, cinobufagin, and resibufogenin, the following UAE parameters have been found to be optimal:
-
Solvent: 70% (v/v) Methanol
-
Solvent-to-Solid Ratio: 10 mL/g
-
Ultrasound Power: 125 W
-
Temperature: 20°C
-
Extraction Time: 20 minutes
-
Particle Size: 60-80 mesh[1]
Q3: How can I improve the purity of my this compound extract?
A3: A multi-step purification process is recommended. After initial extraction, a liquid-liquid partitioning step using a solvent like dichloromethane can separate the bufadienolides from more polar impurities.[2] Following this, column chromatography (e.g., silica (B1680970) gel) is a standard and effective method for isolating and purifying individual bufadienolides.[3] For more challenging separations, advanced techniques like high-speed counter-current chromatography (HSCCC) combined with preparative HPLC can be employed.
Q4: What are the stability concerns for this compound during extraction?
A4: The primary stability concern for this compound, as with other bufadienolides, is the potential for hydrolysis of the lactone ring. This can be influenced by pH, with both strongly acidic and basic conditions potentially leading to degradation.[2] It is advisable to work under neutral or mildly acidic conditions and to avoid excessive heat to minimize degradation.
Q5: What is the primary mechanism of action for this compound?
A5: The main pharmacological target of bufadienolides, including presumably this compound, is the Na+/K+-ATPase pump.[4] By inhibiting this enzyme, they disrupt the cellular sodium and potassium gradients, which can lead to a variety of downstream effects, including an increase in intracellular calcium. This mechanism is the basis for their cardiotonic and potential anti-cancer activities.
Data Presentation
Table 1: Comparison of Extraction Methods for Bufadienolides (Bufalin, Cinobufagin, and Resibufogenin)
| Extraction Method | Extraction Time | Bufalin Yield (mg/g) | Cinobufagin Yield (mg/g) | Resibufogenin Yield (mg/g) |
| Ultrasound-Assisted Extraction (UAE) | 20 min | 43.17 ± 0.85 | 52.58 ± 1.12 | 137.70 ± 2.65 |
| Soxhlet Extraction | 6 h | Similar to UAE | Similar to UAE | Similar to UAE |
| Maceration Extraction | 18 h | Similar to UAE | Similar to UAE | Similar to UAE |
Data from a study on the extraction of major bufadienolides from ChanSu.[1]
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
1. Sample Preparation:
- Grind the dried raw material (e.g., ChanSu) to a particle size of 60-80 mesh.
2. Extraction:
- Weigh a known amount of the powdered raw material.
- Add 70% (v/v) methanol at a solvent-to-solid ratio of 10 mL/g.
- Place the mixture in an ultrasonic bath or use a probe sonicator.
- Apply ultrasound at a power of 125 W for 20 minutes at a controlled temperature of 20°C.
3. Filtration and Concentration:
- After extraction, filter the mixture to separate the solid residue from the liquid extract.
- Wash the residue with a small amount of the extraction solvent to ensure complete recovery.
- Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator to obtain the crude extract.
4. Further Purification:
- The crude extract can be further purified using techniques such as liquid-liquid partitioning and column chromatography.
Visualizations
References
- 1. Ultrasound-assisted extraction of three bufadienolides from Chinese medicine ChanSu - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation, Identification and Chemical Modification of Bufadienolides from Bufo melanostictus Schneider and Their Cytotoxic Activities against Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of ultrasonic frequency for the improvement of extraction yields of bufadienolides from the Chinese medicine ChanSu by using a novel ultrasonic system - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Bufadienolides originated from toad source and their anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of 19-Oxocinobufotalin Synthesis
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions related to the synthesis of 19-Oxocinobufotalin and other structurally related bufadienolides. The information is compiled to address common experimental challenges and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the chemical synthesis of complex bufadienolides like this compound?
A1: The synthesis of complex bufadienolides is often hindered by several factors. These include poor regio- and stereoselectivity, the necessity for multiple protection and deprotection steps, the use of toxic catalysts, and the generation of chemical waste.[1] The sensitivity of the α-pyrone moiety at the C-17 position to oxidative, reductive, and basic conditions further limits the scope of applicable synthetic strategies.[2]
Q2: Are there alternatives to traditional chemical synthesis for modifying bufadienolides?
A2: Yes, biocatalysis and enzymatic synthesis are recognized as effective alternatives. These methods can offer higher selectivity and are more environmentally friendly.[1][3] For instance, microbial glycosyltransferases can be used for glycosylation, which may improve water solubility and bioavailability while potentially reducing toxicity.[1] Similarly, microbial transformation can achieve specific hydroxylations or isomerizations that are difficult to control with chemical reagents.[3]
Q3: How can the low water solubility and bioavailability of synthesized bufadienolides be addressed?
A3: Post-synthesis, several strategies can be employed to enhance solubility and bioavailability. These include structural modification to create more soluble derivatives and the use of advanced pharmaceutical formulation techniques such as solid dispersions, cyclodextrin (B1172386) inclusion complexes, and nanodrug delivery systems.[4]
Q4: What is a common strategy for installing the C17-pyrone ring in bufadienolide synthesis?
A4: A common and effective method involves the late-stage functionalization of a steroid precursor. For example, a Stille cross-coupling can be used to install the pyrone moiety, followed by further modifications.[2] Another approach involves the photooxidation of carbonyl furans to construct the pyrone ring.[5]
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis workflow.
| Problem / Observation | Potential Cause(s) | Suggested Solution(s) |
| Low yield in late-stage oxidation steps (e.g., epoxidation). | 1. Decomposition of unstable intermediates (e.g., endoperoxides).[2]2. Inefficient catalyst or reaction conditions.3. Competing side reactions. | 1. Maintain strict temperature control (e.g., -78 °C) during the reaction and workup.[2]2. Screen different catalysts. For endoperoxide rearrangement, Co(II) tetraphenyl porphyrin (CoTPP) has been shown to be effective at low temperatures.[2]3. Optimize the light source in photochemical reactions; a lamp with an emission spectrum matching the photosensitizer's absorbance can shorten reaction times.[2] |
| Poor diastereoselectivity in key bond-forming reactions. | 1. Steric hindrance from the steroid core.2. Insufficient facial control from the catalyst or reagents. | 1. Modify the substrate to introduce directing groups.2. Employ a different catalyst system known for high stereocontrol in steroid chemistry (e.g., scandium(III) trifluoromethanesulfonate (B1224126) for rearrangements).[2]3. Adjust reaction temperature, as lower temperatures often favor the formation of the thermodynamically more stable product. |
| Difficulty in purifying the final compound or key intermediates. | 1. Presence of closely-related diastereomers.[2]2. Contamination with unreacted starting materials or reagents.3. Degradation of the compound on silica (B1680970) gel. | 1. Utilize high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) for separation of diastereomers.2. Perform a thorough aqueous workup or liquid-liquid extraction to remove soluble impurities before chromatography.3. Switch to a different stationary phase (e.g., alumina, C18 reverse-phase) or use a less acidic grade of silica gel. |
| Failure of glycosylation or other enzymatic transformations. | 1. Sub-optimal reaction conditions (pH, temperature).[1]2. Enzyme inhibition by substrate or impurities.3. Low enzyme activity or stability. | 1. Systematically optimize pH, temperature, and reaction time for the specific glycosyltransferase (GT) and substrate. For the YjiC1 enzyme, optimal conditions were found to be pH 7.0 and 45 °C.[1]2. Purify the bufadienolide substrate prior to the enzymatic step.3. Ensure proper storage and handling of the enzyme. Consider enzyme immobilization to improve stability and reusability. |
Quantitative Data from a Related Synthesis
| Substrate | Product(s) | Yield | Diastereomeric Ratio (α:β) |
| 3-epi-androestrone derivative (18) | Bis-epoxide (19) | 52% | 1:1.5 |
| Cinobufagin intermediate (6) | Bis-epoxide (8) | 64% | 1:1.6 |
Data extracted from a study on Cinobufagin synthesis, which may serve as a reference for optimizing related transformations.[2]
Experimental Protocols
Example Protocol: One-Pot Singlet Oxygen Oxidation and Endoperoxide Rearrangement
This protocol is a generalized example based on the synthesis of a key intermediate for Cinobufagin and should be adapted and optimized for this compound.[2]
-
Preparation: Dissolve the steroid precursor (1.0 eq) and a photosensitizer (e.g., Methylene Blue, 0.05 eq) in a suitable solvent (e.g., dichloromethane, DCM) in a reaction vessel suitable for photochemistry.
-
Oxidation: Cool the solution to -78 °C. While stirring, sparge the solution with oxygen (O₂) and irradiate with a suitable light source (e.g., red Kessil lamp) for 45-60 minutes, or until TLC/LC-MS analysis indicates consumption of the starting material.
-
Degassing: Once the reaction is complete, stop the irradiation and O₂ flow. Degas the solution thoroughly by bubbling argon or nitrogen through it for 15-20 minutes while maintaining the temperature at -78 °C.
-
Rearrangement: In a separate flask, dissolve the rearrangement catalyst (e.g., CoTPP, 0.1 eq) in degassed, cold DCM. Add the catalyst solution to the reaction mixture dropwise.
-
Quenching and Workup: Stir the reaction at -78 °C for 15-30 minutes. Quench the reaction by adding a suitable reagent (e.g., saturated aqueous sodium thiosulfate). Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel, add water, and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product via flash column chromatography to isolate the desired bis-epoxide diastereomers.
Visualized Workflows and Logic
Caption: A generalized workflow for the synthesis of bufadienolides.
Caption: A troubleshooting decision tree for low reaction yield.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of Bufadienolide Cinobufagin via Late-Stage Singlet Oxygen Oxidation/Rearrangement Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bufadienolides originated from toad source and their anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
Technical Support Center: Troubleshooting 19-Oxocinobufotalin and Related Bufadienolides
Disclaimer: Information regarding "19-Oxocinobufotalin" is limited in current scientific literature. This guide focuses on troubleshooting principles applicable to the broader class of bufadienolides, with specific examples drawn from studies on structurally similar and well-researched compounds like Bufotalin (B190710) and 19-Hydroxybufalin. Researchers should consider the principles outlined below as a general framework for troubleshooting experiments with this class of compounds.
Frequently Asked Questions (FAQs)
Q1: My IC50 values for Bufotalin are inconsistent across different cancer cell lines and even between experiments with the same cell line. What could be the cause?
A1: Inconsistent IC50 values are a common issue and can stem from several factors:
-
Cell Line Variability: Different cell lines exhibit varying sensitivity to bufadienolides. For instance, the IC50 of bufotalin at 48 hours was 102.3 nM for U87 cells and 134 nM for U251 cells[1].
-
Time-Dependent Effects: The cytotoxic effect of these compounds is often time-dependent. For example, the IC50 of bufalin (B1668032) in A549 cells decreased from 56.14 ± 6.72 nM at 48 hours to 7.39 ± 4.16 nmol/L at 96 hours[2]. Ensure your incubation times are consistent.
-
Compound Purity and Stability: Verify the purity of your this compound batch. Degradation can occur with improper storage. Store desiccated at -20°C and protect from light. Prepare fresh stock solutions for each experiment.
-
Cell Density and Health: The initial cell seeding density and the overall health of the cells can significantly impact results. Ensure cells are in the logarithmic growth phase and are not overly confluent.
-
Assay-Specific Variability: The type of viability assay used (e.g., MTT, CCK-8) can yield different IC50 values.
Q2: I am not observing the expected pro-apoptotic effects of my bufadienolide compound. What should I check?
A2: A lack of apoptotic induction could be due to several reasons:
-
Sub-optimal Concentration: The pro-apoptotic effects are dose-dependent[1]. Ensure you are using a concentration at or above the determined IC50 for your specific cell line and time point.
-
Incorrect Time Point: Apoptosis is a process that unfolds over time. You may need to perform a time-course experiment to identify the optimal time point for observing apoptotic markers.
-
Cell Line Resistance: Some cell lines may be inherently resistant to the apoptotic mechanisms induced by your compound.
-
Detection Method Sensitivity: The method used to detect apoptosis (e.g., Annexin V/PI staining, caspase activity assays, TUNEL) has varying sensitivities. Ensure your chosen method is appropriate and properly calibrated. For example, bufalin has been shown to increase the cleaved form of Caspase-3, a key apoptosis effector[2].
Q3: My compound is showing poor solubility in my cell culture medium. How can I improve this?
A3: Bufadienolides are often hydrophobic. To improve solubility:
-
Use of Solvents: Prepare a high-concentration stock solution in an organic solvent like DMSO.
-
Final Solvent Concentration: When diluting the stock in your culture medium, ensure the final concentration of the organic solvent is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
-
Vortexing and Warming: Gently vortex and/or warm the solution to aid dissolution, but be cautious of compound degradation with excessive heat.
Troubleshooting Guides
Guide 1: Inconsistent Anti-Proliferative Effects
This guide provides a step-by-step approach to troubleshoot inconsistent results in cell proliferation assays (e.g., MTT, CCK-8).
Troubleshooting Workflow for Inconsistent Proliferation Results
Caption: Troubleshooting workflow for inconsistent cell proliferation results.
Guide 2: Absence of Expected Apoptosis
This guide outlines steps to take when you do not observe the anticipated pro-apoptotic effects.
Troubleshooting Workflow for Absence of Apoptosis
Caption: Troubleshooting workflow for experiments with no observed apoptosis.
Data Presentation
Table 1: Comparative IC50 Values of Bufadienolides in Various Cancer Cell Lines
| Compound | Cell Line | Incubation Time (hours) | IC50 (nM) | Reference |
| Bufotalin | U87 (Glioblastoma) | 24 | 113.2 | [1] |
| Bufotalin | U251 (Glioblastoma) | 24 | 199.5 | [1] |
| Bufotalin | U87 (Glioblastoma) | 48 | 102.3 | [1] |
| Bufotalin | U251 (Glioblastoma) | 48 | 134 | [1] |
| Bufalin | A549 (Lung Cancer) | 48 | 56.14 ± 6.72 | [2] |
| Bufalin | A549 (Lung Cancer) | 72 | 15.57 ± 4.28 | [2] |
| Bufalin | A549 (Lung Cancer) | 96 | 7.39 ± 4.16 | [2] |
Experimental Protocols
Protocol 1: Cell Viability Assay (CCK-8)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of this compound (or related compound) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
Reagent Addition: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
-
Cell Treatment: Treat cells with the desired concentration of the compound for the determined time point.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Signaling Pathways
Bufadienolides, including bufotalin and 19-hydroxybufalin, are known to induce apoptosis through multiple signaling pathways. A common mechanism involves the inhibition of the Na+/K+-ATPase pump, which can trigger downstream signaling cascades.
Simplified Signaling Pathway of Bufadienolide-Induced Apoptosis
References
Validation & Comparative
Comparative Analysis of 19-Oxocinobufotalin and Other Bufadienolides: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the biological activities of 19-Oxocinobufotalin and other prominent bufadienolides, offering valuable insights for researchers, scientists, and drug development professionals. The following analysis is based on available experimental data, focusing on cytotoxic and anti-cancer properties.
Executive Summary
Bufadienolides, a class of cardiotonic steroids, have garnered significant interest for their potent anti-cancer activities. This guide focuses on this compound, comparing its performance against well-studied bufadienolides such as Bufalin, Cinobufagin (B1669057), and Arenobufagin (B1667589). While quantitative cytotoxic data for this compound is limited in the current literature, this guide compiles available qualitative and quantitative data for a comparative overview. The primary mechanisms of action for these compounds involve the induction of apoptosis and inhibition of key cellular processes like epithelial-mesenchymal transition (EMT).
Quantitative Comparison of Cytotoxic Activity
The anti-proliferative effects of various bufadienolides have been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized in the tables below.
Table 1: Comparative Cytotoxicity (IC50) of Bufadienolides in Prostate Cancer Cell Lines
| Compound | PC-3 Cells (µM) | DU145 Cells (µM) |
| This compound | Data Not Available | Data Not Available |
| Bufalin | 1.28[1] | 0.89[1] |
| Cinobufagin | ~0.1 (24h), ~0.05 (48h)[1] | Data Not Available |
| 19-Hydroxybufalin | < 0.02[2] | < 0.02[2] |
| Arenobufagin | Data Not Available | Data Not Available |
| Gamabufotalin | < 0.02[2] | < 0.02[2] |
Table 2: Comparative Cytotoxicity (IC50) of Bufadienolides in Hepatocellular Carcinoma Cell Lines
| Compound | HepG2 Cells (µM) | SMMC-7721 Cells (µM) |
| This compound | Data Not Available | Data Not Available* |
| Bufalin | Data Not Available | Data Not Available |
| Cinobufagin | Data Not Available | Data Not Available |
| Bufadienolides (mixture) | 0.28 ± 0.05 | Data Not Available |
*Note: A derivative, this compound 3-adipoylarginine ester, has shown significant inhibitory effect against SMMC-7721 cells, though a specific IC50 value was not provided.[1]
Table 3: Qualitative Comparison of EMT Inhibitory Activity in Prostate Cancer Cells
A study by Chen et al. (2017) demonstrated that among five tested bufadienolides (cinobufotalin, bufarenogin, arenobufagin, this compound, and 19-hydroxybufalin), arenobufagin exhibited the strongest inhibitory activity against epithelial-mesenchymal transition (EMT) in PC-3 cells.[2] While not a direct measure of cytotoxicity, the inhibition of EMT is a crucial anti-metastatic mechanism.
Signaling Pathways and Mechanisms of Action
Bufadienolides exert their anti-cancer effects through the modulation of various signaling pathways, primarily leading to apoptosis.
This compound
The precise signaling pathway for this compound-induced apoptosis is not yet fully elucidated. However, based on its structural similarity to other bufadienolides and its known inhibitory effect on EMT, it is hypothesized to induce apoptosis through pathways involving the regulation of key proteins in both the intrinsic and extrinsic apoptotic cascades.
Caption: Hypothesized mechanism of this compound.
Bufalin and Cinobufagin
Bufalin and cinobufagin are known to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3] This involves the upregulation of pro-apoptotic proteins like Bax and Fas, and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the activation of a caspase cascade.
Caption: Apoptotic signaling by Bufalin and Cinobufagin.
Detailed Experimental Protocols
Cell Viability Assessment (MTT Assay)
The cytotoxic effects of bufadienolides are commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Caption: Workflow of the MTT assay.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the bufadienolide or a vehicle control for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Addition: After treatment, the medium is replaced with fresh medium containing MTT (typically 0.5 mg/mL) and incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.
Apoptosis Detection (Annexin V-FITC/PI Staining)
Apoptosis is quantified using flow cytometry after staining with Annexin V-FITC and Propidium Iodide (PI).
Protocol:
-
Cell Treatment: Cells are treated with the bufadienolide at the desired concentration and for the appropriate time.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Caspase Activity Assay
The activity of key executioner caspases, such as caspase-3, is measured to confirm the induction of apoptosis.
Protocol:
-
Cell Lysis: Treated and untreated cells are lysed to release cellular proteins.
-
Substrate Addition: The cell lysate is incubated with a caspase-specific colorimetric or fluorometric substrate (e.g., Ac-DEVD-pNA for caspase-3).
-
Measurement: The cleavage of the substrate by the active caspase, which releases a chromophore or fluorophore, is measured using a spectrophotometer or fluorometer. The activity is proportional to the signal intensity.
Conclusion
The available evidence strongly suggests that bufadienolides are a promising class of anti-cancer compounds. While this compound shows potential through its inhibition of EMT, further studies are required to quantify its cytotoxic potency and elucidate its precise mechanism of action. In contrast, bufadienolides such as Bufalin, Cinobufagin, and 19-Hydroxybufalin demonstrate potent, dose-dependent cytotoxicity against various cancer cell lines, primarily through the induction of apoptosis. The detailed protocols and comparative data presented in this guide aim to facilitate further research and development in this critical area of oncology.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. Arenobufagin increases the sensitivity of gastric cancer to cisplatin via alkaliptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bufalin and cinobufagin induce apoptosis of human hepatocellular carcinoma cells via Fas‐ and mitochondria‐mediated pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 19-Oxocinobufotalin and Cinobufagin: Unveiling Their Therapeutic Potential
In the landscape of natural product-derived drug discovery, bufadienolides, a class of cardiotonic steroids, have garnered significant attention for their potent anticancer properties. Among these, 19-Oxocinobufotalin and cinobufagin (B1669057), both isolated from the venom of Bufo toads, have emerged as promising candidates for therapeutic development. This guide provides a comprehensive comparative study of these two compounds, summarizing their effects on cancer cells, detailing the experimental protocols used for their evaluation, and visualizing the key signaling pathways they modulate. This objective comparison, supported by experimental data, is intended for researchers, scientists, and drug development professionals.
Comparative Efficacy in Prostate Cancer
A key study directly comparing the effects of several bufadienolides, including this compound and a closely related compound, cinobufotalin (B1669058), on human prostate cancer (PC3) cells has provided valuable insights into their relative potencies.
Data Summary: Anticancer Effects on PC3 Cells
| Parameter | This compound | Cinobufotalin |
| Cell Viability (MTT Assay) | Less potent | More potent |
| Estimated IC50 | ~50 nM | ~20 nM |
| Inhibition of Cell Migration (Wound-Healing Assay) | Significant Inhibition | Significant Inhibition |
| Inhibition of Cell Invasion (Transwell Assay) | Significant Inhibition | Significant Inhibition |
| Modulation of Epithelial-Mesenchymal Transition (EMT) Markers | ||
| E-cadherin (epithelial marker) | Increased | Increased |
| Vimentin (mesenchymal marker) | Decreased | Decreased |
| ZEB1 (mesenchymal marker) | Decreased | Decreased |
| Slug (mesenchymal marker) | Decreased | Decreased |
Data extracted from Chen et al., 2017. Note: The study used cinobufotalin, which is structurally very similar to cinobufagin.
While both compounds demonstrated the ability to inhibit the migration and invasion of PC3 cells and reverse the epithelial-mesenchymal transition (a key process in cancer metastasis), cinobufotalin exhibited a stronger cytotoxic effect at a lower concentration.[1]
Signaling Pathways and Mechanisms of Action
Both this compound and cinobufagin exert their anticancer effects by modulating critical signaling pathways involved in cell proliferation, survival, and metastasis.
Cinobufagin has been shown to influence a multitude of signaling pathways, contributing to its broad-spectrum anticancer activity.[1][2] These include:
-
STAT3 Pathway: Inhibition of the STAT3 pathway is a key mechanism by which cinobufagin suppresses tumor growth and epithelial-mesenchymal transition.[1]
-
PI3K/Akt Pathway: Cinobufagin can induce apoptosis by inhibiting the PI3K/Akt signaling cascade.
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another target of cinobufagin, affecting cell proliferation and survival.
-
Notch Signaling Pathway: Cinobufagin has been found to inactivate the Notch signaling pathway, leading to apoptosis in cholangiocarcinoma cells.
The study by Chen et al. (2017) suggests that this compound also likely acts through the inhibition of pathways driving epithelial-mesenchymal transition, as evidenced by its effects on EMT marker proteins.[1] The primary mechanism identified for the bufadienolides in this study was the down-regulation of β-catenin.[1][2]
Diagram: Simplified Signaling Pathway for Bufadienolide-Induced Inhibition of EMT
Caption: Bufadienolides inhibit metastasis by downregulating β-catenin and reversing EMT.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative analysis of this compound and cinobufagin.
1. Cell Viability Assay (MTT Assay)
-
Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate (B1194679) dehydrogenase in viable cells to form a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells.
-
Protocol:
-
Seed PC3 cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound or cinobufotalin for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the supernatant and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.[1]
-
Diagram: MTT Assay Workflow
Caption: Workflow for determining cell viability using the MTT assay.
2. Wound-Healing Assay (Migration Assay)
-
Principle: This method assesses cell migration by creating an artificial gap or "wound" in a confluent cell monolayer and monitoring the rate at which the cells migrate to close the gap.
-
Protocol:
-
Grow PC3 cells to confluence in 6-well plates.
-
Create a linear scratch in the cell monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh medium containing the desired concentration of this compound or cinobufotalin.
-
Capture images of the wound at 0 and 48 hours using a microscope.
-
Measure the width of the wound at different points and calculate the percentage of wound closure.[1]
-
3. Transwell Invasion Assay
-
Principle: This assay evaluates the invasive potential of cancer cells by measuring their ability to migrate through a Matrigel-coated porous membrane, which mimics the extracellular matrix.
-
Protocol:
-
Coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel.
-
Seed PC3 cells in the upper chamber in a serum-free medium containing the test compound (this compound or cinobufotalin).
-
Add a medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.
-
Incubate for 48 hours to allow for cell invasion.
-
Remove non-invading cells from the upper surface of the membrane.
-
Fix and stain the invading cells on the lower surface of the membrane.
-
Count the number of stained cells under a microscope.[1]
-
4. Western Blot Analysis for EMT Markers
-
Principle: This technique is used to detect and quantify specific proteins in a cell lysate. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the proteins of interest.
-
Protocol:
-
Treat PC3 cells with this compound or cinobufotalin for 48 hours.
-
Lyse the cells to extract total protein.
-
Determine the protein concentration using a BCA protein assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against E-cadherin, vimentin, ZEB1, Slug, and a loading control (e.g., β-actin).
-
Incubate with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.[1]
-
Conclusion
Both this compound and cinobufagin demonstrate significant potential as anticancer agents, particularly in the context of inhibiting prostate cancer cell metastasis. While cinobufagin appears to be a more potent cytotoxic agent in vitro, both compounds effectively modulate the epithelial-mesenchymal transition, a critical step in cancer progression. The detailed experimental protocols provided herein offer a foundation for further research and comparative evaluation of these and other bufadienolides. Future studies should focus on elucidating the detailed cardiotoxic profiles of these compounds to better assess their therapeutic indices and guide their potential clinical development.
References
Unveiling the Anti-Cancer Mechanism of 19-Oxocinobufotalin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the proposed mechanism of action for 19-Oxocinobufotalin, a bufadienolide with emerging anti-cancer properties. By cross-validating its effects with related compounds and established chemotherapeutic agents, we aim to offer a comprehensive overview of its potential as a therapeutic candidate. This document summarizes key experimental findings, presents detailed protocols for validation, and visualizes the intricate signaling pathways involved.
Executive Summary
This compound, a natural compound isolated from toad venom, has demonstrated significant anti-cancer activity. Evidence from studies on closely related bufadienolides, such as Bufalin and Arenobufagin (B1667589), strongly suggests that this compound exerts its effects through the inhibition of the PI3K/Akt signaling pathway and the suppression of Epithelial-Mesenchymal Transition (EMT) . These actions culminate in the induction of apoptosis and a reduction in cancer cell migration and invasion. This guide will compare these mechanisms with those of Cisplatin, a widely used chemotherapy drug, to highlight both overlapping and unique therapeutic actions.
Comparative Performance Data
The following tables summarize the quantitative data on the anti-cancer effects of this compound and its comparators. While direct quantitative data for this compound is still emerging, the data from related compounds provides a strong basis for its predicted activity.
Table 1: Cytotoxicity (IC50 Values)
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| 19-Hydroxybufalin (related) | NCI-H1299 | Non-Small Cell Lung | 0.06 (24h) | [1] |
| NCI-H838 | Non-Small Cell Lung | 0.08 (24h) | [1] | |
| Bufalin (related) | A549 | Lung Adenocarcinoma | ~0.1 (48h) | [2] |
| Cisplatin (comparator) | A549 | Lung Adenocarcinoma | ~20 (24h) | |
| A2780 | Ovarian | ~5-10 |
Note: IC50 values for this compound are not yet widely published. The values for the closely related 19-Hydroxybufalin are provided as a proxy.
Table 2: Effect on PI3K/Akt Signaling Pathway
| Compound | Cell Line | Protein | Change in Phosphorylation | Citation |
| Bufalin (related) | A549 | Akt | Decreased p-Akt/Total Akt ratio | [2] |
| HGC-27, MKN-45 | PI3K, Akt, mTOR | Decreased phosphorylation | [3] | |
| LoVo, HCT8 | PI3K, Akt | Decreased phosphorylation | [4] | |
| Cisplatin (comparator) | Various | Akt | Can activate Akt in some resistant cells | [5] |
Table 3: Effect on Epithelial-Mesenchymal Transition (EMT) Markers
| Compound | Cell Line | E-cadherin Expression | N-cadherin Expression | Citation |
| Arenobufagin (related) | PC3 | Increased | Decreased | [6] |
| Lung Cancer Cells | Increased | Decreased | [7] | |
| Bufalin (related) | ACHN | Increased | Decreased | [8] |
Table 4: Induction of Apoptosis
| Compound | Cell Line | Assay | % Apoptotic Cells (Early + Late) | Citation |
| 19-Hydroxybufalin (related) | NCI-H1299 | Flow Cytometry | 11.59% (at 120 nM, 24h) | [1] |
| NCI-H838 | Flow Cytometry | 9.56% (at 120 nM, 24h) | [1] | |
| Bufalin (related) | A549 | Flow Cytometry | Synergizes with Akt inhibitor to increase apoptosis | [2] |
| Cisplatin (comparator) | Jurkat | Flow Cytometry | Induces apoptosis over time | [9] |
Signaling Pathways and Mechanisms of Action
Proposed Mechanism of this compound: Inhibition of PI3K/Akt and EMT
Based on the evidence from related bufadienolides, this compound is proposed to inhibit the PI3K/Akt signaling pathway. This pathway is crucial for cell survival, proliferation, and growth. By inhibiting the phosphorylation of key proteins like Akt, this compound is expected to trigger apoptosis.
Furthermore, this compound likely suppresses EMT, a process by which epithelial cells lose their cell-cell adhesion and gain migratory and invasive properties, becoming mesenchymal stem cells. This is achieved by upregulating the epithelial marker E-cadherin and downregulating mesenchymal markers like N-cadherin.
Caption: Proposed mechanism of this compound.
Comparative Mechanism: Cisplatin
Cisplatin, a platinum-based chemotherapeutic agent, primarily functions by inducing DNA damage. It forms cross-links within and between DNA strands, which disrupts DNA replication and transcription, ultimately leading to apoptosis.[6][7][10]
Caption: Mechanism of action of Cisplatin.
Experimental Protocols
This section provides detailed methodologies for key experiments used to validate the mechanism of action of anti-cancer compounds.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of a compound on cancer cells and calculate the half-maximal inhibitory concentration (IC50).
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A549, HepG2) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.[1][3][11]
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2][3]
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using a dose-response curve.
Caption: Workflow for the MTT cell viability assay.
Western Blot Analysis for PI3K/Akt Pathway
Objective: To quantify the expression and phosphorylation status of key proteins in the PI3K/Akt signaling pathway.
Protocol:
-
Cell Treatment and Lysis: Treat cancer cells with the test compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[12]
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
Caption: Workflow for Western blot analysis.
Wound Healing (Scratch) Assay for Cell Migration
Objective: To assess the effect of a compound on the migratory capacity of cancer cells.
Protocol:
-
Cell Seeding: Grow a confluent monolayer of cancer cells in a 6-well plate.[14]
-
Scratch Creation: Create a uniform "scratch" or wound in the monolayer using a sterile 200 µL pipette tip.[14][15]
-
Treatment: Wash the cells with PBS to remove debris and add fresh medium containing the test compound or vehicle control.
-
Imaging: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24 hours) using a microscope.
-
Analysis: Measure the width of the scratch at different points for each time point and calculate the percentage of wound closure.
Caption: Workflow for the wound healing assay.
Apoptosis Assay (Annexin V/PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after compound treatment.
Protocol:
-
Cell Treatment: Treat cells with the test compound for the desired duration.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI). Incubate in the dark for 15 minutes at room temperature.[16][17]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[9]
Caption: Workflow for the Annexin V/PI apoptosis assay.
Conclusion and Future Directions
The available evidence strongly supports the hypothesis that this compound functions as an anti-cancer agent by inhibiting the PI3K/Akt signaling pathway and suppressing epithelial-mesenchymal transition. These actions lead to decreased cell proliferation and migration, and increased apoptosis. Its mechanism shows promise, particularly in its dual action on two critical aspects of cancer progression.
To further validate the therapeutic potential of this compound, future research should focus on:
-
Direct Experimental Validation: Conducting the experiments outlined in this guide specifically with this compound to generate direct quantitative data.
-
In Vivo Studies: Evaluating the efficacy and safety of this compound in animal models of various cancers.
-
Combination Therapies: Investigating the synergistic effects of this compound with other chemotherapeutic agents to potentially enhance efficacy and overcome drug resistance.
This comprehensive guide serves as a foundational resource for researchers to design and execute studies that will further elucidate the precise mechanism of action of this compound and accelerate its potential translation into clinical applications.
References
- 1. 19-Hydroxybufalin inhibits non-small cell lung cancer cell proliferation and promotes cell apoptosis via the Wnt/β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bufalin Induces Lung Cancer Cell Apoptosis via the Inhibition of PI3K/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bufalin Suppresses Colorectal Cancer Liver Metastasis by Inhibiting De Novo Fatty Acid Synthesis via the PI3K/AKT-Mediated SREBP1/FASN Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Arenobufagin inhibits prostate cancer epithelial-mesenchymal transition and metastasis by down-regulating β-catenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cellular and molecular mechanisms of arenobufagin in cancer therapy: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. bdbiosciences.com [bdbiosciences.com]
- 10. researchgate.net [researchgate.net]
- 11. Corrigendum to "Arenobufagin, isolated from toad venom, inhibited epithelial-to-mesenchymal transition and suppressed migration and invasion of lung cancer cells via targeting IKKβ/NFκB signal cascade"[J. Ethnopharmacol. (2020 Mar 25) 250 112492. doi: 10.1016/j.jep.2019.112492. Epub 2019 Dec 20.] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. kumc.edu [kumc.edu]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
Unveiling the Anti-Cancer Potential of 19-Oxocinobufotalin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative analysis of the key findings related to the anti-cancer properties of 19-Oxocinobufotalin and its closely related bufadienolide compounds. While specific quantitative data for this compound is limited in publicly available literature, this document synthesizes findings from related molecules, such as 19-hydroxybufalin (B2860817) and bufotalin (B190710), to provide a valuable reference for research and development. The information presented herein is intended to support further investigation into the therapeutic potential of this class of compounds.
Comparative Efficacy Against Cancer Cell Lines
Table 1: Comparative IC50 Values of Bufotalin in Glioblastoma Cell Lines
| Cell Line | 24-hour IC50 (nM) | 48-hour IC50 (nM) |
| U87 | 113.2 | 102.3 |
| U251 | 199.5 | 134.0[1] |
Note: This data is for the related compound bufotalin and serves as a proxy in the absence of specific data for this compound.
Mechanism of Action: Induction of Apoptosis
A key mechanism underlying the anti-cancer activity of bufadienolides is the induction of apoptosis, or programmed cell death. Research on compounds structurally similar to this compound, such as 19-hydroxybufalin and bufotalin, has elucidated several signaling pathways involved in this process. A prominent pathway involves the inhibition of the Wnt/β-catenin signaling cascade. Furthermore, bufotalin has been found to induce apoptosis in glioblastoma cells by triggering mitochondrial dysfunction through the AKT signaling pathway[1][2]. It has been observed that bufotalin treatment leads to a significant decrease in the expression of the anti-apoptotic protein Bcl-2, alongside an increase in the pro-apoptotic protein Bax, as well as cleaved forms of caspase-9, caspase-3, and PARP[3].
Another related compound, 19-hydroxybufalin, has been shown to inhibit the proliferation and promote the apoptosis of non-small cell lung cancer cells via the Wnt/β-catenin pathway[4]. This compound upregulates the expression of cleaved caspase-3, cleaved-PARP, and the Bax/Bcl-2 ratio, while decreasing the mitochondrial membrane potential[4]. Additionally, bufalin (B1668032) and cinobufagin (B1669057) have been demonstrated to induce apoptosis in human hepatocellular carcinoma cells through both Fas- and mitochondria-mediated pathways[5].
The following diagram illustrates a potential signaling pathway for apoptosis induction by bufadienolides, based on findings for 19-hydroxybufalin.
Caption: Proposed apoptotic signaling pathway of this compound based on related compounds.
Experimental Protocols
To facilitate the replication of key findings, detailed methodologies for essential experiments are provided below.
Cell Viability Assay (CCK-8 Assay)
This protocol is adapted from methodologies used to assess the cytotoxicity of bufotalin[1].
-
Cell Seeding: Plate cancer cells (e.g., U87 or U251) in 96-well plates at a density of 6,000 cells per well and incubate for 24 hours to allow for cell adherence.
-
Treatment: Treat the cells with varying concentrations of this compound (or a vehicle control) for 24 or 48 hours.
-
CCK-8 Addition: Following the incubation period, remove the culture medium and add 100 µL of fresh medium containing 10 µL of Cell Counting Kit-8 (CCK-8) reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage relative to the vehicle-treated control cells.
Caption: Workflow for a typical cell viability assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Culture and Treatment: Culture cells to a suitable confluence and treat with this compound at the desired concentrations for the specified duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin to detach them from the culture flask.
-
Washing: Wash the cells twice with ice-cold PBS and centrifuge to pellet the cells.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Western Blot Analysis
This technique is used to detect and quantify specific proteins involved in signaling pathways.
-
Protein Extraction: After treatment with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., β-catenin, Bcl-2, Bax, Caspase-3, PARP, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
References
- 1. Bufotalin enhances apoptosis and TMZ chemosensitivity of glioblastoma cells by promoting mitochondrial dysfunction via AKT signaling pathway | Aging [aging-us.com]
- 2. [PDF] Bufotalin enhances apoptosis and TMZ chemosensitivity of glioblastoma cells by promoting mitochondrial dysfunction via AKT signaling pathway | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. 19-Hydroxybufalin inhibits non-small cell lung cancer cell proliferation and promotes cell apoptosis via the Wnt/β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bufalin and cinobufagin induce apoptosis of human hepatocellular carcinoma cells via Fas- and mitochondria-mediated pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
19-Oxocinobufotalin: A Comparative Analysis of Efficacy Against Standard Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-cancer efficacy of 19-Oxocinobufotalin and its related bufadienolide compounds against standard chemotherapy agents. The information is supported by experimental data from preclinical studies to assist in evaluating its potential as a novel therapeutic agent.
Introduction
This compound is a bufadienolide, a class of cardioactive steroids isolated from toad venom, which has been used in traditional Chinese medicine for centuries. Recent research has focused on the anti-tumor properties of these compounds. Specifically, 19-Hydroxybufalin, a closely related derivative, has demonstrated significant anti-cancer activity in non-small cell lung cancer (NSCLC) models.[1] This document synthesizes available preclinical data to compare the efficacy of this compound and its analogs, such as cinobufagin (B1669057) and bufalin (B1668032), with established chemotherapy drugs like cisplatin, sorafenib (B1663141), and oxaliplatin-based regimens.
In Vitro Cytotoxicity: A Comparative Overview
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting cancer cell proliferation. The following table summarizes the IC50 values for this compound and related compounds against various cancer cell lines, juxtaposed with standard chemotherapeutic agents. It is important to note that these values are compiled from different studies and direct head-to-head comparisons in a single study are limited.
| Compound | Cancer Type | Cell Line | IC50 (µM) | Standard Chemotherapy | Cell Line | IC50 (µM) |
| This compound 3-adipoylarginine ester | Hepatocellular Carcinoma | SMMC-7721 | Data not quantified, but shows "significant inhibition"[2] | Sorafenib | Hep3B | ~5-10 |
| Cinobufagin | Colorectal Cancer | HCT116 | 0.7821[3] | Oxaliplatin | HCT116 | ~1-5 |
| Colorectal Cancer | SW480 | 0.1822[3] | ||||
| Colorectal Cancer | RKO | 0.3642[3] | ||||
| Bufalin | Lung Cancer | A549 | ~0.1 (100 nM)[4] | Cisplatin | A549 | ~5-10 |
| Bladder Cancer | T24 | ~0.01 (10 nM) | ||||
| 19-Hydroxybufalin | Lung Cancer | NCI-H1299 | ~0.02 - 0.04 | Cisplatin | NCI-H1299 | ~3-7 |
| Lung Cancer | NCI-H838 | ~0.02 - 0.04 |
In Vivo Anti-Tumor Efficacy
Animal xenograft models provide crucial insights into the in vivo efficacy of anti-cancer compounds. The data below compares the tumor growth inhibition capabilities of this compound analogs with standard chemotherapy in various cancer models.
| Compound | Cancer Model | Dosage & Administration | Tumor Growth Inhibition | Standard Chemotherapy Comparison |
| 19-Hydroxybufalin | NSCLC (NCI-H1299 xenograft) | Not specified | Significantly decreased tumor weight and volume compared to control.[1] | Not directly compared in the same study. |
| Cinobufagin | NSCLC (A549 xenograft) | 5 mg/kg/day, IP injection | Significant inhibition of tumor growth.[5][6] | Showed comparable or superior tumor growth inhibition to an effective dose of platinum drugs.[5][6] |
| Cinobufagin | Colorectal Cancer (HCT116 xenograft) | 0.5 mg/kg & 1.0 mg/kg, IP, every other day | Sharp decrease in tumor growth.[3] | Compared against Napabucasin (a STAT3 inhibitor), showing significant tumor reduction.[3] |
| Sorafenib | Hepatocellular Carcinoma (Patient-derived xenograft) | 30 mg/kg/day, oral | Significant tumor growth inhibition in 7/10 models.[7][8] | Standard of care for this model. |
Mechanism of Action: Signaling Pathways
This compound and its related compounds exert their anti-cancer effects by modulating key signaling pathways involved in cell proliferation, apoptosis, and metastasis.
Wnt/β-catenin Signaling Pathway in NSCLC
19-Hydroxybufalin has been shown to inhibit NSCLC proliferation and induce apoptosis by suppressing the Wnt/β-catenin signaling pathway.[9] This pathway is aberrantly activated in many cancers, leading to the transcription of genes that promote cell growth and survival. 19-Hydroxybufalin downregulates the expression of key components of this pathway, including β-catenin, c-Myc, and Cyclin D1.[9]
PI3K/Akt and STAT3 Signaling Pathways
Other related compounds, such as bufalin and cinobufagin, have been shown to induce apoptosis and inhibit proliferation through the PI3K/Akt and STAT3 pathways in various cancers.[3][4][10] Bufalin inhibits the activation of Akt in lung cancer cells, leading to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[4] Cinobufagin has been identified as a novel STAT3 inhibitor, blocking its phosphorylation and nuclear translocation, which in turn suppresses tumor growth.[3]
Experimental Protocols
The following are generalized protocols for key experiments cited in the evaluation of this compound and its analogs.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1,000 to 100,000 cells per well and incubated for 24 hours.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound) or standard chemotherapy for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (0.5 mg/mL) is added to each well.[8][9][11]
-
Incubation: The plate is incubated for 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[9]
-
Solubilization: 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization solution) is added to each well to dissolve the formazan crystals.[11]
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.[9]
Western Blot Analysis
This technique is used to detect specific proteins in a sample and assess the effect of a compound on their expression levels.
-
Cell Lysis: Cells treated with the compound of interest are washed with ice-cold PBS and then lysed in RIPA buffer on ice.[4] The lysate is centrifuged to pellet cell debris.
-
Protein Quantification: The protein concentration of the supernatant is determined using a protein assay kit (e.g., Lowry or BCA assay).[4][12]
-
SDS-PAGE: Equal amounts of protein (30-50 µg) are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[4][12]
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.[12]
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., β-catenin, Akt, STAT3) overnight at 4°C.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. β-actin or GAPDH is often used as a loading control to ensure equal protein loading.[4]
In Vivo Xenograft Tumor Model
This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.
-
Cell Implantation: Human cancer cells (e.g., 1x10^6 to 5x10^6 cells) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude or NOD/SCID mice).[13]
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Mice are randomized into treatment and control groups. The treatment group receives the test compound (e.g., cinobufagin at 1.0 mg/kg) via a specified route (e.g., intraperitoneal injection) and schedule (e.g., every other day).[3] The control group receives a vehicle solution. A positive control group may receive a standard chemotherapy agent.
-
Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., every 2-3 days). Tumor volume is often calculated using the formula: (length × width²)/2.
-
Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers like Ki67 and cleaved caspase-3).[3]
Conclusion
The available preclinical data suggests that this compound and its related bufadienolides exhibit potent anti-cancer activity, often at concentrations lower than or comparable to standard chemotherapy agents in vitro. In vivo studies have demonstrated significant tumor growth inhibition, with at least one study indicating superior or comparable efficacy to platinum-based chemotherapy in an NSCLC model. The mechanism of action appears to involve the modulation of critical signaling pathways such as Wnt/β-catenin, PI3K/Akt, and STAT3, which are frequently dysregulated in cancer.
While these findings are promising, further research is warranted. Specifically, head-to-head comparative studies of this compound against a broader range of standard chemotherapies across multiple cancer types are needed to fully elucidate its therapeutic potential. Additionally, comprehensive toxicology and pharmacokinetic studies are essential next steps in its development as a clinical candidate.
References
- 1. youtube.com [youtube.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. Adjuvant Chemotherapy Using the FOLFOX Regimen in Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. swagcanceralliance.nhs.uk [swagcanceralliance.nhs.uk]
- 5. A 21-day Schedule of Gemcitabine and Cisplatin Administration in the Treatment of Advanced Non-Small Cell Lung Carcinoma: a Phase II Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sorafenib and rapamycin induce growth suppression in mouse models of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antitumor effects of regorafenib and sorafenib in preclinical models of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of Sorafenib Dose on Acquired Reversible Resistance and Toxicity in Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 19-Hydroxybufalin inhibits non-small cell lung cancer cell proliferation and promotes cell apoptosis via the Wnt/β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uhs.nhs.uk [uhs.nhs.uk]
- 11. cancerresearchuk.org [cancerresearchuk.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. FOLFOX for Colon Cancer | ChemoExperts [chemoexperts.com]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the anti-cancer properties of 19-Oxocinobufotalin and its structurally related bufadienolides. The information presented is collated from various scientific studies to offer an objective overview of their performance in key experimental assays, supported by detailed methodologies.
Overview of Bufadienolides
Bufadienolides are a class of cardiotonic steroids, primarily isolated from the venom of toads of the Bufo genus, and have garnered significant attention for their potent anti-cancer activities.[1][2] These compounds are characterized by a steroid nucleus with a six-membered lactone ring at the C-17 position.[2] Their mechanism of action is multifaceted, primarily involving the induction of apoptosis (programmed cell death) and the modulation of key signaling pathways that govern cell survival and proliferation.[3] This guide focuses on a comparative analysis of this compound and other prominent bufadienolides such as Bufalin, Cinobufagin, Arenobufagin, and Telocinobufagin.
Comparative Cytotoxicity
The cytotoxic potential of bufadienolides is a critical measure of their anti-cancer efficacy. The half-maximal inhibitory concentration (IC50), the concentration of a drug that is required for 50% inhibition in vitro, is a standard metric for cytotoxicity. The table below summarizes the IC50 values of this compound and related compounds against various cancer cell lines. Lower IC50 values indicate higher cytotoxic potency.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound derivative | SMMC-7721 | Human Hepatocellular Carcinoma | Data not specified, but showed significant inhibition | [4] |
| Bufalin | PC-3 | Prostate Cancer | < 0.02 | [5] |
| DU145 | Prostate Cancer | < 0.02 | [5] | |
| Cinobufagin | PC-3 | Prostate Cancer | < 0.5 | [5] |
| DU145 | Prostate Cancer | < 0.5 | [5] | |
| Arenobufagin | PC-3 | Prostate Cancer | < 0.5 | [5] |
| DU145 | Prostate Cancer | < 0.5 | [5] | |
| Telocinobufagin | PC-3 | Prostate Cancer | < 0.5 | [5] |
| DU145 | Prostate Cancer | < 0.5 | [5] | |
| Gamabufotalin | PC-3 | Prostate Cancer | < 0.02 | [5] |
| DU145 | Prostate Cancer | < 0.02 | [5] | |
| 19-Hydroxybufalin | PC-3 | Prostate Cancer | < 0.02 | [5] |
| DU145 | Prostate Cancer | < 0.02 | [5] |
Note: The IC50 values can vary depending on the specific experimental conditions, including the cell line, incubation time, and assay method used.
Induction of Apoptosis
A key mechanism through which bufadienolides exert their anti-cancer effects is the induction of apoptosis. This is often quantified by measuring the percentage of apoptotic cells and by assessing the expression levels of key apoptosis-regulating proteins.
Quantitative Analysis of Apoptosis
The table below presents a comparative overview of the apoptotic effects of different bufadienolides. Data is presented as the percentage of apoptotic cells as determined by Annexin V/PI staining and flow cytometry.
| Compound | Cell Line | Concentration | Treatment Time | Apoptotic Cells (%) | Reference |
| 19-Hydroxybufalin | NCI-H1299 | 20 nM | 48h | ~35% | [6] |
| Diphyllin apioside | A375 | GI50 (0.84 µM) | 24h | ~13% (late apoptosis) | [2] |
| Diphyllin methyl ether | A375 | GI50 (3.66 µM) | 24h | ~7% (early apoptosis) | [2] |
| Kermanian Propolis | NALM-6 | IC50 (100 µg/mL) | 48h | Significant increase | [7] |
Note: Direct comparative data for this compound was not available in the reviewed literature.
Modulation of Apoptosis-Related Proteins
Bufadienolides modulate the expression of proteins involved in the apoptotic cascade, including the Bcl-2 family (pro-apoptotic Bax and anti-apoptotic Bcl-2) and caspases (executioner enzymes of apoptosis). The ratio of Bax to Bcl-2 is a critical determinant of a cell's susceptibility to apoptosis.
| Compound | Cell Line | Effect on Bax/Bcl-2 Ratio | Effect on Caspase-3 | Reference |
| 19-Hydroxybufalin | NCI-H1299 | Upregulated | Cleavage Increased | [6] |
| Justicidin B derivatives | A375 | Increased | Activation | [2] |
| Paeonol | EMT6 Breast Cancer | Increased | Activation | [8] |
| Oridonin | L929 Fibrosarcoma | Increased | Activation | [3] |
Note: Specific fold-change data is often study-dependent and not always directly comparable across different experimental systems.
Signaling Pathway Modulation: The PI3K/Akt Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and growth. Its aberrant activation is a hallmark of many cancers. Several bufadienolides have been shown to inhibit this pathway, contributing to their anti-cancer effects.
The diagram below illustrates the general mechanism of bufadienolide-induced apoptosis, highlighting the inhibition of the PI3K/Akt signaling pathway.
Caption: Bufadienolides inhibit the PI3K/Akt pathway, leading to apoptosis.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.
Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration at which a compound inhibits cell growth by 50% (IC50).
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a series of increasing concentrations of the bufadienolide compound for a specified period (e.g., 72 hours). A vehicle control (e.g., 0.1% DMSO) should be included.
-
MTT Addition: Add 100 µL of MTT solution (0.5 mg/mL in sterile PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: Calculate the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[5]
Apoptosis Assay (Annexin V/PI Staining and Flow Cytometry)
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with a bufadienolide.
Protocol:
-
Cell Treatment: Treat cells with the desired concentration of the bufadienolide for the specified time. Include both untreated and positive controls.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and wash them twice with cold PBS.
-
Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blotting for Apoptosis-Related Proteins
Objective: To detect and quantify the expression levels of specific proteins involved in the apoptotic pathway.
Protocol:
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., Bax, Bcl-2, cleaved caspase-3, total caspase-3, Akt, p-Akt, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.[3][8]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the anti-cancer effects of bufadienolides.
Caption: A typical workflow for evaluating bufadienolide anti-cancer activity.
Conclusion
This compound and its related bufadienolides demonstrate significant potential as anti-cancer agents. Their cytotoxic effects are mediated, at least in part, by the induction of apoptosis through the modulation of the Bcl-2 family of proteins and the activation of caspases. Furthermore, their ability to inhibit pro-survival signaling pathways like PI3K/Akt underscores their therapeutic promise. This guide provides a foundation for researchers to compare these compounds and to design further experiments to elucidate their full therapeutic potential. The provided protocols offer a starting point for standardized evaluation of these and other novel anti-cancer compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | TargetMol [targetmol.com]
- 5. Isolation, Identification and Chemical Modification of Bufadienolides from Bufo melanostictus Schneider and Their Cytotoxic Activities against Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 19-Hydroxybufalin inhibits non-small cell lung cancer cell proliferation and promotes cell apoptosis via the Wnt/β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Elevated Bax/Bcl-2 Ratio: A Cytotoxic Mode of Action of Kermanian Propolis Against an Acute Lymphoblastic Leukemia Cell Line, NALM-6 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Comparative Guide to the Synergistic Effects of Bufadienolides, with a Focus on the Potential of 19-Oxocinobufotalin, in Combination Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction:
The development of resistance to conventional chemotherapy and the desire for more potent and targeted cancer treatments have led researchers to explore the synergistic potential of natural compounds in combination with established anticancer drugs. Bufadienolides, a class of cardioactive steroids derived from sources like the venom of toads from the Bufo genus, have garnered significant attention for their anticancer properties. While research into the specific synergistic effects of 19-Oxocinobufotalin is currently limited, studies on closely related bufadienolides, such as Cinobufotalin (B1669058) and Bufalin, have demonstrated promising synergistic interactions with various chemotherapeutic agents. This guide provides a comparative overview of these synergistic effects, detailing the experimental data, underlying mechanisms, and the methodologies used to evaluate them, thereby offering a framework for investigating the potential of this compound in combination therapies.
Quantitative Data on Synergistic Effects of Bufadienolides with Chemotherapy
While specific quantitative data for this compound in combination therapies is not yet available in published literature, the following table summarizes the synergistic effects observed with its close analog, Cinobufotalin, and other bufadienolides when combined with conventional chemotherapy drugs. This data serves as a valuable reference point for designing future studies on this compound.
| Bufadienolide | Combination Drug | Cancer Type | Key Findings | Reference |
| Cinobufotalin | Cisplatin (B142131) | Liver Cancer | Cinobufotalin synergistically enhanced the anti-tumor effect of cisplatin in H22 liver cancer mouse models. The combination resulted in a lower tumor mass and a higher tumor inhibition rate compared to either drug alone.[1] | |
| Cinobufotalin | Cisplatin | Lung Cancer (Cisplatin-Resistant) | Cinobufotalin was shown to enhance the sensitivity of cisplatin-resistant A549 lung cancer cells to cisplatin. The combination weakened proliferation and increased apoptosis in these resistant cells.[2][3] | |
| Chansu Injection (rich in bufadienolides) | Erlotinib (B232) | Pancreatic Cancer | Bufadienolides from Chansu injection synergistically enhanced the antitumor effect of erlotinib in pancreatic cancer cells by inhibiting the KRAS pathway.[4][5] | |
| Cinobufotalin | Docetaxel (B913) + Cisplatin | Non-Small Cell Lung Cancer | The combination of cinobufotalin with docetaxel and cisplatin chemotherapy resulted in a higher disease control rate (94.29%) compared to chemotherapy alone (71.43%).[6] |
Mechanisms of Synergistic Action
The synergistic effects of bufadienolides with chemotherapeutic agents are often attributed to their multi-target mechanisms of action, which can overcome resistance and enhance the efficacy of conventional drugs.
Key Mechanisms Include:
-
Induction of Apoptosis: Bufadienolides are potent inducers of apoptosis (programmed cell death) in cancer cells. When combined with chemotherapy, they can lower the threshold for apoptosis, making cancer cells more susceptible to the cytotoxic effects of the partner drug. This is often achieved through the modulation of the Bcl-2 family of proteins and the activation of caspases.[3]
-
Cell Cycle Arrest: These compounds can cause cancer cells to arrest at specific phases of the cell cycle, preventing their proliferation. This can sensitize the cells to chemotherapy agents that target actively dividing cells.
-
Inhibition of Pro-Survival Signaling Pathways: A crucial mechanism underlying the synergy of bufadienolides is their ability to inhibit key signaling pathways that cancer cells rely on for growth and survival. Notably, the PI3K/AKT and MAPK/ERK pathways are often downregulated by bufadienolides.[2][3] By blocking these pathways, they can prevent the cancer cells from escaping the damage induced by chemotherapy.
Signaling Pathway Diagram: Synergistic Inhibition of PI3K/AKT and MAPK/ERK Pathways
Caption: Bufadienolides inhibit pro-survival PI3K/AKT and MAPK/ERK pathways, enhancing chemotherapy efficacy.
Experimental Protocols for Assessing Synergy
The evaluation of synergistic effects between this compound and other drugs requires a systematic approach employing a series of well-established in vitro and in vivo assays.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This is a foundational colorimetric assay to determine the inhibitory effect of the drugs on cancer cell proliferation.
-
Objective: To determine the IC50 (half-maximal inhibitory concentration) for each drug individually and for the combination.
-
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of this compound, the combination drug, and the combination of both at a constant ratio for a specified period (e.g., 24, 48, 72 hours).
-
MTT Incubation: After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Cell viability is calculated relative to untreated control cells. The IC50 values are determined from the dose-response curves.
-
Synergy Analysis (Combination Index - CI)
The Combination Index (CI) method, based on the Chou-Talalay method, is the gold standard for quantifying drug interactions.
-
Objective: To determine if the drug combination is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
-
Methodology:
-
Data Input: The dose-response data from the cell viability assays for the individual drugs and their combination are used.
-
Software Analysis: Specialized software like CompuSyn is used to calculate the CI values at different effect levels (e.g., Fa = 0.5, 0.75, 0.9, representing 50%, 75%, and 90% inhibition).
-
Interpretation: A CI value less than 1 indicates synergy, meaning that lower doses of the combined drugs are needed to achieve the same effect as the individual drugs.
-
Apoptosis Analysis (Flow Cytometry with Annexin V/PI Staining)
This assay quantifies the extent of apoptosis induced by the drug treatments.
-
Objective: To measure the percentage of apoptotic and necrotic cells.
-
Methodology:
-
Cell Treatment: Cells are treated with the individual drugs and their combination for a specified time.
-
Cell Staining: Cells are harvested and stained with Annexin V-FITC (which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, which stains the DNA of late apoptotic and necrotic cells with compromised membranes).
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cell populations.
-
Experimental Workflow Diagram
Caption: A typical workflow for in vitro assessment of drug synergy, from initial screening to mechanistic analysis.
Conclusion and Future Directions
While direct evidence for the synergistic effects of this compound is still forthcoming, the substantial body of research on related bufadienolides provides a strong rationale for its investigation in combination cancer therapies. The demonstrated ability of compounds like Cinobufotalin to enhance the efficacy of conventional drugs such as cisplatin and docetaxel, particularly in resistant cancers, highlights a promising avenue for drug development.
Future research should focus on:
-
Systematic Screening: Conducting comprehensive in vitro screening of this compound in combination with a panel of standard chemotherapeutic agents across various cancer cell lines.
-
Mechanism of Action Studies: Elucidating the specific molecular pathways modulated by this compound that contribute to its synergistic effects.
-
In Vivo Validation: Progressing promising combinations identified in vitro to preclinical animal models to evaluate their efficacy and safety in a more complex biological system.
The methodologies and comparative data presented in this guide offer a robust framework for researchers to build upon, paving the way for the potential clinical application of this compound as part of novel and effective combination cancer therapies.
References
- 1. [Anti-tumor effect and its related mechanisms of cinobufotalin combined with cisplatin on H22 liver cancer mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cinobufagin Enhances the Sensitivity of Cisplatin‐Resistant Lung Cancer Cells to Chemotherapy by Inhibiting the PI3K/AKT and MAPK/ERK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bufadienolides from Chansu Injection Synergistically Enhances the Antitumor Effect of Erlotinib by Inhibiting the KRAS Pathway in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bufadienolides from Chansu Injection Synergistically Enhances the Antitumor Effect of Erlotinib by Inhibiting the KRAS Pathway in Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy of cinobufacini capsule combined with docetaxel plus cisplatin chemotherapy for the treatment of non-small cell lung cancer [journal11.magtechjournal.com]
Validating Biomarkers for 19-Oxocinobufotalin Response: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 19-Oxocinobufotalin, a promising bufadienolide compound, with alternative therapies for hepatocellular carcinoma (HCC). It includes an overview of its mechanism of action, potential biomarkers for predicting patient response, and detailed experimental protocols for biomarker validation.
Introduction to this compound and its Mechanism of Action
This compound is a cardiac glycoside belonging to the bufadienolide class of steroidal compounds.[1] Like other cardiac glycosides, its primary molecular target is the Na+/K+-ATPase ion pump, an enzyme crucial for maintaining cellular ion homeostasis.[2] Inhibition of the Na+/K+-ATPase by this compound in cancer cells leads to an increase in intracellular sodium and calcium levels, which in turn triggers a cascade of downstream signaling events.[3][4] This ultimately results in the induction of apoptosis (programmed cell death) and mitochondrial dysfunction, contributing to the compound's anti-tumor effects.[3][4]
The primary signaling pathways implicated in the cytotoxic effects of bufadienolides like this compound are the PI3K/Akt and MAPK pathways.[5] Inhibition of these pathways, which are often hyperactivated in cancer and promote cell survival and proliferation, is a key consequence of Na+/K+-ATPase disruption.
Biomarkers for Predicting this compound Response
The identification of reliable biomarkers is critical for patient stratification and personalized medicine. Based on the mechanism of action of this compound, several potential biomarkers can be proposed for validating patient response.
Potential Predictive Biomarkers:
-
Na+/K+-ATPase Subunit Expression: The expression levels of the different alpha (α) and beta (β) subunits of the Na+/K+-ATPase could be a key determinant of sensitivity to this compound.
-
ATP1A1 (α1 subunit): Higher expression of the α1 subunit has been observed in some cancer types and may correlate with sensitivity to cardiac glycosides.[1][2]
-
ATP1A3 (α3 subunit): Upregulation of the α3 subunit has also been noted in certain cancers and could influence drug efficacy.[6]
-
ATP1B3 (β3 subunit): Recent studies suggest that high expression of the ATP1B3 isoform may predict sensitivity to cardiac glycosides in breast cancer.[7][8]
-
-
PI3K/Akt Pathway Activation Status: The phosphorylation status of key proteins in the PI3K/Akt pathway, such as Akt itself, could indicate the dependence of the tumor on this pathway and thus its vulnerability to inhibitors like this compound.
-
MAPK Pathway Activation Status: Similarly, the activation state of components of the MAPK pathway (e.g., ERK) could serve as a predictive biomarker.
-
Baseline Apoptotic Potential: The intrinsic readiness of a cancer cell to undergo apoptosis, which can be assessed by the baseline levels of pro- and anti-apoptotic proteins (e.g., Bax, Bcl-2), might influence the response to this compound.
Comparison with Alternative Therapies for Hepatocellular Carcinoma (HCC)
This compound shows promise in the treatment of HCC. Below is a comparison of its in vitro efficacy with standard-of-care and other chemotherapeutic agents used for this malignancy.
| Compound | Cell Line | IC50 (µM) | Citation(s) |
| Bufalin (related bufadienolide) | HepG2 | 0.143 | [9] |
| PLC/PRF/5 | ~0.02 (20 nM) | [10] | |
| SMMC-7721 | ~0.02 (20 nM) | [10] | |
| Sorafenib | HepG2 | 2 - 10 | [11][12] |
| Huh7 | 2 - 10 | [11][12] | |
| Hep3B | 2 - 3 times lower than low-FGL1 expressing cells | [12] | |
| HuH-7 | ~6 | [13] | |
| HepG2 | 8.9 | [14] | |
| Oxaliplatin | HepG2 | 2.7 | [14][15] |
| SMMC7721 | See Table 1 in source | [16] | |
| BEL7402 | See Table 1 in source | [16] | |
| Hep3B | See source for details | [17] |
Experimental Protocols for Biomarker Validation
Western Blotting for PI3K/Akt and MAPK Pathway Activation
This protocol details the procedure for assessing the phosphorylation status of Akt and ERK, key indicators of PI3K/Akt and MAPK pathway activation, respectively.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cancer cells with this compound at various concentrations and time points. Lyse the cells using lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt, total Akt, p-ERK, total ERK, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate. Detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound as required.
-
Cell Harvesting: Harvest the cells (including floating and adherent cells) and wash them with cold PBS.
-
Staining: Resuspend the cells in Binding Buffer. Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15-20 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
JC-1 Assay for Mitochondrial Membrane Potential
This assay uses the fluorescent dye JC-1 to measure changes in the mitochondrial membrane potential (ΔΨm), a key indicator of mitochondrial health and apoptosis.
Materials:
-
JC-1 dye
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound.
-
JC-1 Staining: Incubate the cells with JC-1 dye. In healthy cells with a high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with a low ΔΨm, JC-1 remains as monomers and fluoresces green.
-
Analysis:
-
Fluorescence Microscopy: Visualize the cells under a fluorescence microscope and observe the shift from red to green fluorescence as an indicator of mitochondrial depolarization.
-
Flow Cytometry: Quantify the red and green fluorescence intensities of the cell population to determine the percentage of cells with depolarized mitochondria.
-
Visualizing Signaling Pathways and Workflows
References
- 1. mdpi.com [mdpi.com]
- 2. Na+/K+-ATPase α1 subunit, a novel therapeutic target for hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cardiac glycoside induces cell death via FasL by activating calcineurin and NF-AT, but apoptosis initially proceeds through activation of caspases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bufalin targeting CAMKK2 inhibits the occurrence and development of intrahepatic cholangiocarcinoma through Wnt/β-catenin signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Na+/K+‑ATPase subunit α3 expression is associated with the efficacy of digitoxin treatment in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. Anticancer Effects of Bufalin on Human Hepatocellular Carcinoma HepG2 Cells: Roles of Apoptosis and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mechanisms of Sorafenib Resistance in HCC Culture Relate to the Impaired Membrane Expression of Organic Cation Transporter 1 (OCT1) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Sorafenib inhibits proliferation and invasion of human hepatocellular carcinoma cells via up-regulation of p53 and suppressing FoxM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparative Chemosensitivity of VX2 and HCC Cell Lines to Drugs Used in TACE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ar.iiarjournals.org [ar.iiarjournals.org]
- 16. researchgate.net [researchgate.net]
- 17. medchemexpress.com [medchemexpress.com]
Comparative Analysis of Bufadienolides in Diverse Cancer Models: A Focus on 19-Oxocinobufotalin and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-cancer properties of 19-Oxocinobufotalin and its closely related bufadienolides. Due to the limited availability of comprehensive data specifically for this compound, this document focuses on a broader comparative analysis of well-researched analogs, including Bufalin, Cinobufagin, and 19-Hydroxybufalin. This approach allows for a clearer understanding of the potential mechanisms and efficacy of this class of compounds in various cancer models, providing a valuable resource for further research and drug development.
Data Presentation: Efficacy Across Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various bufadienolides across a range of cancer cell lines, offering a quantitative comparison of their cytotoxic effects.
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Citation |
| 19-Hydroxybufalin | NCI-H1299 | Non-Small Cell Lung Cancer | Not explicitly stated, but demonstrated dose-dependent inhibition | [1] |
| NCI-H838 | Non-Small Cell Lung Cancer | Not explicitly stated, but demonstrated dose-dependent inhibition | [1] | |
| Cinobufagin | HCT116 | Colorectal Carcinoma | ~0.5 (viability) | [2] |
| RKO | Colorectal Carcinoma | ~0.8 (viability) | [2] | |
| SW480 | Colorectal Carcinoma | ~1.0 (viability) | [2] | |
| Cinobufotalin | LoVo | Colon Cancer | Dose-dependent inhibition observed | [3] |
| HCT116 | Colon Cancer | Dose-dependent inhibition observed | [3] | |
| HCT8 | Colon Cancer | Dose-dependent inhibition observed | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for key experiments used to evaluate the anti-cancer effects of bufadienolides.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the bufadienolide compound (e.g., 0.1, 1, 10, 100 µM) or a vehicle control (e.g., DMSO) for specific time points (e.g., 24, 48, 72 hours).
-
MTT Incubation: Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage of the control group, and the IC50 value is determined by plotting the percentage of viability versus the log of the compound concentration.
Apoptosis Analysis (Annexin V-FITC/PI Staining)
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the desired concentrations of the bufadienolide for a specified time.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.
-
Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension, followed by incubation for 15 minutes at room temperature in the dark.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Western Blot Analysis
-
Protein Extraction: Following treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour and then incubated with primary antibodies against target proteins (e.g., β-catenin, STAT3, Akt, cleaved caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualization: Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by bufadienolides and a typical experimental workflow for their investigation.
Caption: General experimental workflow for assessing the anti-cancer effects of this compound.
Caption: Inhibition of the Wnt/β-catenin signaling pathway by 19-Hydroxybufalin, a close analog of this compound.[1]
References
- 1. 19-Hydroxybufalin inhibits non-small cell lung cancer cell proliferation and promotes cell apoptosis via the Wnt/β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cinobufagin suppresses colorectal cancer growth via STAT3 pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Potential Mechanisms of Cinobufotalin Treating Colon Adenocarcinoma by Network Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Target Specificity of 19-Oxocinobufotalin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 19-Oxocinobufotalin and related bufadienolides, focusing on the critical aspect of target specificity. Understanding the precise molecular interactions of these potent compounds is paramount for advancing their potential as therapeutic agents and research tools. This document summarizes available experimental data, outlines key methodologies for specificity assessment, and visualizes the known signaling pathways affected by this class of molecules.
Comparative Analysis of Bufadienolide Activity
While comprehensive target specificity data for this compound is not yet publicly available, we can infer its likely biological activity by comparing it with structurally similar and more extensively studied bufadienolides, such as Bufotalin and Arenobufagin. The primary target for many compounds in this class is the Na+/K+-ATPase. However, their effects on various signaling pathways suggest a more complex interaction profile.
| Compound | Known Primary Target(s) | Observed Cellular Effects | IC50 Values (Cell Line) |
| This compound | Not explicitly defined. A derivative, this compound 3-adipoylarginine ester, shows inhibitory effects.[1] | Inhibits human hepatocellular carcinoma cell line SMMC-7721 in vitro.[1] | Data not available |
| Bufotalin | Na+/K+-ATPase[2][3], STAT3[4] | Induces apoptosis, cell cycle arrest at G2/M phase, and inhibits metastasis in various cancer cell lines.[2][4][5][6] | 18.06 ± 3.46 nM (Caki-1 renal carcinoma, 48h)[6] |
| Arenobufagin | Na+/K+-ATPase[7][8], PI3K/Akt/mTOR pathway[9][10] | Induces apoptosis and autophagy, inhibits proliferation and angiogenesis in cancer cells.[8][9][10] | 7.46 nM (HepG2/ADM hepatocellular carcinoma, 72h)[9] |
Signaling Pathways Implicated in Bufadienolide Action
The anti-cancer effects of bufadienolides are often attributed to their influence on critical cellular signaling pathways. The diagram below illustrates the known interactions of Bufotalin and Arenobufagin with the PI3K/Akt/mTOR and STAT3 pathways, which are central to cell survival, proliferation, and metastasis. While not directly demonstrated for this compound, its structural similarity suggests it may exert its effects through similar mechanisms.
Experimental Protocols for Target Specificity Assessment
To definitively determine the target specificity of this compound, a multi-pronged experimental approach is necessary. The following protocols are industry-standard methods for identifying and validating drug-target interactions.
Affinity Purification followed by Mass Spectrometry (AP-MS)
This method is designed to isolate the binding partners of a compound from a complex biological sample.
Protocol:
-
Immobilization: Covalently attach this compound to a solid support, such as agarose (B213101) or magnetic beads, to create an affinity matrix.
-
Incubation: Incubate the affinity matrix with a cell lysate or tissue extract to allow proteins to bind to the immobilized compound.
-
Washing: Perform a series of washes with buffer to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins from the matrix using a competitive ligand, or by changing the pH or salt concentration.
-
Identification: Identify the eluted proteins using mass spectrometry (e.g., LC-MS/MS).
References
- 1. This compound | TargetMol [targetmol.com]
- 2. Bufotalin - Wikipedia [en.wikipedia.org]
- 3. Inhibitory efficacy of bufadienolides on Na+,K+-pump activity versus cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bufotalin Suppresses Proliferation and Metastasis of Triple-Negative Breast Cancer Cells by Promoting Apoptosis and Inhibiting the STAT3/EMT Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Therapeutic Targets of Bufalin on Renal Carcinoma and Mechanisms: Experimental Validation of Network Pharmacology Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proteasome Inhibition Contributed to the Cytotoxicity of Arenobufagin after Its Binding with Na, K-ATPase in Human Cervical Carcinoma HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Arenobufagin - Wikipedia [en.wikipedia.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Arenobufagin Inhibits the Phosphatidylinositol 3-kinase/Protein Kinase B/Mammalian Target of Rapamycin Pathway and Induces Apoptosis and Autophagy in Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of 19-Oxocinobufotalin's Biological Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of 19-Oxocinobufotalin and other structurally related bufadienolides, namely Arenobufagin, Bufalin, and Cinobufagin. The focus of this guide is to present available experimental data on their anticancer activities, detail the methodologies used in these assessments, and visualize the key signaling pathways implicated in their mechanisms of action.
Executive Summary
Quantitative Data Comparison of Anticancer Activity
The following tables summarize the half-maximal inhibitory concentration (IC50) values for Arenobufagin, Bufalin, and Cinobufagin against a variety of human cancer cell lines. A lower IC50 value indicates a higher potency in inhibiting cancer cell growth.
Disclaimer: Direct comparative IC50 values for this compound are not available in the reviewed literature. One study indicated that a derivative, this compound 3-adipoylarginine ester, exhibits a significant inhibitory effect against the human hepatocellular carcinoma cell line SMMC-7721 in vitro, though a specific IC50 value was not provided[1].
Table 1: Comparative Cytotoxicity (IC50) of Bufadienolides Against Various Cancer Cell Lines
| Cell Line | Cancer Type | Arenobufagin (nM) | Bufalin (nM) | Cinobufagin (nM) |
| A549 | Non-Small Cell Lung Cancer | IC50 values reported[2] | ~30 (24h)[3], 56.14 (48h)[3] | - |
| NCI-H460 | Non-Small Cell Lung Cancer | IC50 values reported[2] | - | - |
| HGC-27 | Gastric Cancer | - | - | - |
| MKN-45 | Gastric Cancer | 36.29 (24h)[4] | - | - |
| SMMC-7721 | Hepatocellular Carcinoma | - | - | - |
| HepG2 | Hepatocellular Carcinoma | - | - | - |
| HCT116 | Colorectal Cancer | - | - | 0.7821 (µM)[5] |
| SW480 | Colorectal Cancer | - | - | 0.1822 (µM)[5] |
| PC-3 | Prostate Cancer | - | IC50 < 0.02 (µM)[6] | - |
| DU145 | Prostate Cancer | - | IC50 < 0.02 (µM)[6] | - |
| Caki-1 | Renal Carcinoma | - | 27.31 (24h)[1] | - |
| A375 | Malignant Melanoma | - | - | 0.2 (µg/mL) (24h)[7] |
Note: The IC50 values can vary depending on the experimental conditions, such as incubation time and the specific assay used. The data presented here is for comparative purposes.
Experimental Protocols
The majority of the cited cytotoxicity data was obtained using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Below is a detailed, generalized protocol for this method, followed by a protocol for Western Blotting, which is used to analyze the effects on signaling pathways.
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells as an indicator of cell viability.
1. Cell Seeding:
- Cells are seeded in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
2. Compound Treatment:
- The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound, Arenobufagin, Bufalin, or Cinobufagin). A vehicle control (e.g., DMSO) is also included.
3. Incubation:
- The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
4. MTT Addition:
- After incubation, an MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan (B1609692) crystals.
5. Solubilization of Formazan:
- The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) is added to each well to dissolve the formazan crystals.
6. Absorbance Measurement:
- The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
7. Data Analysis:
- The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Western Blot for Signaling Pathway Analysis
This technique is used to detect specific proteins in a cell lysate to determine the effect of the compounds on signaling pathways.
1. Cell Lysis:
- After treatment with the bufadienolides, cells are washed with ice-cold PBS and then lysed using a lysis buffer containing protease and phosphatase inhibitors to extract total protein.
2. Protein Quantification:
- The total protein concentration in each lysate is determined using a protein assay, such as the BCA assay, to ensure equal loading of protein for each sample.
3. Gel Electrophoresis:
- An equal amount of protein from each sample is loaded onto an SDS-PAGE gel. An electric field is applied to separate the proteins based on their molecular weight.
4. Protein Transfer:
- The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
5. Blocking:
- The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific binding of antibodies.
6. Primary Antibody Incubation:
- The membrane is incubated with a primary antibody specific to the target protein (e.g., p-Akt, Akt, p-STAT3, STAT3) overnight at 4°C.
7. Secondary Antibody Incubation:
- The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
8. Detection:
- A chemiluminescent substrate is added to the membrane, and the light emitted is detected using an imaging system. The intensity of the bands corresponds to the amount of the target protein.
9. Analysis:
- The band intensities are quantified and normalized to a loading control (e.g., GAPDH or β-actin) to compare the protein expression levels between different treatment groups.
Signaling Pathways and Mechanisms of Action
Bufadienolides primarily exert their anticancer effects by inhibiting the Na+/K+-ATPase pump, which leads to an increase in intracellular calcium levels. This disruption in ion homeostasis triggers several downstream signaling cascades that promote apoptosis and inhibit cell proliferation. The PI3K/Akt/mTOR and STAT3 signaling pathways are two of the most significantly affected pathways.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. Bufadienolides, including Bufalin and Arenobufagin, have been shown to inhibit this pathway, leading to decreased cancer cell survival.
Caption: Bufadienolides inhibit the PI3K/Akt/mTOR pathway, leading to reduced cell proliferation and survival.
STAT3 Signaling Pathway
The STAT3 signaling pathway plays a critical role in tumor progression by promoting cell proliferation, survival, and angiogenesis. Cinobufagin has been shown to inhibit the STAT3 pathway.
Caption: Bufadienolides can inhibit the phosphorylation and activation of STAT3, blocking its pro-tumorigenic functions.
Experimental Workflow for Cytotoxicity and Pathway Analysis
The following diagram illustrates a typical workflow for investigating the anticancer effects of a compound like this compound.
Caption: A typical workflow for assessing the anticancer properties of a novel compound.
Conclusion
While direct and comprehensive quantitative data for the anticancer activity of this compound remains to be fully elucidated in publicly accessible literature, the extensive evidence for the potent cytotoxic effects of its structural analogs—Arenobufagin, Bufalin, and Cinobufagin—provides a strong rationale for its further investigation as a potential therapeutic agent. The available data consistently points to the bufadienolide class of compounds as potent inhibitors of cancer cell growth, acting through the inhibition of Na+/K+-ATPase and the subsequent modulation of critical signaling pathways such as PI3K/Akt/mTOR and STAT3. The experimental protocols and pathway diagrams provided in this guide offer a framework for the independent verification and further exploration of this compound's biological activities. Future studies should focus on generating direct comparative data for this compound to accurately position its efficacy within this promising class of natural compounds.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. Inhibitory efficacy of bufadienolides on Na+,K+-pump activity versus cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Impacts of Oxidative Stress and PI3K/AKT/mTOR on Metabolism and the Future Direction of Investigating Fucoidan-Modulated Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cinobufagin suppresses colorectal cancer growth via STAT3 pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isolation, Identification and Chemical Modification of Bufadienolides from Bufo melanostictus Schneider and Their Cytotoxic Activities against Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-activity relationship analysis of bufadienolide-induced in vitro growth inhibitory effects on mouse and human cancer cells. | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
Navigating the Disposal of 19-Oxocinobufotalin: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper disposal of 19-Oxocinobufotalin is critical for maintaining a safe and compliant laboratory environment. This guide offers procedural, step-by-step guidance for researchers, scientists, and drug development professionals, ensuring that this potent compound is handled responsibly from bench to disposal.
As a bufadienolide derived from toad venom, this compound is a biologically active compound that requires careful management as a hazardous chemical waste. Due to the absence of specific disposal protocols for this compound, the following guidelines are based on established principles for the management of hazardous laboratory chemicals. Adherence to your institution's specific Environmental Health & Safety (EH&S) policies is paramount.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Procedures
The proper disposal of this compound waste depends on its form (solid or liquid) and the materials it has come into contact with.
1. Waste Identification and Segregation:
-
Solid Waste: This includes pure this compound powder, contaminated lab supplies such as gloves, weighing paper, and pipette tips.
-
Liquid Waste: This comprises solutions of this compound in solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, or acetone. Aqueous solutions should also be treated as hazardous waste.
-
Sharps Waste: Needles, syringes, or broken glass contaminated with this compound require separate disposal in a designated sharps container.
2. Container Selection and Labeling:
-
Use only compatible, leak-proof containers with secure screw-on caps (B75204) for waste collection.
-
Never use containers with corks or parafilm as the primary closure.
-
Clearly label each waste container with a "Hazardous Waste" tag. The label must include:
-
The full chemical name: "this compound"
-
The solvent(s) and their approximate concentrations.
-
The hazard characteristics (e.g., Toxic, Flammable if in a flammable solvent).
-
The date the waste was first added to the container.
-
The name of the principal investigator or laboratory contact.
-
3. Waste Accumulation and Storage:
-
Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Ensure secondary containment is used to capture any potential leaks or spills. The secondary container must be chemically compatible with the waste and large enough to hold the entire contents of the primary container.
-
Segregate incompatible waste streams. For instance, keep acidic waste separate from basic waste and oxidizing agents away from organic materials.
4. Disposal Pathways:
-
Do Not Pour Down the Drain: Due to its biological activity and potential environmental toxicity, this compound and its solutions must not be disposed of down the sanitary sewer.
-
Solid Waste Disposal:
-
Place dry, contaminated lab supplies in a clear plastic bag.
-
Double-bag the waste to ensure containment.
-
Place the bagged waste into the designated solid hazardous waste container.
-
-
Liquid Waste Disposal:
-
Carefully pour liquid waste into the appropriate, labeled hazardous waste container.
-
Do not mix incompatible waste streams in the same container.
-
Keep the waste container closed except when adding waste.
-
-
Empty Original Containers:
-
If the original this compound container is empty, it should be triple-rinsed with a suitable solvent.
-
The rinsate must be collected and disposed of as hazardous liquid waste.
-
After rinsing, the container can often be disposed of in the regular trash, but institutional policies may vary.
-
5. Arranging for Waste Pickup:
-
Contact your institution's Environmental Health & Safety (EH&S) department to schedule a hazardous waste pickup.
-
Ensure all waste containers are properly labeled and sealed before the scheduled pickup.
Disposal Pathway Summary
| Waste Type | Disposal Pathway | Key Considerations |
| Solid this compound | Hazardous Waste Pickup | Collect in a labeled, sealed container. |
| Contaminated Lab Supplies | Hazardous Waste Pickup | Double-bag and place in the solid hazardous waste stream. |
| Liquid Solutions of this compound | Hazardous Waste Pickup | Use a compatible, labeled container with secondary containment. |
| Contaminated Sharps | Sharps Container | Place in a designated, puncture-proof sharps container for hazardous waste. |
| Empty Rinsed Containers | Check Institutional Policy | After triple-rinsing (collecting rinsate as hazardous waste), may be suitable for regular trash. |
Experimental Protocol Workflow for Waste Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for this compound waste disposal.
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment. Always prioritize your institution's specific guidelines and consult with your EH&S department when in doubt.
Personal protective equipment for handling 19-Oxocinobufotalin
Audience: Researchers, scientists, and drug development professionals.
This guide provides crucial safety and logistical information for the handling and disposal of 19-Oxocinobufotalin, a potent bufadienolide. The following procedures are based on best practices for handling hazardous compounds in a laboratory setting.
Personal Protective Equipment (PPE)
Due to the potent biological activity of this compound, a comprehensive approach to personal protective equipment is mandatory to prevent dermal, ocular, and respiratory exposure. The following table summarizes the required PPE for various handling activities.
| Activity | Gloves | Gown | Eye Protection | Respiratory Protection | Other |
| Receiving & Unpacking | Double-gloved (chemotherapy-grade) | Disposable, low-permeability gown | Safety glasses with side shields | Recommended if packaging is damaged | N/A |
| Weighing & Aliquoting | Double-gloved (chemotherapy-grade) | Disposable, low-permeability gown | Goggles or face shield | Certified respirator (e.g., N95) in a ventilated enclosure | N/A |
| In-Vitro/In-Vivo Dosing | Double-gloved (chemotherapy-grade) | Disposable, low-permeability gown | Goggles or face shield | As required by risk assessment | N/A |
| Waste Disposal | Double-gloved (chemotherapy-grade) | Disposable, low-permeability gown | Safety glasses with side shields | N/A | N/A |
| Spill Cleanup | Double-gloved (chemotherapy-grade) | Disposable, low-permeability gown | Goggles and face shield | Certified respirator with appropriate cartridges | Shoe covers |
Operational Plan: Step-by-Step Guidance
2.1. Receiving and Storage
-
Inspect Package: Upon receipt, visually inspect the shipping container for any signs of damage or leakage.
-
Don PPE: Before handling the package, at a minimum, wear a lab coat and single-use, chemotherapy-grade gloves.
-
Transport: Transport the unopened package to the designated hazardous drug handling area.
-
Unpacking: Open the shipping container within a chemical fume hood or other ventilated enclosure.
-
Primary Container Inspection: Carefully inspect the primary container for any breaches. If the container is compromised, treat as a spill (see section 2.5).
-
Storage: Store this compound in a clearly labeled, sealed, and appropriate container in a designated, secure, and ventilated area away from incompatible materials. Follow the supplier's recommendations for storage temperature and conditions.
2.2. Preparation and Handling (Weighing and Dilution)
-
Designated Area: All handling of this compound powder should be performed in a designated area, such as a chemical fume hood, biological safety cabinet, or a glove box to prevent inhalation of the powder.
-
PPE: Wear appropriate PPE as outlined in the table above, including double gloves, a disposable gown, and eye protection.[1] A certified respirator is highly recommended when handling the powder.
-
Weighing: Use a dedicated and calibrated analytical balance within the ventilated enclosure. Handle the powder with care to avoid generating dust.
-
Dilution: If preparing solutions, add the solvent to the pre-weighed this compound slowly and carefully to avoid splashing.
-
Cleaning: After handling, decontaminate all surfaces and equipment with an appropriate cleaning agent.
2.3. Administration
-
PPE: Adhere to the PPE requirements for in-vitro/in-vivo dosing as specified in the table.
-
Labeling: Ensure all vials, syringes, and other containers are clearly labeled with the compound name and concentration.
-
Handling: Use caution to avoid splashes, spills, and the generation of aerosols.
2.4. Waste Disposal
-
Segregation: All waste contaminated with this compound, including gloves, gowns, vials, and cleaning materials, must be segregated into a clearly labeled hazardous waste container.
-
Container: Use a leak-proof, puncture-resistant container for all sharps and other contaminated solid waste.
-
Disposal: Dispose of the hazardous waste according to your institution's and local environmental regulations for chemical waste. Do not dispose of it in the regular trash or sewer system.
2.5. Emergency Procedures: Spill and Exposure
-
In Case of a Spill:
-
Evacuate: Immediately evacuate the affected area.
-
Alert: Notify your supervisor and institutional safety office.
-
Secure: Restrict access to the spill area.
-
Cleanup: Only trained personnel with appropriate PPE should clean the spill using a spill kit. Absorb the spill with an inert material and place it in a sealed container for hazardous waste disposal.
-
-
In Case of Personal Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and copious amounts of water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Disclaimer: This guide is intended for informational purposes only and is not a substitute for a formal risk assessment and adherence to institutional and regulatory safety protocols. Always consult the specific Safety Data Sheet (SDS) for any chemical before use. If an SDS for this compound is not available, handle it with the utmost caution as a potent and hazardous compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
